Sulfiram
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
diethylcarbamothioyl N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKSRZFJSJGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC(=S)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058222 | |
| Record name | Sulfiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-05-6 | |
| Record name | Sulfiram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfiram [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFIRAM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfiram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFIRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XHL4Q8P7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Sulfiram in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfiram, commercially known as Dithis compound (B1670777) or Antabuse®, is a drug that has been in clinical use for over six decades for the treatment of alcohol dependence.[1] Its primary mode of action in this context is the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde (B116499) and subsequent unpleasant physiological effects upon alcohol consumption.[1] More recently, a growing body of preclinical and clinical research has illuminated a potent anti-cancer activity of this compound, sparking significant interest in its repurposing as an oncologic therapeutic.[1] This guide provides an in-depth technical overview of the core mechanisms through which this compound exerts its cytotoxic effects on cancer cells, with a focus on its molecular targets and modulation of key signaling pathways. The anticancer activity of this compound is notably enhanced in the presence of copper, forming a complex that is now understood to be the primary bioactive agent.[2]
Core Mechanisms of Action
The anti-cancer effects of this compound are multifaceted and involve several interconnected cellular processes. The key to its potent cytotoxicity lies in its interaction with copper, forming a complex that targets multiple vulnerabilities in cancer cells.
Inhibition of the p97-NPL4 Pathway
A pivotal discovery in understanding this compound's anticancer activity was the identification of the p97-NPL4 pathway as a primary molecular target.[3][4] this compound is metabolized into diethyldithiocarbamate (B1195824) (DDC), which chelates copper to form the bis(diethyldithiocarbamate)-copper (CuET) complex.[5] CuET directly binds to NPL4, an adaptor protein for the p97/VCP segregase, causing NPL4 to aggregate and become immobilized.[6][7] This aggregation disables the vital p97-NPL4-UFD1 pathway, which is crucial for the processing of ubiquitinated proteins and maintaining protein homeostasis.[6][7] The disruption of this pathway leads to proteotoxic stress, induction of the unfolded protein response (UPR), and ultimately, cancer cell death.[4]
Proteasome Inhibition
The this compound-copper complex is a potent inhibitor of the ubiquitin-proteasome system (UPS).[8] While related to the disruption of the p97-NPL4 pathway which functions upstream of the proteasome, direct inhibition of the 26S proteasome's chymotrypsin-like activity has also been demonstrated.[9][10] This inhibition leads to the accumulation of polyubiquitinated proteins, which is cytotoxic to cancer cells.[11] Furthermore, the buildup of key regulatory proteins, such as p27 and IκB, disrupts cell cycle progression and pro-survival signaling, contributing to apoptosis.[8]
Induction of Reactive Oxygen Species (ROS)
The formation of the this compound-copper complex involves a redox reaction that generates reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[2][12] This leads to a state of oxidative stress within the cancer cell.[2] The increase in intracellular ROS can damage cellular components, including lipids, proteins, and DNA, and activate stress-related signaling pathways, such as the JNK pathway, ultimately triggering apoptosis.[13][14] This mechanism is particularly prominent in melanoma cells.[14]
Modulation of Pro-Survival Signaling Pathways
This compound has been shown to inhibit key pro-survival signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: The this compound-copper complex can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[15] This blocks the nuclear translocation of NF-κB and subsequent transcription of anti-apoptotic and pro-proliferative genes.[15] The inhibition of the proteasome contributes to the stabilization of IκBα.[15]
-
Wnt/β-catenin Pathway: In some cancer types, such as gastric cancer, this compound has been shown to downregulate the expression of key components of the Wnt/β-catenin pathway, including Wnt, β-catenin, and NF-κB.[16][17][18] This can lead to a reduction in cancer cell proliferation, migration, and invasion.[17]
Targeting of Cancer Stem Cells (CSCs)
This compound has demonstrated efficacy against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and recurrence.[19] This is partly attributed to its ability to inhibit ALDH, a marker for CSCs in several cancer types.[19] By targeting this resilient cell population, this compound may offer a strategy to overcome chemoresistance and prevent tumor relapse.[19]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound, primarily in combination with copper, across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of this compound-Copper Complex (IC50 Values)
| Cell Line | Cancer Type | IC50 (DSF-Cu) | Treatment Time (h) | Reference |
| ONS76 | Medulloblastoma | 70-250 nM | 48 | [20] |
| UW228 | Medulloblastoma | 70-250 nM | 48 | [20] |
| D425med | Medulloblastoma | 70-250 nM | 48 | [20] |
| D341 | Medulloblastoma | 70-250 nM | 48 | [20] |
| D283 | Medulloblastoma | 70-250 nM | 48 | [20] |
| OECM-1 | Oral Cancer | ~0.5 µM (with CuCl) | 6 | [21] |
| PANC-1 | Pancreatic Cancer | ~13 µM (DSF alone) | 24 | [22] |
| IHH4 | Thyroid Cancer | 62.88 ± 0.01 nM | Not Specified | [23] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| Breast Cancer | MDA-MB-231 | DSF (oral administration) | 74% | [24] |
| Glioblastoma | Patient-derived BTICs | DSF-Cu + Temozolomide | Prolonged survival | [25] |
| Head and Neck Squamous Cell Carcinoma | Patient-derived | DSF + Radiation + Carboplatin | Decreased tumor growth | [19] |
| Multiple Myeloma | Xenograft | DSF-Cu | Reduced tumor growth | [19] |
Table 3: Clinical Trial Outcomes for this compound in Cancer Treatment
| Cancer Type | Phase | Treatment | Key Findings | Reference |
| Recurrent Glioblastoma | Randomized Clinical Trial | Dithis compound + Copper + Chemotherapy | No significant improvement in 6-month survival compared to chemotherapy alone. Increased adverse events. | [26][27] |
| Newly Diagnosed Glioblastoma | Phase I/II | Dithis compound + Copper + RT + TMZ | MTD of DSF: 375 mg/day. Promising efficacy in patients with IDH1, BRAF, or NF1 mutations. | [28] |
| Metastatic Breast Cancer | Phase II | Dithis compound + Copper | Ongoing, to evaluate clinical response rate and benefit rate. |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxicity of this compound on cancer cell lines.[22]
-
Cell Seeding: Seed cancer cells (e.g., PANC-1) in a 24-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound (e.g., 50 mM in DMSO). Treat the cells with varying concentrations of this compound (e.g., 0.5 to 30 µM) for the desired duration (e.g., 24 hours). For this compound-copper studies, co-administer with a copper salt (e.g., CuCl2) at an equimolar or specified ratio.
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add the MTT solution to each well at a 1:10 dilution and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 400 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the methodology described in studies assessing this compound-induced apoptosis.[29][30]
-
Cell Treatment: Culture cancer cells and treat with this compound or this compound-copper complex at the desired concentrations and for the specified time.
-
Cell Harvesting: Trypsinize the cells, wash them twice with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol is a representative method for measuring intracellular ROS levels following this compound treatment.[31][32]
-
Cell Seeding: Plate cancer cells in a 24-well plate at a density of 1 x 106 cells per well.
-
Drug Treatment: Treat cells with this compound or this compound-copper complex for the desired time.
-
DCFDA Loading: One hour before the end of the treatment, add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to the culture medium to a final concentration of 20 µM.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Conclusion
This compound, particularly in combination with copper, represents a promising repurposed therapeutic for a range of cancers. Its multifaceted mechanism of action, centered on the inhibition of the p97-NPL4 pathway and the proteasome, induction of ROS, and modulation of critical pro-survival signaling pathways, provides a strong rationale for its continued investigation. While preclinical data are compelling, further clinical trials are necessary to fully define its therapeutic potential and identify patient populations most likely to benefit from this novel anti-cancer strategy. The detailed understanding of its core mechanisms, as outlined in this guide, is essential for the rational design of future clinical studies and the development of effective combination therapies.
References
- 1. Dithis compound's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Repurposing Dithis compound and Dithis compound Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dithis compound combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - Ding - Translational Cancer Research [tcr.amegroups.org]
- 7. Alcohol-abuse drug dithis compound targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dithis compound is a slow-binding partial noncompetitive inhibitor of 20S proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of proteasome activity, nuclear factor-KappaB translocation and cell survival by the antialcoholism drug dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dithis compound causes selective hypoxic cancer cell toxicity and radio-chemo-sensitization via redox cycling of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dithis compound targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dithis compound induces copper-dependent stimulation of reactive oxygen species and activation of the extrinsic apoptotic pathway in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dithis compound inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. Dithis compound: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dithis compound and copper combination therapy targets NPL4, cancer stem cells and extends survival in a medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Effects of dithis compound on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Dithis compound, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Effect of Dithis compound and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ascopubs.org [ascopubs.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Anticancer effects of dithis compound: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dithis compound modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical and Physical Properties of Sulfiram
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental methodologies.
Chemical and Physical Properties
This compound, also known as monothis compound, is an organosulfur compound primarily used as an ectoparasiticide for the treatment of scabies.[1][2] It is structurally related to Dithis compound (B1670777) and can convert to it upon exposure to light.[1]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | diethylcarbamothioyl N,N-diethylcarbamodithioate | [3][4] |
| Synonyms | Monothis compound, Tetmosol, Tetraethylthiuram monosulfide | [1][2][3] |
| CAS Number | 95-05-6 | [3][5] |
| Chemical Formula | C10H20N2S3 | [3][5][6] |
| Molecular Weight | 264.46 g/mol | [5] |
| Exact Mass | 264.0789 g/mol | [5] |
| Appearance | Yellow low melting solid / Solid powder | [5][7] |
| Melting Point | 30-32 °C | [8] |
| Boiling Point | 329.1 °C at 760 mmHg | [2] |
| Solubility | Soluble in DMSO | [5] |
| Density | 1.150 g/cm³ at 20 °C | [2] |
| InChI Key | CTPKSRZFJSJGML-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CCN(CC)C(=S)SC(=S)N(CC)CC | [3] |
Mechanism of Action
This compound's primary application is as a topical agent against scabies, where it acts by killing the mites responsible for the infection.[9][10]
A crucial aspect of this compound's pharmacology is its relationship with Dithis compound. This compound readily converts to Dithis compound when exposed to light.[1] Like Dithis compound, this compound can produce an unpleasant reaction when consumed with alcohol.[1] This Dithis compound-like effect stems from the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[11][12][13]
The metabolic pathway of alcohol involves its conversion to acetaldehyde (B116499) by alcohol dehydrogenase. Acetaldehyde is then further metabolized to acetic acid by ALDH.[13] By inhibiting ALDH, Dithis compound (and by extension, this compound) causes a buildup of acetaldehyde in the blood when alcohol is consumed.[11][13][14] This accumulation leads to the characteristic "Dithis compound-alcohol reaction," which includes symptoms like flushing, nausea, palpitations, and headache, thereby creating an aversion to alcohol.[11][12][13] The inhibition of ALDH by Dithis compound is irreversible.[12][14][15]
Caption: Logical relationship of this compound to Dithis compound and its effect on alcohol metabolism.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, standard methodologies in pharmacology and medicinal chemistry would be employed to characterize its properties and mechanism of action.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This experiment is crucial to quantify the inhibitory effect of this compound and its metabolites on ALDH activity.
-
Objective: To determine the IC50 value of this compound or its metabolites against ALDH.
-
Materials:
-
Recombinant human ALDH (specifically ALDH2).[16]
-
Substrate: Acetaldehyde.
-
Cofactor: NAD+.[16]
-
Test compound: this compound (or its metabolite, Dithis compound).
-
Buffer solution (e.g., sodium phosphate (B84403) buffer).
-
Spectrophotometer.
-
-
Methodology:
-
A reaction mixture is prepared containing the buffer, NAD+, and the ALDH enzyme.
-
The test compound (this compound) is added at various concentrations to different reaction tubes. A control tube with no inhibitor is also prepared.
-
The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.[16]
-
The reaction is initiated by adding the substrate, acetaldehyde.
-
The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy Study for Scabies (Animal Model)
This type of study assesses the effectiveness of a topical this compound formulation in a living organism.
-
Objective: To evaluate the acaricidal (mite-killing) efficacy of a topical this compound formulation.
-
Model: An appropriate animal model for scabies, such as rabbits or pigs infested with Sarcoptes scabiei.
-
Methodology:
-
Animals are infested with scabies mites and the infection is allowed to establish.
-
The animals are divided into a treatment group and a control group (placebo).
-
The treatment group receives a topical application of the this compound formulation on the affected skin areas. The control group receives a placebo formulation without this compound.
-
The application is repeated as per the study design (e.g., daily for a week).
-
The severity of the infestation is monitored throughout the study by observing skin lesions and by taking skin scrapings to count the number of live mites.
-
At the end of the study, the reduction in mite count and the improvement in skin condition in the treatment group are compared to the control group to determine the efficacy of the this compound formulation.
-
Caption: A generalized experimental workflow for the development of this compound.
Pharmacokinetics and Toxicology
-
Absorption and Distribution: When administered orally, the related compound Dithis compound is well-absorbed (80-90%) from the gastrointestinal tract.[12][17] Due to its high lipid solubility, it is widely distributed in the body, including into adipose tissue, and can cross the blood-brain barrier.[12][17]
-
Metabolism: Dithis compound is extensively metabolized. It is rapidly reduced to diethyldithiocarbamate (B1195824) (DDTC), which is then further metabolized.[17][18] One of the active metabolites thought to be responsible for ALDH inhibition is S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (MeDTC-SO).[15][16]
-
Toxicology: Adverse effects of this compound can include dizziness, headache, fatigue, and skin rashes.[1] A very rare but serious side effect reported is toxic epidermal necrolysis.[1] Due to its Dithis compound-like effects, consumption of alcohol while using this compound can lead to a severe and unpleasant reaction.[1]
Therapeutic Uses and Clinical Trials
-
Primary Use: The main therapeutic application of this compound is in the treatment of scabies, often formulated as a medicated soap or solution.[1][9][10]
-
Alcohol Aversion: Due to its conversion to Dithis compound, it has been used in the management of alcoholism.[19][20] The usual oral dose for alcohol dependence is 500 mg once daily, with a maintenance dose of 250 mg daily.[20]
-
Clinical Trials: While specific clinical trial data for this compound is limited in the provided results, numerous studies have been conducted on Dithis compound for alcohol dependence, with mixed results often attributed to study design and patient adherence.[17][21] Clinical trials have also explored Dithis compound's potential in treating cocaine dependence.[21][22] A study on an intravenous suspension of Dithis compound showed that 67% of patients remained abstinent from alcohol after one year of follow-up.[23]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H20N2S3 | CID 7215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 95-05-6 | LGC Standards [lgcstandards.com]
- 5. medkoo.com [medkoo.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 95-05-6 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. practo.com [practo.com]
- 10. 1mg.com [1mg.com]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dithis compound - Wikipedia [en.wikipedia.org]
- 14. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. In vivo inhibition of aldehyde dehydrogenase by dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjpls.org [wjpls.org]
- 19. This compound 500mg Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 20. This compound - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. [Clinical study of dithis compound in intravenous suspension. A new alternative in the treatment of alcoholism] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Tetraethylthiuram Monosulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethylthiuram monosulfide, also known as monosulfiram, is a dithiocarbamate (B8719985) derivative with a notable dual pharmacological profile. Primarily recognized for its topical application as a scabicidal agent, it also exhibits systemic effects as an alcohol deterrent, a property largely attributed to its in vivo conversion to its disulfide analogue, dithis compound (B1670777). This technical guide provides an in-depth review of the pharmacological properties of tetraethylthiuram monosulfide, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing key molecular pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction
Tetraethylthiuram monosulfide (Monothis compound) is a sulfur-containing organic compound with the chemical formula C10H20N2S3. While structurally similar to the well-known alcohol-aversive drug dithis compound (tetraethylthiuram disulfide), monothis compound's primary clinical application has been in the topical treatment of scabies.[1] However, upon systemic absorption or exposure to certain conditions, monothis compound can be oxidized to dithis compound, thereby exhibiting a similar pharmacological effect on alcohol metabolism.[2][3] This guide will delineate the known pharmacological characteristics of tetraethylthiuram monosulfide, with a clear distinction between its direct actions and those mediated by its conversion to dithis compound.
Pharmacodynamics
The primary pharmacodynamic effects of tetraethylthiuram monosulfide are its ectoparasiticidal action and its indirect inhibition of aldehyde dehydrogenase.
Inhibition of Aldehyde Dehydrogenase (ALDH)
While tetraethylthiuram monosulfide itself is reported to be a weak inhibitor of aldehyde dehydrogenase (ALDH) in vitro, its significant alcohol-aversive effects are primarily due to its conversion to dithis compound, a potent and irreversible inhibitor of ALDH.[3] This inhibition leads to the accumulation of acetaldehyde (B116499), a toxic metabolite of alcohol, resulting in the unpleasant symptoms of the dithis compound-ethanol reaction.
The mechanism of ALDH inhibition by dithis compound involves the covalent modification of a cysteine residue within the enzyme's active site.[4] This leads to the inactivation of the enzyme and the subsequent buildup of acetaldehyde upon alcohol consumption.
Scabicidal Mechanism of Action
As a scabicidal agent, monothis compound acts as a neurotoxin to the Sarcoptes scabiei mite.[5] The proposed mechanism involves the disruption of the mite's nervous system, leading to paralysis and death.[5] This neurotoxicity is selective for the parasite, allowing for its topical application with minimal systemic effects in the host when used as directed.
Pharmacokinetics
Detailed pharmacokinetic data specifically for tetraethylthiuram monosulfide are limited in the publicly available literature. Much of the understanding of its absorption, distribution, metabolism, and excretion (ADME) is inferred from studies on dithis compound and other dithiocarbamates.
Absorption
Following topical application for the treatment of scabies, systemic absorption of monothis compound is generally low, which is desirable to minimize systemic side effects. When ingested orally, dithiocarbamates are typically absorbed from the gastrointestinal tract.
Distribution
Metabolism
The most critical metabolic pathway for the systemic action of monothis compound is its oxidation to dithis compound.[2] This conversion can be induced by light and may also occur in vivo.[3][6] Dithis compound is then rapidly metabolized to diethyldithiocarbamate (B1195824) (DDC), which is further metabolized through two main pathways:
-
Glucuronidation to form DDC-glucuronide.
-
S-methylation to form S-methyl-diethyldithiocarbamate (Me-DDC), which is then oxidized to S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (Me-DTC-SO) and sulfone (Me-DTC-SO2), the putative active metabolites that inhibit ALDH.[4]
Excretion
The metabolites of dithis compound are primarily excreted in the urine. A portion of the metabolites, such as carbon disulfide, can also be exhaled.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for tetraethylthiuram monosulfide and its closely related disulfide, dithis compound. It is important to note the scarcity of data for monothis compound itself.
Table 1: In Vitro Potency (IC50) Data for Aldehyde Dehydrogenase (ALDH) Inhibition
| Compound | Enzyme Source | ALDH Isoform | IC50 (µM) | Reference(s) |
| Tetraethylthiuram Monosulfide (this compound) | Not Specified | Not Specified | Weak inhibitor; potency increases with conversion to dithis compound | [3] |
| Tetraethylthiuram Disulfide (Dithis compound) | Recombinant Rat Liver | rmALDH | 36.4 | [7] |
| S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) | Recombinant Rat Liver | rmALDH | 4.62 | [7] |
Table 2: Toxicity Data
| Compound | Species | Route of Administration | LD50 | Reference(s) |
| Tetramethylthiuram Monosulfide | Not Specified | Not Specified | Not Specified | [8] |
| Tetraethylthiuram Disulfide | Rat | Oral | 500 mg/kg | [9] |
| Tetraethylthiuram Disulfide | Rabbit | Oral | 1,800 mg/kg | [10] |
Experimental Protocols
Detailed experimental protocols for tetraethylthiuram monosulfide are not widely published. The following are representative protocols adapted from studies on dithis compound and general drug metabolism that would be applicable for investigating the pharmacological profile of monothis compound.
Protocol for Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol describes a general method for determining the inhibitory effect of a compound on ALDH activity.
1. Reagents and Materials:
-
Purified ALDH enzyme (e.g., recombinant human or yeast ALDH)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Acetaldehyde (substrate)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
Tetraethylthiuram monosulfide (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
2. Procedure:
-
Prepare a stock solution of tetraethylthiuram monosulfide in the chosen solvent.
-
In a 96-well plate, add the assay buffer, NAD+ solution, and varying concentrations of the test compound. Include a control group with solvent only.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding acetaldehyde to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Protocol for In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of tetraethylthiuram monosulfide in liver microsomes.
1. Reagents and Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Tetraethylthiuram monosulfide (test compound)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of tetraethylthiuram monosulfide in a suitable solvent.
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the microsome mixture to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of alcohol metabolism by tetraethylthiuram monosulfide.
Experimental Workflow Diagram
Caption: Workflow for metabolite analysis of tetraethylthiuram monosulfide.
Conclusion
Tetraethylthiuram monosulfide possesses a distinct pharmacological profile characterized by its direct ectoparasiticidal activity and its indirect alcohol-aversive effects, which are mediated through its conversion to dithis compound. While its primary clinical use is in dermatology, its systemic effects warrant careful consideration, particularly in individuals who may consume alcohol. The available data, though more extensive for its disulfide counterpart, provides a foundational understanding of its mechanism of action. Further research is required to fully elucidate the specific pharmacokinetic and pharmacodynamic parameters of tetraethylthiuram monosulfide to optimize its therapeutic applications and ensure its safety. This guide serves as a consolidated resource to aid in these future research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Conversion of Monothis compound Into Dithis compound [vaibhavfinechem.com]
- 3. Photolysis of this compound: a mechanism for its dithis compound-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How Do Scabicidal Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. redox.com [redox.com]
- 8. Toxicity studies on tetramethylthiuram monosulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
The Multifaceted Biological Activities of Sulfiram and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfiram, commercially known as Antabuse®, has been a cornerstone in the management of alcohol use disorder for decades. Its therapeutic effect stems from the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of the toxic metabolite acetaldehyde (B116499) upon alcohol consumption, thereby creating a strong aversion. However, recent scientific inquiry has unveiled a broader spectrum of biological activities for this compound and its metabolites, extending beyond alcohol deterrence to promising applications in oncology. This technical guide provides an in-depth exploration of the core biological activities of this compound and its key metabolites, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Metabolism of this compound
Upon oral administration, this compound is rapidly metabolized, and it is primarily its metabolites that exert biological effects. The metabolic cascade is initiated in the gastrointestinal tract and continues in the bloodstream and liver.
The primary and most well-studied metabolite is diethyldithiocarbamate (B1195824) (DDC). DDC is a potent chelator of metal ions, particularly copper. In the presence of copper, DDC forms a stable complex, bis(diethyldithiocarbamate)-copper (Cu(DDC)₂), also known as copper(II) diethyldithiocarbamate (CuET). This complex is highly lipophilic, facilitating its entry into cells, and is considered the primary bioactive agent responsible for many of this compound's anticancer effects.[1][2]
Further metabolism of DDC involves methylation to S-methyl-N,N-diethyldithiocarbamate (MeDDC), which is then oxidized to S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (MeDTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-sulfone). These metabolites are also potent inhibitors of ALDH.[1][3]
Inhibition of Aldehyde Dehydrogenase (ALDH)
The hallmark biological activity of this compound and its metabolites is the potent and irreversible inhibition of ALDH enzymes, particularly the mitochondrial isoform ALDH2, which is crucial for acetaldehyde metabolism.[4] This inhibition is the basis for its use in alcohol aversion therapy.
The mechanism of inhibition involves the covalent modification of a cysteine residue within the active site of the ALDH enzyme.[5] While this compound itself can inhibit ALDH, its metabolites, particularly MeDTC-SO and MeDTC-sulfone, are considered to be the more potent inhibitors in vivo.[3][6]
Quantitative Data: ALDH Inhibition
| Compound | ALDH Isoform | IC₅₀ (µM) | Reference(s) |
| This compound | ALDH1 | 0.15 ± 0.02 | [4] |
| ALDH2 | 1.45 ± 0.40 | [4] | |
| Yeast ALDH | 2.65 | [7] | |
| ALDH1A1 | 0.15 | [8] | |
| MeDTC-SO | ALDH1 | 0.27 ± 0.04 | [4] |
| ALDH2 | 1.16 ± 0.56 | [4][6] | |
| MeDTC-sulfone | ALDH1 | 0.12 ± 0.02 | [4] |
| ALDH2 | 0.40 ± 0.10 | [4] | |
| MeDDC-sulfoxide | ALDH2 | 2.2 ± 0.5 | [6] |
| MeDDC-sulfine | ALDH2 | 62 ± 14 | [6] |
Experimental Protocol: ALDH Inhibition Assay
This protocol outlines a general method for determining the IC₅₀ of this compound or its metabolites against ALDH.
Materials:
-
Purified ALDH enzyme (e.g., human recombinant ALDH1A1 or ALDH2)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD⁺ solution
-
Acetaldehyde solution (substrate)
-
Inhibitor stock solution (this compound or metabolite dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the ALDH enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells. Include a control well with solvent only.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C).[6]
-
Initiate the enzymatic reaction by adding NAD⁺ and acetaldehyde to each well.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[7]
Anticancer Activities
The anticancer potential of this compound, particularly in combination with copper, is a rapidly evolving area of research. The primary cytotoxic agent is the Cu(DDC)₂ complex, which exhibits potent activity against a wide range of cancer cell lines.
Quantitative Data: Cytotoxicity of Cu(DDC)₂
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| MC-38 | Murine Colon Cancer | 45.4 | [2] |
| CT-26 | Murine Colon Cancer | 68.2 | [2] |
| HCT116 (parental) | Human Colon Cancer | 54.8 | [2] |
| HCT116 (WT) | Human Colon Cancer | 54.0 | [2] |
| HCT116 (KRASG13D) | Human Colon Cancer | 48.3 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | <200 | [4] |
| MDA-MB-231PAC10 | Paclitaxel-Resistant TNBC | <200 | [4][9] |
| U2OS | Osteosarcoma | 13,300 (24h), 2,370 (48h) | [10] |
| AGS | Gastric Carcinoma | <680 | [11] |
| Kyse-30 | Esophageal Squamous Cell Carcinoma | <780 | [11] |
| HepG2 | Hepatocellular Carcinoma | <940 | [11] |
The anticancer mechanisms of the Cu(DDC)₂ complex are multifaceted and involve the induction of reactive oxygen species (ROS), inhibition of the proteasome, and modulation of key signaling pathways such as NF-κB and JNK.
Induction of Reactive Oxygen Species (ROS)
The Cu(DDC)₂ complex is a potent inducer of intracellular ROS. The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
This protocol describes a common method for quantifying intracellular ROS levels.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound/copper or Cu(DDC)₂ for the desired time. Include untreated and vehicle-treated controls.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with a working solution of DCFH-DA (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Alternatively, cells can be detached and analyzed by flow cytometry.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Inhibition of the Proteasome
The ubiquitin-proteasome system is essential for protein degradation and maintaining cellular homeostasis. The Cu(DDC)₂ complex has been shown to inhibit the activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis.[5]
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome.
Materials:
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Cell lysis buffer
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
96-well black plate
-
Fluorescence microplate reader
Procedure:
-
Treat cells with this compound/copper or Cu(DDC)₂.
-
Lyse the cells and collect the supernatant containing the proteasomes.
-
In a 96-well black plate, add the cell lysate to each well.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
The rate of fluorescence increase is proportional to the proteasome activity.
Modulation of NF-κB and JNK Signaling Pathways
The anticancer activity of the Cu(DDC)₂ complex is also mediated through the modulation of critical signaling pathways. It has been shown to inhibit the pro-survival NF-κB pathway and activate the pro-apoptotic JNK pathway.
NF-κB Inhibition: The Cu(DDC)₂ complex can inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity and promoting apoptosis.
JNK Activation: The induction of ROS by the Cu(DDC)₂ complex can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.
This protocol describes a method to visualize the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells cultured on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound/copper or Cu(DDC)₂. Include a positive control (e.g., TNF-α) and a negative control.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against NF-κB p65.[3]
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody.[3]
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the localization of p65 using a fluorescence microscope. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells (or in the absence of inhibition), it will translocate to the nucleus.
Conclusion
This compound and its metabolites, particularly the copper-complexed form of diethyldithiocarbamate, exhibit a remarkable range of biological activities with significant therapeutic potential. While its role in alcohol aversion therapy is well-established through the potent inhibition of ALDH, its emerging anticancer properties are of great interest to the scientific community. The multifaceted mechanisms of action, including the induction of oxidative stress, proteasome inhibition, and modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this versatile compound. Further investigation into the clinical efficacy and safety of this compound and its derivatives in the context of cancer treatment is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. fivephoton.com [fivephoton.com]
Understanding Sulfiram's role as an aldehyde dehydrogenase (ALDH) inhibitor
An In-depth Technical Guide on Sulfiram's Role as an Aldehyde Dehydrogenase (ALDH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dithis compound (B1670777) (tetraethylthiuram disulfide), often referred to as this compound, is a well-established irreversible inhibitor of aldehyde dehydrogenase (ALDH). Initially approved by the FDA for the treatment of chronic alcoholism, its mechanism of action revolves around blocking the metabolic pathway of ethanol, leading to the accumulation of the toxic intermediate acetaldehyde (B116499).[1][2][3][4] This accumulation induces a highly unpleasant physiological reaction, deterring alcohol consumption.[1][2][4] Beyond its application in addiction medicine, there is a growing body of research exploring the repurposing of Dithis compound and its derivatives for various therapeutic areas, including cancer, due to the critical roles of ALDH isozymes in cellular processes like differentiation, detoxification, and drug resistance.[3][5][6] This guide provides a comprehensive technical overview of Dithis compound's mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on key signaling pathways.
Mechanism of Action: From Prodrug to Irreversible Inhibition
Dithis compound itself is a prodrug that requires metabolic activation to exert its inhibitory effects on ALDH.[7] Following oral administration, Dithis compound is rapidly reduced to two molecules of diethyldithiocarbamate (B1195824) (DDC).[7][8] DDC is then further metabolized into several active compounds, with S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (MeDTC-SO) being identified as a particularly potent inhibitor of ALDH.[7][9]
The primary mechanism of ALDH inhibition is the irreversible covalent modification of a critical cysteine residue within the enzyme's active site.[1][7][9] Specifically, for ALDH2, this is the Cys302 residue.[1] The active metabolites of Dithis compound, such as MeDTC-SO, act as electrophilic agents that carbamoylate the thiol group of the cysteine residue.[9][10] This covalent adduct formation physically blocks the active site, rendering the enzyme non-functional.[2][7][11] Consequently, the enzyme cannot bind its aldehyde substrates, leading to their accumulation. While Dithis compound itself can inhibit ALDH in vitro, studies suggest its mechanism may involve inducing an intramolecular disulfide bond between active site cysteines, a process that can be reversed by reducing agents like dithiothreitol (B142953) (DTT).[11][12] However, the in vivo inhibition by its metabolites is considered irreversible.[2][10][13]
Quantitative Data: In Vitro Inhibition of ALDH Isozymes
Dithis compound and its derivatives exhibit varying inhibitory potencies against different ALDH isozymes. This selectivity is a critical factor in drug development, especially when targeting specific ALDHs implicated in diseases like cancer (e.g., ALDH1A1) while minimizing side effects associated with the inhibition of others (e.g., ALDH2).[1][3][14]
| Compound/Metabolite | ALDH Isozyme | IC50 Value (µM) | Species/Source | Notes | Reference(s) |
| Dithis compound (DSF) | ALDH1A1 | 0.15 | Human (recombinant) | Potent inhibitor of ALDH1A1. | [1] |
| ALDH2 | 3.4 | Human (recombinant) | ~22-fold less potent against ALDH2 than ALDH1A1. | [1] | |
| rmALDH (monomer) | 36.4 | Rat (recombinant mitochondrial) | Inhibition via intramolecular disulfide bond formation. | [9] | |
| Yeast ALDH | 2.65 | Baker's Yeast | Determined using acetaldehyde as substrate. | [15] | |
| MeDTC-SO | rmALDH (monomer) | 4.62 | Rat (recombinant mitochondrial) | Potent metabolite, inhibits via carbamoylation. | [9] |
| ALDH2 | 1.4 ± 0.3 | Human (recombinant) | 15-minute preincubation. | [16] | |
| MeDDC Sulfoxide | ALDH2 | 2.2 ± 0.5 | Human (recombinant) | 30-minute preincubation. | [16] |
| MeDDC Sulfine | ALDH2 | 62 ± 14 | Human (recombinant) | Relatively weak inhibitor. | [16] |
| DSF Analogue (2) | ALDH1A1 | 0.17 | Human (recombinant) | p-fluorobenzyl derivative, retains ALDH1A1 activity. | [1] |
| ALDH2 | No Inhibition | Human (recombinant) | Shows high selectivity for ALDH1A1 over ALDH2. | [1] |
Table 1: Summary of IC50 values for Dithis compound and its metabolites/analogues against various ALDH isozymes.
Experimental Protocols: In Vitro ALDH Inhibition Assay
The assessment of ALDH inhibition is crucial for screening and characterizing potential inhibitors like Dithis compound. A common method is a spectrophotometric assay that monitors the production of NADH.[17]
Principle
ALDH enzymes catalyze the oxidation of an aldehyde substrate, coupled with the reduction of the cofactor NAD+ to NADH. The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[17] The inhibitory effect of a compound is determined by measuring the reduction in the rate of NADH production in the presence of the inhibitor compared to a control.
Materials and Reagents
-
Purified recombinant ALDH enzyme (e.g., ALDH1A1, ALDH2)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD+ Stock Solution (e.g., 50 mM in assay buffer)
-
Aldehyde Substrate Stock Solution (e.g., Propionaldehyde or Acetaldehyde in assay buffer)
-
Test Inhibitor (Dithis compound) Stock Solution (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader) capable of kinetic reads at 340 nm
Detailed Methodology
-
Preparation of Reagents:
-
Prepare ALDH Enzyme Working Solution by diluting the stock enzyme to a final concentration of 50-200 nM in cold Assay Buffer. The optimal concentration should be determined empirically. Keep on ice.
-
Prepare serial dilutions of the Dithis compound stock solution in DMSO.
-
-
Assay Setup (96-well plate):
-
To each well, add the following components in order:
-
80 µL of Assay Buffer.
-
5 µL of NAD+ Stock Solution (for a final concentration of ~2.5 mM).
-
5 µL of the Dithis compound dilution or DMSO for control wells (vehicle control).
-
5 µL of ALDH Enzyme Working Solution.
-
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at room temperature (or 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.[17]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 5 µL of the Aldehyde Substrate Stock Solution to each well. The final substrate concentration should be near its Km value, if known, to ensure sensitivity.
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate the percent inhibition for each Dithis compound concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Biological Consequences
ALDH enzymes are not merely detoxification agents; they are integral components of critical cellular signaling pathways. The ALDH1A subfamily, for instance, is responsible for the final step in the synthesis of retinoic acid (RA) from retinol (B82714) (Vitamin A).[18][19]
Retinoic Acid (RA) Signaling
Retinoic acid is a potent signaling molecule that regulates gene expression involved in cell proliferation, differentiation, and apoptosis.[19][20] By inhibiting ALDH1A isozymes, Dithis compound effectively blocks RA production. This has profound biological consequences, particularly in the context of stem cells and cancer biology. For example, ALDH activity is often used as a marker for cancer stem cells (CSCs), and its inhibition can sensitize these cells to chemotherapy and reduce tumor-initiating capacity.[5][6][19]
Other Consequences
-
Oxidative Stress: ALDHs detoxify reactive aldehydes generated from lipid peroxidation. Inhibition can lead to an accumulation of these toxic species, increasing cellular oxidative stress.[20]
-
Dopamine (B1211576) Metabolism: ALDH enzymes are involved in dopamine metabolism in the brain. Their inhibition can lead to the buildup of potentially neurotoxic metabolites.[18]
-
Cancer Therapy: The inhibition of ALDH in cancer cells, particularly cancer stem cells, is a key mechanism behind the repurposing of Dithis compound as an anti-cancer agent.[5][6] This effect can be independent of its role in RA signaling and may involve other pathways like NF-κB and proteasome inhibition.[5][6]
Conclusion
This compound (Dithis compound) is a potent, irreversible inhibitor of aldehyde dehydrogenase, acting through its active metabolites to covalently modify the enzyme's active site. While its primary clinical use has been in alcohol aversion therapy through the inhibition of ALDH2, its broader effects on the ALDH superfamily have significant implications for cellular signaling, particularly the retinoic acid pathway. The quantitative differences in inhibitory activity against various ALDH isozymes offer opportunities for developing more selective derivatives for targeted therapies, most notably in oncology. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers and drug developers working to understand and exploit the complex pharmacology of this multifaceted compound.
References
- 1. mdpi.com [mdpi.com]
- 2. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Dithis compound: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithis compound: a novel repurposed drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the pharmacokinetics and pharmacodynamics of dithis compound and its metabolites | Semantic Scholar [semanticscholar.org]
- 8. ClinPGx [clinpgx.org]
- 9. Overview--in vitro inhibition of aldehyde dehydrogenase by dithis compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo inhibition of aldehyde dehydrogenase by dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of aldehyde dehydrogenase by dithis compound and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of dithis compound in the in vitro inhibition of rat liver mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dithis compound and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Dithis compound Derivatives as ALDH1a1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aldehyde Dehydrogenases: Not Just Markers, but Functional Regulators of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Mechanisms of Sulfiram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfiram, a drug historically used for the management of alcohol dependence, has garnered significant attention for its potential as an anticancer agent. A growing body of in vitro research demonstrates its ability to induce cytotoxicity and inhibit proliferation in a wide range of cancer cell lines. This technical guide provides an in-depth overview of the initial in vitro studies on this compound's anti-cancer effects, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved. The critical role of copper in potentiating this compound's anticancer activity is a recurrent theme throughout these studies.
Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines
The cytotoxic effects of this compound, often in combination with copper, have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of this compound, highlighting its efficacy in various cancer types.
| Cancer Type | Cell Line | IC50 (this compound) | Incubation Time (h) | Copper Supplementation | Reference |
| Breast Cancer | MDA-MB-231 | ~300 nM | 72 | Not specified | [1] |
| Breast Cancer | T47D | 110-476 nM | 72 | 1 µM CuCl2 | [2] |
| Breast Cancer | MCF-7 | 0.3 µM | 72 | Not specified | [3] |
| Breast Cancer | BT474 | 0.3 µM | 72 | Not specified | [3] |
| Leukemia | Various | 45-81 nM | Not specified | Not specified | [4] |
| Head and Neck Cancer | UM-SCC9 | 13.96 µM | 72 | Not specified | [5] |
| Head and Neck Cancer | UM-SCC47 | 13.43 µM | 72 | Not specified | [5] |
| Head and Neck Cancer | UM-SCC11B | 11.24 µM | 72 | Not specified | [5] |
| Head and Neck Cancer | UT-SCC33 | 15.06 µM | 72 | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key in vitro experiments used to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, with and without copper supplementation (e.g., 1 µM CuCl2), for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the impact of this compound on signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, p-JNK, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
Caption: General workflow for in vitro testing of this compound's anti-cancer effects.
Caption: this compound inhibits the NF-κB pathway via ROS production, promoting apoptosis.
Caption: this compound activates the JNK/MAPK pathway, leading to apoptosis.
Caption: this compound promotes apoptosis through multiple mechanisms.
References
- 1. High-throughput screen identifies dithis compound as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithis compound modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithis compound-induced cytotoxicity and endo-lysosomal sequestration of zinc in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved dithis compound as a novel treatment for aggressive leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithis compound Acts as a Potent Radio-Chemo Sensitizer in Head and Neck Squamous Cell Carcinoma Cell Lines and Transplanted Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Repurposing Sulfiram: A Technical Guide to its Preclinical and Clinical Potential in Oncology and Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfiram, a drug historically used for the management of alcohol dependence, is gaining significant attention for its potential in treating a spectrum of diseases, including various cancers and infectious diseases like HIV and COVID-19. This technical guide provides an in-depth overview of the core scientific evidence supporting the repurposing of this compound. It details the drug's multifaceted mechanisms of action, summarizes quantitative data from key preclinical and clinical studies, provides methodologies for critical experiments, and visualizes the intricate signaling pathways involved. The evidence presented herein underscores the promise of this compound as a repurposed therapeutic agent and aims to equip researchers and drug development professionals with the foundational knowledge to explore its full potential.
Introduction
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a cost-effective and accelerated alternative to traditional drug development. This compound (commercially known as Antabuse®), with its well-established safety profile and long history of clinical use, has emerged as a compelling candidate for repurposing. Its therapeutic potential extends beyond its original indication, with a growing body of research demonstrating its efficacy against cancer cells, its ability to reactivate latent HIV, and its potential antiviral effects against SARS-CoV-2. This guide delves into the scientific underpinnings of this compound's diverse biological activities.
Mechanisms of Action
This compound's therapeutic effects are attributed to a variety of molecular mechanisms, often potentiated by the presence of copper ions. Its primary metabolite, diethyldithiocarbamate (B1195824) (DDC), forms a complex with copper (CuET), which is believed to be the major active component responsible for many of its anticancer effects.
Aldehyde Dehydrogenase (ALDH) Inhibition
This compound is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH), an enzyme involved in the detoxification of aldehydes.[1] Several ALDH isozymes are overexpressed in cancer stem cells (CSCs) and are associated with resistance to chemotherapy and radiation.[2] By inhibiting ALDH, this compound can preferentially target this aggressive cell population, hindering tumor growth and recurrence.[3]
Proteasome Inhibition
The ubiquitin-proteasome system is crucial for protein degradation and maintaining cellular homeostasis. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on this system. This compound, especially in the presence of copper, has been shown to inhibit the 26S proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells.[2][4]
Modulation of Key Signaling Pathways
This compound has been demonstrated to modulate several signaling pathways critical for cancer cell survival, proliferation, and metastasis.
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound, through its inhibition of the proteasome, prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[5]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor that is often constitutively active in cancer cells, promoting proliferation, survival, and angiogenesis. This compound has been shown to suppress STAT3 signaling, contributing to its anticancer effects.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to activate stress-related MAPK pathways, such as JNK and p38, which can lead to apoptosis in cancer cells.[5]
Induction of Oxidative Stress
The this compound-copper complex can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[5] Cancer cells often have a higher basal level of ROS, making them more susceptible to further ROS induction.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Additional Notes | Reference(s) |
| Glioblastoma | Patient-Derived GSCs | 0.031 | Average across multiple patient samples. | [6] |
| Triple-Negative Breast Cancer | Multiple TNBC lines | ~0.3 | Average across 13 cell lines. | [7] |
| Neuroblastoma | SK-N-DZ | 0.806 | MYCN-amplified cell line. | [8] |
| Neuroblastoma | N91 | 0.234 | MYCN-amplified cell line. | [8] |
| Neuroblastoma | SK-N-SH | 0.378 | Non-MYCN amplified cell line. | [8] |
| Breast Cancer | MCF-7 | 0.3 | Estrogen receptor-positive. | [9] |
| Breast Cancer | BT474 | 0.3 | Estrogen receptor-positive, HER2-positive. | [9] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Cancer
| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Reference(s) |
| Breast Cancer | MDA-MB-231 Xenografts | Dithis compound (B1670777) | 74% | [10] |
| Nasopharyngeal Cancer | 5-8F Xenograft | Dithis compound/Copper | 60.1% | [11] |
| Nasopharyngeal Cancer | 5-8F Xenograft | Cisplatin + Dithis compound/Copper | 77.7% | [11] |
| Colorectal Cancer | Subcutaneous Xenografts | Dithis compound/Copper | Significant reduction in tumor volume | [12] |
Table 3: Clinical Trial Results of this compound in Cancer
| Cancer Type | Trial Phase | Treatment | Primary Outcome | Key Findings | Reference(s) |
| Recurrent Glioblastoma | Phase II/III | Chemotherapy + Dithis compound/Copper vs. Chemotherapy alone | 6-month survival | No significant difference in survival. Increased toxicity in the dithis compound group. | [13][14] |
| Newly Diagnosed Glioblastoma | Phase I | Temozolomide + Dithis compound | Maximum Tolerated Dose (MTD) | MTD of Dithis compound was 500 mg/day. | [15] |
| Metastatic Breast Cancer | Phase II | Dithis compound + Copper | Clinical Response Rate (RR), Clinical Benefit Rate (CBR) | Recruiting | [7][16][17] |
Table 4: Efficacy of this compound in HIV
| Study Type | Patient Population | Treatment | Key Findings | Reference(s) |
| Pilot Study | HIV-1-infected adults on ART | 500 mg/day Dithis compound for 14 days | 1.88-fold increase in residual viremia post-dosing. | [16][18] |
| Dose-Escalation Study | HIV-positive individuals on ART | Up to 2000 mg/day Dithis compound | Detectable increase in plasma HIV RNA at the highest dose. | [13] |
Table 5: Efficacy of this compound in COVID-19
| Study Type | Patient Population | Treatment | Key Findings | Reference(s) |
| Retrospective Cohort Study | US Veterans | Dithis compound for alcoholism | 34% lower risk of SARS-CoV-2 infection. No COVID-19 related deaths in the dithis compound group. | [19][20] |
| Randomized Controlled Trial | Hospitalized patients with moderate COVID-19 | 500 mg/day Dithis compound or placebo | No significant difference in time to clinical improvement. | [21][22][23] |
| Preclinical (in vitro) | SARS-CoV-2 Main Protease (Mpro) | Dithis compound | IC50 of 9.35 µM | [14] |
| Preclinical (in vitro) | SARS-CoV-2 Papain-like Protease (PLpro) | Dithis compound | IC50 values ranging from 2-7 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.
Apoptosis Assay using Annexin V Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[24][25][26][27]
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) solution (1 mg/mL)
-
1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, gently trypsinize and collect the cells. Wash the cells once with PBS.
-
For suspension cells, collect the cells by centrifugation. Wash the cells once with PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL final concentration).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol describes the measurement of ALDH activity in cancer stem cells using the ALDEFLUOR™ kit.[15]
Materials:
-
ALDEFLUOR™ Kit (including ALDEFLUOR™ Reagent and DEAB Reagent)
-
ALDEFLUOR™ Assay Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
-
Staining:
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add 5 µL of the ALDEFLUOR™ Reagent to the "test" tube.
-
Immediately add 5 µL of the DEAB Reagent (a specific ALDH inhibitor) to the "control" tube.
-
Immediately add 1 mL of the cell suspension to both the "test" and "control" tubes.
-
Mix well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 250 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ALDEFLUOR™ Assay Buffer.
-
Analyze the cells on a flow cytometer. The "control" sample is used to set the gate for the ALDH-positive population.
-
In-Cell Proteasome Activity Assay
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.[1][10]
Materials:
-
Proteasome Lysis Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT)
-
Proteasome Assay Buffer (Lysis buffer with 2 mM ATP)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black-walled plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in Proteasome Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Proteasome Activity Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black-walled plate, add 20-50 µg of protein lysate to each well.
-
Add Proteasome Assay Buffer to a final volume of 100 µL.
-
Add the fluorogenic substrate to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorometric plate reader (e.g., excitation 380 nm, emission 460 nm for AMC-based substrates).
-
The fluorescence intensity is proportional to the proteasome activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
References
- 1. Anticancer Effects of New Dithis compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithis compound's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithis compound: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent Advances in Repurposing Dithis compound and Dithis compound Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 6. Dithis compound Sensitizes a Therapeutic-Resistant Glioblastoma to the TGF-β Receptor Inhibitor [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Anticancer effects of dithis compound: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dithis compound/Copper Induces Antitumor Activity against Both Nasopharyngeal Cancer Cells and Cancer-Associated Fibroblasts through ROS/MAPK and Ferroptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Dithis compound/Copper Complex Induces Autophagic Cell Death in Colorectal Cancer by Targeting ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Dithis compound and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Dithis compound and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dithis compound in glioma: Literature review of drug repurposing [frontiersin.org]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. news.harvard.edu [news.harvard.edu]
- 20. Dithis compound use is associated with lower risk of COVID-19: A retrospective cohort study | PLOS One [journals.plos.org]
- 21. medrxiv.org [medrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. medrxiv.org [medrxiv.org]
- 24. Phase II Trial of Dithis compound With Copper in Metastatic Breast Cancer [clin.larvol.com]
- 25. clinicaltrial.be [clinicaltrial.be]
- 26. tandfonline.com [tandfonline.com]
- 27. Overview of Antabuse® (Dithis compound) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Sulfiram (C10H20N2S3): Molecular Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfiram, a tetraethylthiuram monosulfide with the chemical formula C10H20N2S3, is an organosulfur compound with notable applications as an ectoparasiticide, particularly in the treatment of scabies. While structurally similar to the well-known alcohol deterrent Dithis compound, this compound exhibits distinct properties and biological activities. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its known mechanisms of action, including its role as a weak aldehyde dehydrogenase (ALDH) inhibitor and its ectoparasiticidal effects. This document aims to serve as a detailed resource for researchers and professionals in drug development and related scientific fields.
Molecular Structure and Identification
This compound is systematically named diethylcarbamothioyl N,N-diethylcarbamodithioate. Its structure features a central sulfur atom bridging two thiocarbonyl groups, each bonded to two ethyl substituents via a nitrogen atom.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Reference |
| Chemical Formula | C10H20N2S3 | [1] |
| IUPAC Name | diethylcarbamothioyl N,N-diethylcarbamodithioate | [1] |
| SMILES String | CCN(CC)C(=S)SC(=S)N(CC)CC | [1] |
| CAS Number | 95-05-6 | [1] |
| Molecular Weight | 264.47 g/mol | [1] |
| Synonyms | Monothis compound, Tetraethylthiuram monosulfide, Tetmosol | [2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its formulation and application.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Melting Point | 30-32 °C | |
| Boiling Point | 329.1 °C (Predicted) | |
| Solubility | Soluble in chloroform (B151607) and methanol. | |
| Appearance | Pale yellow solid |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of tetra-alkyl thiuram monosulfides, such as this compound, involves the reaction of a dialkylthiocarbamoyl chloride with a water-soluble salt of a dialkyldithiocarbamic acid in an aqueous medium.[3]
A representative synthetic procedure is as follows:
-
Preparation of Sodium Diethyldithiocarbamate (B1195824): An aqueous solution of sodium diethyldithiocarbamate is prepared.
-
Reaction with Diethylthiocarbamoyl Chloride: Diethylthiocarbamoyl chloride is mixed with the aqueous solution of sodium diethyldithiocarbamate at room temperature.
-
Reaction Progression: The reaction is allowed to proceed, often with a noticeable temperature increase.
-
Isolation: After the reaction is complete, the mixture is allowed to separate into aqueous and oily layers. The aqueous layer is removed.
-
Purification: The remaining oily product, this compound, can be purified by removing any residual solvent under vacuum.[3] Crystallization may occur upon standing at a low temperature.[3]
Analytical Methods
High-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy are suitable methods for the analysis of this compound. While specific protocols for this compound are not extensively detailed in the literature, methods developed for the closely related compound Dithis compound can be adapted.
-
HPLC: Reversed-phase HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) can be used for the separation and quantification of this compound.
-
Infrared Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. The C-H stretching of the ethyl groups would appear below 3000 cm⁻¹. The C=S (thiocarbonyl) stretching vibration is also a key feature.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of this compound shows signals corresponding to the ethyl protons.
-
¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments within the molecule, including the ethyl carbons and the thiocarbonyl carbon.
-
Mass Spectrometry: Mass spectrometric analysis can confirm the molecular weight of this compound. The fragmentation pattern would provide structural information. A common fragmentation pathway for related compounds involves cleavage of the C-N and C-S bonds.[4][5]
Mechanism of Action and Signaling Pathways
Aldehyde Dehydrogenase Inhibition
This compound is a weak inhibitor of aldehyde dehydrogenase (ALDH) in its native state. However, upon exposure to light, it can undergo photoconversion to Dithis compound, which is a potent and irreversible inhibitor of ALDH.[6] This conversion is significant as it explains the Dithis compound-like effects observed in individuals treated with topical this compound who subsequently consume alcohol. The inhibition of ALDH leads to the accumulation of acetaldehyde, causing unpleasant physiological reactions.[6]
Ectoparasiticidal Activity
This compound is primarily used as an ectoparasiticide for the treatment of scabies, caused by the mite Sarcoptes scabiei.[2] While the precise molecular mechanism of its acaricidal action is not fully elucidated, it is believed to exert a neurotoxic effect on the parasites.[7] The metabolites of this compound, such as ditiocarb, are known to chelate metal ions. This chelation may disrupt essential enzymatic processes within the parasite.[8] The antiparasitic action likely involves interference with the parasite's nervous system, leading to paralysis and death.[7]
Conclusion
This compound is a multifaceted compound with a well-defined chemical structure and distinct physicochemical properties. Its primary application as a scabicide highlights its importance in veterinary and human medicine. The understanding of its dual mechanism of action—photoconversion to a potent ALDH inhibitor and its inherent ectoparasiticidal properties—is crucial for its safe and effective use. This technical guide consolidates the available information on this compound, providing a valuable resource for scientists and researchers engaged in the study and development of this and related therapeutic agents. Further research is warranted to fully elucidate the specific molecular targets of this compound in parasites to optimize its therapeutic potential.
References
- 1. This compound | C10H20N2S3 | CID 7215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrasol | 25% w/w | Solution | টেটরাসল ২৫% সল্যুসন | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. US2524081A - Preparation of thiuram monosulfides - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dithis compound | C10H20N2S4 | CID 3117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Drug Repurposing of the Alcohol Abuse Medication Dithis compound as an Anti-Parasitic Agent [frontiersin.org]
Sulfiram (Disulfiram) as an Ectoparasiticide: A Technical Guide
Introduction
Sulfiram, more commonly known by its chemical name Dithis compound (B1670777) (tetraethylthiuram disulfide), is a compound that has been primarily recognized for its use in the treatment of alcohol dependence. However, its properties as a sulfur-containing compound have also led to its exploration and use as an ectoparasiticide, particularly as a scabicide for treating infestations by the mite Sarcoptes scabiei. This technical guide provides a comprehensive overview of the existing research on this compound's ectoparasiticidal applications, intended for researchers, scientists, and professionals in drug development. The guide details its efficacy, proposed mechanism of action, and relevant experimental protocols, synthesizing available data to facilitate further investigation and development.
Efficacy of this compound as an Ectoparasiticide
The primary documented use of this compound as an ectoparasiticide is in the topical treatment of scabies. It has been a key active ingredient in the proprietary emulsion Tenutex®. Clinical studies have demonstrated high efficacy in this application.
Quantitative Efficacy Data
The following table summarizes the quantitative data available from clinical trials on the use of a Dithis compound-containing formulation for the treatment of scabies.
| Target Ectoparasite | Formulation Details | Concentration of Dithis compound | Host | Efficacy | Study Type |
| Sarcoptes scabiei (Scabies mite) | Aqueous emulsion with 22.5% benzyl (B1604629) benzoate (B1203000) | 2% | Humans | 100% cure rate | Double-blind, controlled clinical trial[1][2][3] |
| Sarcoptes scabiei (Scabies mite) | Open trial with an aqueous emulsion containing 22.5% benzyl benzoate | 2% | Humans | 100% cure rate | Open clinical trial[1][2][3] |
Note: The studies cited primarily involve formulations where Dithis compound is combined with benzyl benzoate, another known scabicide. While the combination shows high efficacy, further research is required to isolate the individual contribution of Dithis compound to the overall ectoparasiticidal effect in these formulations.
Proposed Mechanism of Action
The precise mechanism of action of Dithis compound against ectoparasites has not been as extensively studied as its effects in humans. However, based on its known biochemical properties, a primary proposed mechanism is the inhibition of key enzymes essential for the parasite's survival.
Dithis compound is known to be an inhibitor of aldehyde dehydrogenase (ALDH)[4][5]. In the context of ectoparasites, the inhibition of ALDH could disrupt critical metabolic pathways, leading to the accumulation of toxic aldehydes and subsequent paralysis and death of the parasite.
Furthermore, Dithis compound is metabolized into diethyldithiocarbamate (B1195824) (ditiocarb), which can chelate metal ions to form metal complexes[4]. These complexes, such as zinc ditiocarb (ZnDTC), are known to be potent inhibitors of metalloproteases and other essential enzymes in various parasites[4]. This suggests a multi-faceted mechanism of action where both the parent compound and its metabolites contribute to its parasiticidal activity. It is also noted that this compound itself is a weak ALDH inhibitor but can be photoconverted to Dithis compound, a more potent inhibitor, which may be relevant for topical applications exposed to light[5].
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound as an ectoparasiticide.
Experimental Protocols
Detailed experimental protocols are crucial for the standardized evaluation of ectoparasiticides. Below are synthesized methodologies based on regulatory guidelines and published clinical studies involving Dithis compound.
In Vivo Efficacy Study Protocol (Scabies Model)
This protocol is adapted from clinical studies on a Dithis compound-containing emulsion[1][2][3].
a. Objective: To evaluate the efficacy of a topical this compound formulation in treating scabies in an infested host population.
b. Materials:
-
Test formulation (e.g., 2% this compound emulsion).
-
Control formulation (vehicle without this compound).
-
Infested subjects (human or animal model) with confirmed scabies diagnosis.
-
Personal protective equipment for investigators.
c. Methodology:
-
Subject Recruitment and Randomization: Recruit a statistically significant number of subjects with confirmed scabies infestation. Randomly assign subjects to a treatment group (receiving the this compound formulation) and a control group (receiving the vehicle). A double-blind approach is recommended where neither the subjects nor the investigators know the group assignments.
-
Treatment Application: Instruct subjects (or apply to animal models) to perform a single, whole-body application of the assigned formulation, from the neck down. Ensure complete coverage.
-
Exposure Time: The formulation should remain on the skin for a period of 24 hours.
-
Wash-out: After the 24-hour exposure period, subjects should wash the formulation off thoroughly.
-
Follow-up and Efficacy Assessment: Conduct a clinical examination of all subjects at a predetermined time point post-treatment (e.g., 3 weeks). Efficacy is determined by the complete resolution of clinical signs of scabies, including the absence of mites, burrows, and new lesions.
-
Data Analysis: Compare the cure rates between the treatment and control groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
General Experimental Workflow for Ectoparasiticide Efficacy Testing
The following diagram illustrates a generalized workflow for testing the efficacy of a new ectoparasiticide, based on guidelines from the European Medicines Agency (EMA)[6][7].
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Treatment of scabies with dithis compound and benzyl benzoate emulsion: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of scabies with dithis compound and benzyl benzoate emulsion: a controlled study | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. Drug Repurposing of the Alcohol Abuse Medication Dithis compound as an Anti-Parasitic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolysis of this compound: a mechanism for its dithis compound-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Foundational Studies on Sulfiram's Interaction with Dopamine Beta-Hydroxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfiram, widely known by its clinical name Dithis compound, is a compound that has been traditionally used in the management of alcohol dependence. Its therapeutic effect in this context stems from the irreversible inhibition of aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) and subsequent unpleasant physiological effects upon alcohol consumption. However, a significant body of research has also focused on this compound's interaction with another critical enzyme: dopamine (B1211576) beta-hydroxylase (DBH). This copper-containing monooxygenase is responsible for the enzymatic conversion of dopamine to norepinephrine (B1679862), a key step in the catecholamine synthesis pathway.
The primary metabolite of Dithis compound, diethyldithiocarbamate (B1195824) (DDC), is a potent chelator of copper ions.[1][2] As DBH requires copper as a cofactor for its catalytic activity, DDC effectively inhibits the enzyme, leading to a decrease in norepinephrine levels and a concurrent increase in dopamine levels.[1][2][3] This modulation of catecholamine balance is thought to be the mechanism behind this compound's potential therapeutic applications beyond alcoholism, particularly in the treatment of cocaine dependence.[2][3] This technical guide provides a comprehensive overview of the foundational studies on the interaction between this compound and its metabolites with dopamine beta-hydroxylase, focusing on quantitative data, experimental methodologies, and key pathway visualizations.
Data Presentation: Quantitative Analysis of Dopamine Beta-Hydroxylase Inhibition
Quantitative data on the direct in vitro inhibition of dopamine beta-hydroxylase by this compound (Dithis compound) is not extensively detailed in publicly available literature. However, studies on its primary active metabolite, diethyldithiocarbamate (DDC), and other related dithiocarbamates provide valuable insights into the inhibitory potency.
| Compound Class | Inhibitor | Enzyme Source | IC50 | Reference |
| Dithiocarbamates | Various | Human Serum DBH | 0.027 - 1.6 µmol/L | [4] |
| Thiuram Disulfides | FLA-63 | Bovine Adrenal Medullary DBH | 2 x 10⁻⁶M | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of dopamine beta-hydroxylase inhibition.
Spectrophotometric Assay for Dopamine Beta-Hydroxylase Activity
This protocol is adapted from methods designed for measuring DBH activity, which can be used to assess the inhibitory effects of compounds like this compound and its metabolites.
a. Principle: This assay is based on the enzymatic conversion of a substrate, typically tyramine (B21549), to octopamine (B1677172) by DBH. The octopamine is then oxidized to p-hydroxybenzaldehyde, which can be quantified spectrophotometrically.
b. Materials:
-
Purified or partially purified dopamine beta-hydroxylase
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Sodium fumarate (B1241708) (activator)
-
N-ethylmaleimide (to inhibit endogenous inhibitors)
-
Copper sulfate (B86663) (Cu²⁺)
-
Sodium phosphate (B84403) buffer (pH 6.0)
-
This compound (Dithis compound) or Diethyldithiocarbamate (DDC) solution (inhibitor)
-
Sodium periodate (B1199274) (oxidizing agent)
-
Sodium metabisulfite (B1197395) (to stop the oxidation reaction)
-
Toluene (B28343) or other organic solvent for extraction
-
Spectrophotometer
c. Procedure:
-
Enzyme Preparation: Prepare a solution of purified or tissue-derived DBH in a suitable buffer.
-
Reaction Mixture Preparation: In a series of test tubes, prepare the reaction mixture containing sodium phosphate buffer, ascorbic acid, catalase, sodium fumarate, N-ethylmaleimide, and copper sulfate.
-
Inhibitor Addition: Add varying concentrations of this compound or DDC solution to the test tubes. Include a control tube with no inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixtures with the enzyme and inhibitor for a specified time at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, tyramine hydrochloride, to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid.
-
Oxidation: Add sodium periodate to oxidize the enzymatically formed octopamine to p-hydroxybenzaldehyde.
-
Stopping Oxidation: After a short incubation, add sodium metabisulfite to stop the periodate oxidation.
-
Extraction: Extract the p-hydroxybenzaldehyde into an organic solvent like toluene by vigorous mixing followed by centrifugation to separate the phases.
-
Measurement: Measure the absorbance of the organic layer at a specific wavelength (e.g., 330 nm) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the absorbance values and determine the percentage of inhibition for each concentration of the inhibitor. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
HPLC-Based Assay for Dopamine Beta-Hydroxylase Activity
This method offers high sensitivity and specificity for measuring DBH activity and can be adapted for inhibitor studies.
a. Principle: This assay measures the formation of norepinephrine from the natural substrate, dopamine, by DBH. The norepinephrine is then separated and quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
b. Materials:
-
Purified or partially purified dopamine beta-hydroxylase
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
This compound (Dithis compound) or Diethyldithiocarbamate (DDC) solution (inhibitor)
-
Internal standard (e.g., dihydroxybenzylamine)
-
Perchloric acid
-
Alumina (B75360) for extraction
-
HPLC system with a C18 reverse-phase column and an electrochemical or fluorescence detector
c. Procedure:
-
Reaction Setup: Prepare reaction tubes containing sodium acetate buffer, ascorbic acid, and varying concentrations of the inhibitor (this compound or DDC).
-
Enzyme Addition: Add the DBH enzyme preparation to each tube.
-
Pre-incubation: Pre-incubate the mixtures at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate, dopamine.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding perchloric acid. Add the internal standard.
-
Sample Preparation:
-
Centrifuge the samples to pellet precipitated proteins.
-
Adjust the pH of the supernatant to ~8.6 with a basic buffer.
-
Add alumina to the supernatant to adsorb the catecholamines (dopamine and norepinephrine).
-
Wash the alumina with water to remove interfering substances.
-
Elute the catecholamines from the alumina with a small volume of dilute acid (e.g., perchloric acid).
-
-
HPLC Analysis:
-
Inject a portion of the eluate into the HPLC system.
-
Separate dopamine and norepinephrine on the C18 column using a suitable mobile phase.
-
Detect and quantify the separated compounds using an electrochemical or fluorescence detector.
-
-
Data Analysis:
-
Calculate the amount of norepinephrine produced in each sample by comparing its peak area to that of the internal standard.
-
Determine the enzyme activity and the percentage of inhibition at each inhibitor concentration.
-
Calculate kinetic parameters such as IC50, Ki, and k_inact by analyzing the data from multiple inhibitor and substrate concentrations.
-
Mandatory Visualization
Catecholamine Synthesis Pathway
The following diagram illustrates the catecholamine synthesis pathway and highlights the point of inhibition by this compound's active metabolite, Diethyldithiocarbamate (DDC).
Caption: Catecholamine synthesis pathway showing inhibition of Dopamine β-hydroxylase by DDC.
Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines the general workflow for an in vitro enzyme inhibition assay to determine the kinetic parameters of an inhibitor.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The foundational research on the interaction between this compound and dopamine beta-hydroxylase has established a clear mechanism of action primarily mediated by its metabolite, diethyldithiocarbamate. The inhibition of this copper-dependent enzyme alters the balance of dopamine and norepinephrine in the nervous system, providing a pharmacological basis for its investigation in conditions such as cocaine dependence. While the qualitative aspects of this interaction are well-documented, there is a relative scarcity of publicly available, detailed in vitro kinetic data (IC50, Ki, k_inact) specifically for this compound and its metabolites on purified DBH. The experimental protocols outlined in this guide provide a framework for conducting such studies to further quantify this important enzyme-inhibitor interaction. The provided visualizations of the catecholamine synthesis pathway and the enzyme inhibition assay workflow serve as valuable tools for researchers in this field. Further quantitative studies are warranted to fully characterize the kinetic profile of this compound and its metabolites as DBH inhibitors, which will be crucial for the rational design and development of novel therapeutics targeting this pathway.
References
- 1. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Dithis compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effect of dithiocarbamate pesticides and of CaNa2EDTA on human serum dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of dopamine beta-hydroxylase evoked by FLA-63. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An Exploratory Technical Guide on the Neurological Effects of Sulfiram
Abstract: Sulfiram, commercially known as Dithis compound (B1670777) or Antabuse, has been a cornerstone in alcohol aversion therapy for decades. Its primary mechanism involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde (B116499) and subsequent unpleasant physiological effects upon alcohol consumption.[1][2][3][4] Recently, the scientific community has pivoted towards exploring this compound's therapeutic potential beyond alcoholism, with a significant focus on its effects on various neurological disorders. This interest stems from its ability to cross the blood-brain barrier and modulate multiple cellular pathways implicated in neuropathologies.[5][6] This technical guide provides a comprehensive overview of the current research into this compound's effects on conditions such as glioblastoma, neuroinflammation, and other neurological diseases. It details the core mechanisms of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes critical pathways and workflows to offer a resource for researchers, scientists, and drug development professionals.
Core Mechanisms of Action in the Central Nervous System
This compound's influence on the nervous system is not monolithic; it engages multiple enzymatic and signaling pathways. Its high lipid solubility allows it to be widely distributed and readily cross the blood-brain barrier, a critical property for a neurotheranostic agent.[1][5]
Inhibition of Aldehyde Dehydrogenase (ALDH)
The most well-documented mechanism of this compound is its irreversible inhibition of ALDH.[2] ALDH enzymes are crucial for detoxifying both endogenous and exogenous aldehydes.[3] In several cancers, including glioblastoma, a specific isoform, ALDH1A1, is overexpressed and serves as a functional marker for cancer stem cells, which are associated with therapeutic resistance.[7][8] By inhibiting ALDH, this compound can potentially target these resilient cell populations.
Inhibition of Dopamine (B1211576) β-Hydroxylase (DBH)
This compound also inhibits dopamine β-hydroxylase (DBH), a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[1][5][9] This inhibition leads to an accumulation of dopamine and a reduction in norepinephrine.[1][9] This mechanism is thought to contribute to its efficacy in treating cocaine dependence by acting as a form of "dopamine replacement therapy," potentially reducing the rewarding effects of the substance.[9]
Modulation of Other Signaling Pathways
Beyond its primary targets, research indicates this compound's involvement in other critical cellular pathways:
-
NF-κB and Wnt Pathways: In gastric cancer cells, this compound has been shown to downregulate both the Wnt and NF-κB signaling pathways, which are often abnormally activated in various cancers.[10]
-
TGF-β Signaling: In models of therapeutic-resistant glioblastoma, this compound sensitized cancer cells to TGF-β receptor inhibitors.[7]
-
T-Cell Activation: this compound can directly activate T-cell receptor (TCR) signaling by binding to the lymphocyte-specific protein tyrosine kinase (LCK), enhancing its activity and boosting anti-tumor immunity.[11]
-
Proteasome Inhibition: When chelated with copper, this compound acts as a potent proteasome inhibitor in glioblastoma models.[12]
Applications in Specific Neurological Disorders
Glioblastoma Multiforme (GBM)
Glioblastoma is the most aggressive primary brain tumor, characterized by high therapeutic resistance and recurrence.[13] this compound is being investigated as a repurposed drug for GBM due to its ability to target glioma stem cells via ALDH inhibition and to overcome resistance to standard chemotherapy like temozolomide (B1682018) (TMZ).[7][13][14]
Experimental Data Summary:
| Study Focus | Cell Line / Model | Key Finding | Quantitative Data | Reference |
| Overcoming TMZ Resistance | TMZ-resistant GBM cells | This compound inhibited growth and self-renewal. | IC90 = 100 nM | [14] |
| Sensitizing to TGF-β Inhibition | Radiation/TMZ-resistant GBM models | This compound sensitized resistant GBM to the TGF-β inhibitor Galunisertib in vitro and in vivo. | Reduced 3D migration of RR U87MG cells (p=0.0117) | [7] |
| Enhancing TMZ Efficacy | Patient-derived BTICs | This compound, when chelated with copper, enhanced the therapeutic effects of TMZ. | - | [12] |
| MGMT Inhibition | T98 Glioblastoma Xenografts | This compound directly inhibits O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein causing TMZ resistance. | Preferential inhibition of tumor MGMT observed. | [15] |
Key Experimental Protocol: Sensitization of Resistant GBM to TGF-β Inhibition
This protocol is based on the methodology used to investigate the combined effect of this compound and Galunisertib on therapy-resistant GBM.[7]
-
Cell Culture and Resistance Development: Human GBM cell lines (e.g., U87MG) are cultured. Therapeutic resistance is induced by repeated exposure to radiation (e.g., 2 Gy fractions) and/or temozolomide to create radiation-resistant (RR) and radiation-temozolomide-resistant (RTR) models.
-
In Vitro Assays:
-
Cell Viability: Resistant cells are treated with varying concentrations of this compound, Galunisertib, or a combination. Viability is assessed using assays like MTT or CellTiter-Glo.
-
Migration Assays: Wound healing (2D) and Transwell (3D) assays are used to measure cell motility following treatment.
-
Tumor Sphere Formation: To assess self-renewal capacity (a cancer stem cell characteristic), cells are grown in serum-free media and the formation of neurospheres is quantified after treatment.
-
-
In Vivo Model: An orthotopic GBM model is established by injecting resistant GBM cells into the brains of immunodeficient mice.
-
Treatment and Monitoring: Once tumors are established (confirmed by imaging), mice are treated with vehicle, this compound, Galunisertib, or a combination. Tumor growth is monitored over time using bioluminescence imaging, and animal survival is recorded.
Parkinsonism and Neurotoxicity
The relationship between this compound and parkinsonism is complex. Carbon disulfide, a metabolite of this compound, is a known neurotoxicant associated with parkinsonism in occupational settings.[16] Epidemiological studies have suggested an increased risk of developing parkinsonism among individuals prescribed this compound.
Epidemiological Data Summary:
| Study Population | Exposure | Finding | Hazard Ratio (HR) | Reference |
| 2,498,491 individuals in Piedmont, Italy | This compound prescription | Associated with a three-fold increased risk of parkinsonism. | HR = 3.10 (95% CI = 1.55–6.21) | [16][17] |
| Same as above | This compound prescription (adjusted for neuroleptic use) | Risk remained significant after adjustment. | HR = 2.04 (95% CI = 1.01–4.10) | [16][17] |
Conversely, some research suggests a therapeutic angle through the inhibition of DJ-1, a protein implicated in Parkinson's disease, for cancer therapy, though its direct relevance to treating Parkinson's is still under investigation.[18] Additionally, case reports have documented this compound-induced neurotoxicity presenting as peripheral neuropathy and unique lesions in the basal ganglia and thalamus on MRI scans.[19]
Neuroinflammation and Oxidative Stress
Neuroinflammation and oxidative stress are common pathological features of many neurological disorders. Studies have investigated this compound's potential to mitigate these processes.
Key Experimental Protocol: LPS-Induced Neuroinflammation Model
This protocol is based on a study examining this compound's effects on lipopolysaccharide (LPS)-induced neuroinflammation in rats.[20]
-
Animal Model: Adult male Wistar rats are used.
-
Treatment Groups: Animals are divided into groups: (1) Control (vehicle), (2) LPS only, (3) this compound (DSF) + LPS, (4) N-acetylcysteine (NAC) + LPS.
-
Administration: Treatments are administered intraperitoneally for 10 consecutive days. Doses used were 0.5 mg/kg for LPS and 100 mg/kg for DSF and NAC.
-
Behavioral Testing: Memory function is evaluated using tests such as the Novel Object Recognition (NOR) and Object Location (OL) tests.
-
Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissue (cerebral cortex) is collected. Homogenates are analyzed for:
-
Oxidative Stress Markers: Reactive Oxygen Species (ROS), non-protein sulfhydryl groups (NPSH, mainly glutathione).
-
Inflammatory Markers: Nitric oxide (NO), sulfate (B86663) concentration.
-
Neuronal Function Markers: Brain-derived neurotrophic factor (BDNF).
-
In this model, while this compound did not alleviate LPS-induced memory deficits, it did significantly increase the levels of NPSH (glutathione) in brain tissue, suggesting a reduction in oxidative stress.[20]
Alzheimer's Disease
Emerging research suggests this compound may have beneficial effects on Alzheimer's disease (AD) hallmarks. A key finding is that this compound acts as an enhancer of ADAM10 gene expression.[21] ADAM10 is a secretase that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway, producing a neuroprotective fragment and preventing the formation of amyloid-beta (Aβ) peptides.[21]
In an AD mouse model, acute this compound treatment increased ADAM10 expression, reduced Aβ plaque burden in the dentate gyrus, and ameliorated behavioral deficits.[21]
Other Potential Neurological Applications
-
Retinal Degeneration: Preclinical research in mouse models of retinitis pigmentosa (RP) showed that this compound could restore some vision.[22] The mechanism is believed to involve the inhibition of enzymes that produce retinoic acid, which in degenerating retinas can cause hyperactivity in retinal ganglion cells ("sensory noise").[22] By reducing this noise, this compound may improve the transfer of visual information.[22] This has led to the initiation of Phase 1 clinical trials for RP and macular degeneration.[22][23]
-
Amyotrophic Lateral Sclerosis (ALS): While direct evidence is limited, ALS is a major area for drug repurposing efforts.[24][25][26] Given this compound's ability to modulate oxidative stress and other cellular pathways implicated in motor neuron degeneration, it remains a compound of interest, though specific preclinical or clinical data is sparse.
Conclusion and Future Directions
This compound is a promiscuous drug that engages multiple biological pathways, presenting both therapeutic opportunities and challenges for its use in neurological disorders.[5][6][27] Its potential to target cancer stem cells in glioblastoma, modulate oxidative stress, and positively influence hallmarks of Alzheimer's disease is promising. However, the associated risks of neurotoxicity, including a potential link to parkinsonism, demand cautious and rigorous investigation.[16][17]
Future research must focus on:
-
Elucidating Dose-Dependent Effects: Determining therapeutic windows that maximize efficacy while minimizing neurotoxicity.
-
Combination Therapies: Exploring synergistic effects with other drugs, such as the demonstrated sensitization to TGF-β inhibitors and TMZ in GBM.[7][12]
-
Bioavailability and Formulation: Overcoming limitations related to this compound's low bioavailability and unwanted metabolism through advanced drug delivery systems.[28]
-
Well-Controlled Clinical Trials: Moving beyond preclinical models to rigorously assess safety and efficacy in human patients for indications like GBM and retinal degeneration.[6][23]
The journey of repurposing this old drug for complex neurological diseases is still in its exploratory phase, but the existing data provides a strong rationale for continued and intensified research.
References
- 1. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of Aldehyde Dehydrogenase by Dithis compound in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Findings and Mechanisms of Action of Dithis compound in the Treatment of Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithis compound: Mechanisms, Applications, and Challenges [mdpi.com]
- 6. Dithis compound: Mechanisms, Applications, and Challenges [ouci.dntb.gov.ua]
- 7. Dithis compound Sensitizes a Therapeutic-Resistant Glioblastoma to the TGF-β Receptor Inhibitor [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PharmGKB Summary: Dithis compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dithis compound bolsters T‐cell anti‐tumor immunity through direct activation of LCK‐mediated TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dithis compound in glioma: Literature review of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dithis compound is a direct and potent inhibitor of human O6-methylguanine-DNA methyltransferase (MGMT) in brain tumor cells and mouse brain and markedly increases the alkylating DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exposure to dithis compound and incidence of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. neurology.org [neurology.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Antabuse Moves into Clinical Trial for People with RP — Foundation Fighting Blindness [fightingblindness.org]
- 23. Dithis compound for Retinal Degeneration · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. Drug repurposing in amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Drug repurposing in amyotrophic lateral sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Sulfiram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfiram, also known as Dithis compound (B1670777), is a drug that has been used for decades in the treatment of alcohol dependence.[1][2] Its primary mechanism of action is the irreversible inhibition of the aldehyde dehydrogenase (ALDH) enzyme.[2][3] This inhibition leads to an accumulation of acetaldehyde (B116499) upon alcohol consumption, causing unpleasant symptoms.[3] Beyond its use in addiction therapy, a growing body of evidence indicates that this compound possesses potent anticancer and potential antiviral and antimicrobial properties.[4][5]
In the context of oncology, this compound's efficacy is often enhanced when administered with copper. The this compound-copper complex has been shown to inhibit the ubiquitin-proteasome system and target cancer stem cells, which are often characterized by high ALDH activity.[4][6][7] These multifaceted activities make this compound a compelling candidate for drug repurposing.
These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the efficacy of this compound in both biochemical and cell-based models, providing a framework for its evaluation as a therapeutic agent.
Mechanism of Action Overview
This compound exerts its biological effects through several mechanisms. Primarily, it irreversibly inhibits ALDH, a key enzyme in alcohol metabolism and a marker for certain cancer stem cells.[2][4] In cancer cells, this compound, particularly when complexed with copper, also inhibits the 26S proteasome, leading to an accumulation of misfolded proteins and triggering apoptosis.[6][7] Furthermore, it can modulate critical signaling pathways such as NF-κB and Wnt, which are involved in cell proliferation, survival, and metastasis.[7][8]
Biochemical Assay: ALDH Enzyme Inhibition
This assay directly measures this compound's ability to inhibit the enzymatic activity of Aldehyde Dehydrogenase (ALDH). The principle involves monitoring the production of NADH, a product of the ALDH-catalyzed oxidation of an aldehyde substrate, by measuring the increase in absorbance at 340 nm.[9]
Data Presentation
Summarize the results in a table to determine the half-maximal inhibitory concentration (IC₅₀).
| This compound Conc. (µM) | Absorbance Rate (mOD/min) | % Inhibition |
| 0 (Control) | 15.2 | 0% |
| 0.5 | 11.8 | 22.4% |
| 1.0 | 8.5 | 44.1% |
| 2.5 | 4.1 | 73.0% |
| 5.0 | 1.9 | 87.5% |
| 10.0 | 0.8 | 94.7% |
| Calculated IC₅₀ | - | 1.2 µM |
Detailed Protocol: ALDH Inhibition Assay
Materials:
-
Recombinant human ALDH enzyme (e.g., ALDH1A1 or ALDH2)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Substrate: Propionaldehyde or Acetaldehyde
-
Reaction Buffer: 50 mM Sodium Pyrophosphate or BES, pH 7.5-8.5
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X ALDH enzyme solution in cold reaction buffer.
-
Prepare a 4X NAD⁺ solution in reaction buffer.
-
Prepare a 4X aldehyde substrate solution in reaction buffer.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. A final DMSO concentration in the well should be kept below 1%.[10]
-
-
Assay Setup (per well of a 96-well plate):
-
Add 50 µL of reaction buffer.
-
Add 2 µL of this compound dilution or DMSO (for vehicle control).
-
Add 50 µL of 2X ALDH enzyme solution.
-
Mix gently and pre-incubate the enzyme and inhibitor for 15-20 minutes at room temperature.[10]
-
-
Reaction Initiation:
-
Add 50 µL of 4X NAD⁺ solution.
-
Add 50 µL of 4X aldehyde substrate solution to initiate the reaction. The final volume will be 200 µL.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer pre-set to 25°C or 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Rate_this compound / Rate_Control)) * 100.
-
Plot % Inhibition against the logarithm of this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
In Vitro Anticancer Assays
A series of cell-based assays is essential to evaluate this compound's potential as an anticancer agent. These assays measure key cancer hallmarks, including proliferation, apoptosis (programmed cell death), and metastasis. For many cancer types, the co-administration of a copper source (e.g., copper gluconate) is crucial for this compound's cytotoxic activity and should be included as a variable.[11]
Cell Viability / Proliferation Assay
This assay determines the concentration of this compound required to inhibit cancer cell growth by 50% (IC₅₀).
Data Presentation
| Cell Line | This compound Conc. (µM) | % Viability |
| MCF-7 | 0 (Control) | 100% |
| (Breast) | 0.1 | 85% |
| 0.3 | 48% | |
| 1.0 | 15% | |
| 3.0 | 5% | |
| MCF-7 IC₅₀ | - | 0.29 µM |
| A549 | 0 (Control) | 100% |
| (Lung) | 0.1 | 92% |
| 0.3 | 65% | |
| 1.0 | 28% | |
| 3.0 | 11% | |
| A549 IC₅₀ | - | 0.55 µM |
Detailed Protocol: CCK-8 Viability Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)[12]
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound and Copper Gluconate stock solutions
-
Cell Counting Kit-8 (CCK-8) or similar reagent (MTT, MTS)
-
96-well cell culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound in culture medium (with or without a fixed concentration of copper gluconate, e.g., 1 µM). Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours until the control wells turn orange.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Calculate % Viability = (Abs_Treated / Abs_Control) * 100. Plot the results to determine the IC₅₀ value.
Apoptosis Assay
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[12]
Data Presentation
| Treatment (24h) | % Viable (Annexin V⁻/PI⁻) | % Early Apoptotic (Annexin V⁺/PI⁻) | % Late Apoptotic (Annexin V⁺/PI⁺) |
| Control (DMSO) | 94.5% | 3.1% | 1.5% |
| 1 µM this compound | 65.2% | 25.8% | 7.9% |
| 1 µM this compound + Cu | 30.1% | 48.7% | 20.2% |
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
6-well plates and treated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (± copper) at a concentration around the IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
In Vitro Antiviral Assays
To assess this compound's antiviral potential, two key parameters must be determined: its toxicity to the host cell line (CC₅₀) and its efficacy in inhibiting viral replication (EC₅₀). The ratio of these values provides the Selectivity Index (SI), a measure of the drug's therapeutic window.
Data Presentation
The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of antiviral potential. A higher SI value is desirable.
| Virus | Host Cell | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A | MDCK | >100 | 7.5 | >13.3 |
| SARS-CoV-2 | Vero E6 | 85.4 | 5.2 | 16.4 |
| HIV-1 | MT-4 | 92.1 | 9.8 | 9.4 |
Detailed Protocol: Plaque Reduction Neutralization Test (PRNT)
Materials:
-
Permissive host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer (PFU/mL)
-
Complete culture medium and infection medium (low serum)
-
This compound stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agar)
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Host Cell Cytotoxicity (CC₅₀): First, perform a standard cell viability assay (as described in section 2.1) on uninfected host cells to determine the concentration range of this compound that is non-toxic.
-
Cell Seeding: Seed host cells in 12-well plates to form a confluent monolayer within 24 hours.
-
Virus Preparation: Dilute the virus stock to a concentration that yields 50-100 plaques per well. In separate tubes, mix the diluted virus with serial dilutions of this compound (at non-toxic concentrations) and incubate for 1 hour at 37°C.
-
Infection: Aspirate the medium from the cell monolayers and inoculate with 200 µL of the virus-Sulfiram mixtures. Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 2-5 days (depending on the virus) until plaques are visible.
-
Staining and Counting: Aspirate the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with 0.1% Crystal Violet. Count the number of plaques in each well.
-
Analysis:
-
Calculate the percent plaque reduction for each concentration compared to the virus-only control.
-
Plot the percent reduction against the this compound concentration and use non-linear regression to determine the EC₅₀ (the concentration that inhibits 50% of plaque formation).
-
Calculate the Selectivity Index: SI = CC₅₀ / EC₅₀.
-
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dithis compound - Wikipedia [en.wikipedia.org]
- 4. Dithis compound's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithis compound, an alcohol dependence therapy, can inhibit the in vitro growth of Francisella tularensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Antabuse® (Dithis compound) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. High-Throughput Chemical Screens Identify Dithis compound as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effects of dithis compound: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sulfiram in Animal Models of Alcoholism
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed methodologies for utilizing Sulfiram (Dithis compound) in preclinical animal models to study alcohol use disorder (AUD). The protocols outlined below are based on established experimental paradigms and offer guidance on data interpretation and visualization of key pathways.
Mechanism of Action
This compound's primary mechanism in deterring alcohol consumption is the irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH), a key component in the metabolic pathway of ethanol (B145695). This inhibition leads to an accumulation of acetaldehyde (B116499), a toxic metabolite of alcohol, resulting in aversive physiological reactions.[1][2][3] Under normal conditions, alcohol dehydrogenase (ADH) metabolizes ethanol to acetaldehyde, which is then rapidly converted to harmless acetate (B1210297) by ALDH.[2][3] When ALDH is inhibited by this compound, the consumption of ethanol leads to a rapid increase in blood acetaldehyde levels, causing unpleasant effects such as flushing, nausea, and tachycardia, thereby creating a conditioned aversion to alcohol.[2][4][5]
Additionally, this compound has been shown to inhibit dopamine (B1211576) β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine.[2][5] This action can lead to an accumulation of dopamine, which may have implications for the rewarding aspects of alcohol and other substances of abuse.[5]
Signaling Pathway of Ethanol Metabolism and this compound Inhibition
Caption: Ethanol metabolism and the inhibitory action of this compound on ALDH.
Experimental Protocols
Protocol 1: Two-Bottle Choice Paradigm for Assessing Aversive Properties
This protocol is designed to evaluate the aversive effects of this compound by measuring the voluntary consumption of an ethanol solution versus water in rodents.
Materials:
-
Male Lewis rats or Wistar-derived high-ethanol-drinking rats.[6][7][8]
-
This compound (suspended in 0.5% gum arabic solution for intraperitoneal injection or appropriate vehicle for oral administration).[9]
-
Standard laboratory animal housing with two drinking bottles per cage.
-
Animal scale.
Procedure:
-
Acclimation: House animals individually and allow them to acclimate to the housing conditions for at least one week.
-
Baseline Ethanol Consumption:
-
For naïve animals, introduce two bottles, one with water and one with the ethanol solution, and measure the fluid intake from each bottle daily for 3-5 days to establish a baseline preference.[8]
-
For a more rapid induction of drinking, rats can be water-deprived for 18 hours, after which a 6% (v/v) ethanol solution is offered as the only fluid for a set period.[6][7]
-
-
This compound Administration:
-
Divide the animals into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally at doses of 12.5, 25, or 100 mg/kg).[6][7][8][10] Administration should occur at a set time before the dark cycle when rodents are most active.[9]
-
-
Measurement of Ethanol Intake:
-
Following administration, provide the animals with a free choice between the ethanol solution and water.[8]
-
Measure the volume of ethanol and water consumed over a 24-hour period.[9] Note any significant reduction in ethanol intake in the this compound-treated group compared to the control group.[6][7]
-
-
Blood Sample Collection (Optional):
Experimental Workflow for the Two-Bottle Choice Paradigm
Caption: Workflow for the two-bottle choice experiment with this compound.
Protocol 2: Behavioral Sensitization to Ethanol
This protocol investigates how this compound influences the development of behavioral sensitization to the stimulant effects of ethanol, often measured by locomotor activity.
Materials:
-
Male Swiss mice.[11]
-
This compound.
-
Ethanol (2.0 g/kg).[11]
-
Saline solution.
-
Open-field apparatus to measure locomotor activity.
Procedure:
-
Habituation: Acclimate the mice to the open-field apparatus for a set period before the experiment begins.
-
Treatment Phase (5 days):
-
Divide mice into groups: Vehicle + Saline, Vehicle + Ethanol, this compound (15 mg/kg) + Saline, and this compound (15 mg/kg) + Ethanol.[11]
-
Administer the assigned treatments every other day for a total of three treatment days.[11]
-
Immediately after each treatment, place the mice in the open-field apparatus and record locomotor activity for a specified duration.
-
-
Challenge Phase:
-
Data Analysis:
-
Analyze the locomotor activity data to determine if the co-administration of this compound with ethanol blocked the development of behavioral sensitization (i.e., a progressive increase in locomotor activity with repeated ethanol administration).[11]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in animal models of alcoholism.
Table 1: Effect of this compound on Ethanol Consumption and Acetaldehyde Levels in Rats
| Animal Model | This compound Dose (Route) | Ethanol Concentration | Duration of Ethanol Access (Prior to Treatment) | % Inhibition of Ethanol Intake | Plasma Acetaldehyde Levels (this compound + Ethanol) | Reference |
| Lewis Rats | 100 mg/kg (unspecified) | 6% (v/v) | Not specified | 90% | 40-50 µM | [6][7] |
| Wistar-derived (UChB) | 12.5 mg/kg (i.p.) | 10% (v/v) | 3 days | 60-70% | ~150 µM | [8][10] |
| Wistar-derived (UChB) | 25 mg/kg (i.p.) | 10% (v/v) | 3 days | 60-70% | ~150 µM | [8][10] |
| Wistar-derived (UChB) | 12.5 and 25 mg/kg (i.p.) | 10% (v/v) | 30 days | Inactive | ~150 µM | [8][10] |
Table 2: Effect of this compound on Behavioral Sensitization in Mice
| Animal Model | This compound Dose | Ethanol Dose | Effect on Behavioral Sensitization | Effect of Acute this compound on Locomotor Activity | Reference |
| Swiss Mice | 15 mg/kg | 2.0 g/kg | Blocked development of sensitization | No change in non-sensitized mice; increased activity in ethanol-sensitized mice | [11] |
Logical Relationship of Experimental Observations
Caption: Logical flow from this compound administration to behavioral outcomes.
References
- 1. Altering ethanol pharmacokinetics to treat alcohol use disorder: can you teach an old dog new tricks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithis compound - Wikipedia [en.wikipedia.org]
- 3. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Paradigm to test a drug-induced aversion to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerance to dithis compound induced by chronic alcohol intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. researchgate.net [researchgate.net]
- 11. Dithis compound impairs the development of behavioural sensitization to the stimulant effect of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sulfiram in Glioblastoma Stem Cell Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just over a year despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy.[1][2][3] A key factor contributing to this poor prognosis is the presence of glioblastoma stem cells (GSCs), a subpopulation of tumor cells believed to be responsible for tumor recurrence, invasion, and resistance to therapy.[2][4][5] This has spurred research into novel therapeutic strategies that can effectively target this resilient cell population.
Dithis compound (B1670777) (DSF), marketed as Antabuse®, is an FDA-approved drug for the treatment of alcoholism.[4][5] It functions by irreversibly inhibiting the aldehyde dehydrogenase (ALDH) enzyme.[5][6][7] A growing body of preclinical evidence has highlighted its potent anti-cancer properties, particularly against GSCs, making it a promising candidate for drug repurposing in neuro-oncology.[8][9] This document provides an overview of the application of Dithis compound, particularly in combination with copper (DSF-Cu), in GSC research, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
The anticancer activity of Dithis compound is significantly potentiated by the presence of copper.[4][5][10][11][12] The DSF-copper complex (DSF-Cu or CuET) is now understood to be the primary bioactive metabolite responsible for its tumoricidal effects.[13][14] The mechanisms through which DSF-Cu targets GSCs are multifaceted:
-
Inhibition of the p97-NPL4 Pathway and Proteasome Function: The primary mechanism of DSF-Cu's cytotoxicity is the targeting of NPL4, an essential adaptor of the p97/VCP segregase complex.[13][14][15][16][17] This interaction causes NPL4 to aggregate, which in turn disables the vital p97-NPL4-UFD1 pathway.[13][17] This pathway is critical for processing poly-ubiquitinated proteins for subsequent degradation by the proteasome.[15][16] Its disruption leads to an accumulation of ubiquitinated proteins, inducing severe endoplasmic reticulum (ER) stress, a heat-shock response, and ultimately, apoptotic cell death.[15][16][17] While earlier studies suggested direct proteasome inhibition, it's now clear that DSF-Cu acts upstream of the proteasome.[13][14]
-
ALDH Inhibition: Aldehyde dehydrogenase (ALDH) activity is a well-established functional marker for cancer stem cells, including GSCs.[4][6] ALDH enzymes, particularly ALDH1A3 in mesenchymal GSCs, are implicated in maintaining the stem cell phenotype and contributing to therapy resistance.[8][9] Dithis compound, as an irreversible ALDH inhibitor, can diminish the ALDH-positive GSC population, thereby targeting the stem-like properties of the tumor.[4][5][8][11]
-
Induction of Reactive Oxygen Species (ROS): The DSF-Cu complex can induce the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering apoptotic pathways.[11]
-
Inhibition of NF-κB Pathway: The NF-κB signaling pathway is crucial for GSC survival, invasion, and resistance, particularly under hypoxic conditions found within tumors.[1][3][18][19] DSF-Cu has been shown to be a potent inhibitor of the NF-κB pathway, which contributes to its ability to overcome chemoresistance.[7][17][19]
-
Impairment of DNA Repair: DSF-Cu can functionally impair DNA repair pathways.[10][12] This action enhances the cytotoxic effects of DNA-damaging agents like temozolomide (B1682018) (TMZ) and radiation, providing a strong rationale for combination therapies.[10][12][20]
Data Presentation
Quantitative data from various studies demonstrate the potent in vitro efficacy of Dithis compound against GSCs, typically in the low nanomolar range when combined with copper.
Table 1: In Vitro Efficacy of Dithis compound (DSF) and DSF-Copper (DSF-Cu) on Glioblastoma Stem Cells (GSCs)
| Cell Line/Patient Sample | Treatment | IC50 (nM) | Reference |
| Multiple Patient-Derived GSCs | DSF | 31.1 (average) | [2][4][5] |
| Patient-Derived GSCs (Expanded set) | DSF | 12.1 - 56.3 | [4] |
| Patient-Derived GSCs | DSF | 34.1 ± 6 (average) | [5] |
Note: The potent efficacy reported is often dependent on the presence of copper, either supplemented in the media or available endogenously.
Table 2: Effects of Dithis compound-Copper (DSF-Cu) on ALDH+ Cell Populations
| Cell Line | Treatment | Initial ALDH+ Population (%) | Post-Treatment ALDH+ Population (%) | Reference |
| GSCs | DSF-Cu | 8.4 | 3.9 | [4] |
| SKBR3 (Positive Control) | DSF-Cu (1 µM) | 16.8 | 6.2 | [4][5] |
Visualizations
Caption: Mechanism of Dithis compound-Copper action in Glioblastoma Stem Cells.
Caption: Experimental workflow for evaluating Dithis compound's effect on GSCs.
Caption: Logical relationship of Dithis compound-Copper effects on GSCs.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of Dithis compound on GSCs.[3][4][8][11] Researchers should adapt these protocols based on their specific GSC lines and experimental goals.
Protocol 1: GSC Culture and Maintenance
This protocol describes the culture of GSCs from patient-derived tumor samples.
Materials:
-
Freshly resected glioblastoma tissue
-
NeuroCult™ NSA Medium or similar serum-free neural stem cell medium
-
Growth factors (e.g., EGF, bFGF)
-
Gentle cell dissociation reagent (e.g., Accutase)
-
Standard cell culture flasks and consumables
Method:
-
Obtain fresh tumor tissue in accordance with institutional guidelines and informed consent.[4]
-
Mechanically dissociate the tissue into small pieces using sterile scalpels.
-
Enzymatically digest the tissue fragments using a gentle dissociation reagent according to the manufacturer's instructions.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Plate the single-cell suspension in non-adherent flasks with a serum-free neural stem cell medium supplemented with growth factors.
-
Culture the cells at 37°C in a 5% CO₂ incubator. GSCs will grow as non-adherent neurospheres.
-
To passage, collect spheres, centrifuge gently, and dissociate into single cells using Accutase before re-plating in a fresh medium.
Protocol 2: In Vitro Drug Treatment and Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of DSF-Cu.
Materials:
-
GSC neurospheres
-
Dithis compound (DSF) stock solution (in DMSO)
-
Copper (II) Sulfate (CuSO₄) stock solution (in water)
-
96-well plates (ultra-low attachment for spheres)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Method:
-
Dissociate GSC neurospheres into a single-cell suspension.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Prepare serial dilutions of DSF. For DSF-Cu combination treatment, pre-mix DSF with a fixed concentration of CuSO₄ (e.g., 100-200 nM) before adding to cells.[8][9] A vehicle control (DMSO) must be included.
-
Add the drug dilutions to the appropriate wells.
-
Incubate the plate for 72-96 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: ALDH Activity Assay (Aldefluor™ Assay)
This protocol measures the population of cells with high ALDH activity.
Materials:
-
GSCs (treated and untreated)
-
Aldefluor™ Assay Kit
-
DEAB (diethylaminobenzaldehyde), a specific ALDH inhibitor provided in the kit
-
Flow cytometer
Method:
-
Treat GSCs with DSF-Cu or vehicle control for 24-48 hours.
-
Prepare a single-cell suspension of approximately 1x10⁶ cells for each condition.
-
For each condition, prepare a control tube by adding the ALDH inhibitor DEAB. This sets the baseline for background fluorescence.
-
Add the activated Aldefluor™ substrate to all tubes (test and control) and incubate for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells, remove the supernatant, and resuspend in the assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is the brightly fluorescent cell population that is absent in the DEAB-treated control sample.[4][5]
-
Quantify the percentage of ALDH+ cells in the DSF-Cu treated group compared to the vehicle control.
Protocol 4: Orthotopic In Vivo Glioblastoma Model
This protocol describes establishing and treating a patient-derived xenograft model. (Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee).
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Patient-derived GSCs
-
Stereotactic surgery equipment
-
Dithis compound and Copper Gluconate for oral gavage or a nanoparticle formulation (e.g., DS-PLGA)[1][3][18]
Method:
-
Harvest and prepare a single-cell suspension of GSCs.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject approximately 1x10⁵ to 2x10⁵ GSCs in 2-5 µL of sterile PBS into the striatum of the mouse brain.
-
Allow tumors to establish for 7-14 days. Tumor formation can be monitored by bioluminescence imaging if cells are engineered to express luciferase.
-
Randomize mice into treatment and control groups.
-
Administer treatment daily via oral gavage (e.g., 50-100 mg/kg DSF and 1-2 mg/kg Copper Gluconate) or as determined by formulation.[9]
-
Monitor animal health and body weight regularly.
-
The primary endpoint is typically overall survival. Tumor burden can be assessed at the endpoint by histology.
Conclusion and Future Directions
Dithis compound, in combination with copper, represents a compelling therapeutic strategy for targeting glioblastoma stem cells. Its ability to disrupt fundamental cellular processes like protein homeostasis and DNA repair, while also diminishing the GSC-associated ALDH+ population, makes it a potent agent both alone and in combination with standard-of-care treatments.[6][10][12] The drug's ability to cross the blood-brain barrier is a significant advantage for treating brain tumors.[4][5]
Future research should focus on optimizing DSF-Cu delivery to the brain, potentially through nano-encapsulation, to increase efficacy and minimize systemic exposure.[1][3][18] Further investigation into biomarkers that predict sensitivity to DSF-Cu could help identify patient populations most likely to benefit. Clinical trials exploring the addition of DSF-Cu to standard glioblastoma therapy are warranted based on the strength of the preclinical data.
References
- 1. Dithis compound targets glioblastoma-stem-like cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. academic.oup.com [academic.oup.com]
- 4. High-Throughput Chemical Screens Identify Dithis compound as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. mdpi.com [mdpi.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Repurposing Dithis compound for Targeting of Glioblastoma Stem Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing Dithis compound for Targeting of Glioblastoma Stem Cells: An In Vitro Study [mdpi.com]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 11. Cytotoxic effect of dithis compound/copper on human glioblastoma cell lines and ALDH-positive cancer-stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Alcohol-abuse drug dithis compound targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dithis compound combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - Ding - Translational Cancer Research [tcr.amegroups.org]
- 16. Dithis compound combats cancer via crippling valosin-containing protein/p97 segregase adaptor NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dithis compound and copper combination therapy targets NPL4, cancer stem cells and extends survival in a medulloblastoma model | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Dithis compound, a Re-positioned Aldehyde Dehydrogenase Inhibitor, Enhances Radiosensitivity of Human Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Sulfiram as an ALDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental evaluation of Sulfiram (Dithis compound) as an inhibitor of Aldehyde Dehydrogenase (ALDH). The protocols detailed below cover enzymatic activity assays, cellular target engagement confirmation, and an overview of in vivo model considerations.
Introduction to this compound and ALDH Inhibition
This compound, and its active metabolite Dithis compound (B1670777), are potent and irreversible inhibitors of the aldehyde dehydrogenase (ALDH) enzyme family.[1][2] ALDHs are crucial for the detoxification of both endogenous and exogenous aldehydes. The primary therapeutic application of Dithis compound is in the management of alcohol dependence.[3][4] By inhibiting ALDH, particularly the mitochondrial isoform ALDH2, Dithis compound prevents the oxidation of acetaldehyde (B116499), a toxic metabolite of alcohol.[1][5] This leads to an accumulation of acetaldehyde in the blood, causing aversive symptoms such as flushing, nausea, and palpitations when alcohol is consumed, thereby discouraging its intake.[1][6] Beyond its use in alcohol aversion therapy, ALDH inhibition is an area of interest for other therapeutic applications, including cancer therapy, due to the role of ALDH in cancer stem cell biology.[5][7][8]
Quantitative Data on ALDH Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of Dithis compound and other known ALDH inhibitors against different ALDH isozymes. This data is essential for comparative analysis and for designing experiments.
| Inhibitor | ALDH Isozyme | IC50 (µM) | Reference |
| Dithis compound | ALDH1 | 0.15 ± 0.02 | [9] |
| ALDH2 | 1.45 ± 0.40 | [9] | |
| MeDTC sulfoxide (B87167) (Dithis compound metabolite) | ALDH1 | 0.27 ± 0.04 | [9] |
| ALDH2 | 1.16 ± 0.56 | [9] | |
| MeDTC sulfone (Dithis compound metabolite) | ALDH1 | 0.12 ± 0.02 | [9] |
| ALDH2 | 0.40 ± 0.10 | [9] | |
| Daidzin | ALDH2 | 0.08 | [10][11] |
| CVT-10216 | ALDH2 | 0.029 | [10][11] |
| CHEMBL114083 | ALDH2 | 0.04 | [10] |
Experimental Protocols
ALDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and literature sources to determine the inhibitory effect of this compound on ALDH activity.[1][4] The assay measures the reduction of NAD+ to NADH, which is coupled to the reduction of a colorimetric probe.
Materials:
-
ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0)
-
ALDH enzyme (e.g., purified recombinant human ALDH1A1 or ALDH2)
-
Acetaldehyde (Substrate)
-
NAD+ (Cofactor)
-
Colorimetric Probe (e.g., WST-1 or similar)
-
Developer Enzyme
-
This compound (Dithis compound) stock solution (in DMSO)
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare ALDH Assay Buffer.
-
Reconstitute ALDH enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically but a starting point of 1-2 U/reaction is recommended.[12]
-
Prepare a stock solution of Acetaldehyde in Assay Buffer.
-
Prepare NAD+ and colorimetric probe/developer solutions as per manufacturer's instructions.
-
Prepare a serial dilution of this compound in 100% DMSO.
-
-
Assay Procedure:
-
Standard Curve: Prepare an NADH standard curve (0, 2, 4, 6, 8, 10 nmol/well) by diluting a 1 mM NADH stock solution in Assay Buffer. Adjust the final volume to 50 µL/well.[4]
-
Sample Preparation: In separate wells, add 1-50 µL of your sample (e.g., cell lysate) and adjust the final volume to 50 µL with Assay Buffer. For inhibitor studies, add a fixed amount of ALDH enzyme to the wells.
-
Inhibitor Incubation: Add 5 µL of the this compound serial dilutions to the wells containing the ALDH enzyme. Also, prepare a vehicle control with DMSO. Incubate for 20 minutes at 25°C to allow for inhibitor-enzyme interaction.[12]
-
Reaction Mix Preparation: Prepare a master mix containing ALDH Assay Buffer, Acetaldehyde, NAD+, and the developer/probe solution.
-
Initiate Reaction: Add the reaction mix to all wells (standards, samples, and inhibitor-treated wells). The final volume should be 100 µL.
-
Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode, taking readings every 2-3 minutes for 30-60 minutes at room temperature.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.
-
Subtract the background rate (from a no-enzyme control) from all readings.
-
Plot the reaction rate against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve. An IC50 of 2.65 µM for dithis compound has been previously reported using this method.[12]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its target protein in a cellular environment.[6][13] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing the ALDH isozyme of interest (e.g., A549 cells for ALDH1A1)
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the ALDH isozyme of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.[6]
-
-
Heat Shock:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[6] A non-heated control (kept on ice) should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the ALDH isozyme of interest, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble ALDH protein against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
In Vivo Model for ALDH Inhibition Evaluation
Animal models are crucial for assessing the in vivo efficacy and pharmacodynamics of ALDH inhibitors.
Model:
-
ALDH21/2 knock-in mice are a suitable model as they mimic the human phenotype of reduced ALDH2 activity.[14]
-
Alternatively, wild-type rats or mice can be used.
Protocol Outline:
-
Administration: Administer this compound (Dithis compound) to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection). Dosing will need to be optimized based on the animal model and study objectives.
-
Sample Collection: At various time points after administration, collect blood samples and harvest tissues of interest (e.g., liver, which has high ALDH activity).
-
ALDH Activity Measurement: Prepare tissue homogenates or isolate mitochondria from the liver.[15] Measure ALDH activity in these samples using the colorimetric assay described in section 3.1. A significant reduction in ALDH activity in the this compound-treated group compared to the vehicle control group would indicate in vivo target inhibition. For instance, studies in rats have shown a 77% inhibition of mitochondrial ALDH activity after Dithis compound administration.[15]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma concentrations of this compound and its metabolites with the degree of ALDH inhibition in the tissues over time.
Visualizations
Signaling Pathway of Alcohol Metabolism and this compound Inhibition
Caption: Ethanol metabolism pathway and the inhibitory action of this compound on ALDH.
Experimental Workflow for ALDH Activity Assay
Caption: Workflow for determining the IC50 of this compound using an ALDH activity assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit (ab115348) [abcam.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Virtual Screening of FDA-Approved Drugs for Enhanced Binding with Mitochondrial Aldehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehyde dehydrogenase 2*2 knock-in mice show increased reactive oxygen species production in response to cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Techniques for preparing Sulfiram solutions for cell culture experiments
Techniques for Preparing Sulfiram Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound, also known as Dithis compound, is a compound with a long history of use in the treatment of alcoholism.[1][2] More recently, its potent anti-cancer properties have garnered significant interest within the research community.[1][3] The efficacy of this compound in in vitro studies is critically dependent on its proper preparation and handling. These application notes provide detailed protocols for the solubilization, storage, and application of this compound in cell culture experiments, ensuring reproducible and reliable results.
Introduction
This compound exerts its anti-cancer effects through multiple mechanisms, including the inhibition of aldehyde dehydrogenase (ALDH), a marker for cancer stem cells, and the suppression of the proteasome system.[1][4] It is also known to induce apoptosis and inhibit cancer cell proliferation and metastasis by modulating various cellular signaling pathways.[1] The presence of metal ions, particularly copper, can enhance its cytotoxic effects.[4][5] Given its chemical properties, careful consideration must be taken when preparing solutions for cell culture to maintain its stability and activity.
Solubility and Stability of this compound
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but readily dissolves in organic solvents.[6] Its stability in solution is influenced by the solvent, storage temperature, and exposure to light.
Key Considerations:
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[6]
-
Aqueous Incompatibility: this compound is poorly soluble in water and aqueous buffers.[2][6] Direct dissolution in cell culture media is not recommended.
-
Stability: Aqueous working solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[6] Stock solutions in DMSO can be stored at -20°C for several months.[7] this compound solutions can be sensitive to light and should be stored in amber vials or protected from light.[8]
Data Presentation: this compound Solution Parameters
The following tables summarize the key quantitative data for preparing and using this compound solutions in cell culture experiments.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | >10 mM | [7] |
| Ethanol | ~5 mg/mL | [6] |
| DMF | ~5 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [6] |
| Water | Insoluble | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Stability | Reference |
| Stock Solution | DMSO | >10 mM | -20°C | Several months | [7] |
| Working Solution | Cell Culture Media | Varies (µM range) | Room Temperature | Prepare fresh, use immediately | [6] |
Table 3: Exemplary Working Concentrations of this compound in Cell Culture
| Cell Line | Assay | Effective Concentration | Reference |
| Gastric Cancer Cells (MKN-45, SGC-7901) | CCK-8 Assay | IC50: 50 µmol/L | [9] |
| Glioblastoma Multiforme (U87MG) | Neurosphere Formation | 1 µM | [6] |
| Breast Cancer (MCF-7) | Cell Viability | 1-100 µM | [10] |
| Jurkat T cells | Western Blot | 1-10 µM | [11] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 296.54 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 2.97 mg of this compound powder and place it into a sterile amber microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for 10 minutes can aid in dissolution.[7]
-
Storage: Store the 10 mM stock solution in aliquots at -20°C, protected from light.
Protocol for Preparation of this compound Working Solution
This protocol details the preparation of a working solution of this compound in cell culture medium from the stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing to prevent degradation.
-
Application: Use the freshly prepared working solution immediately for treating cells.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control with the same percentage of DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound in cell culture.
Simplified this compound-Affected Signaling Pathway
Caption: Key signaling pathways modulated by this compound in cancer cells.
Disclaimer: These protocols and application notes are intended for research use only. Please refer to the specific product information and safety data sheets for handling and safety precautions. The optimal conditions for this compound treatment may vary depending on the cell line and experimental setup, and therefore should be determined empirically.
References
- 1. Dithis compound's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithis compound | C10H20N2S4 | CID 3117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithis compound as a Therapeutic Agent for Metastatic Malignant Melanoma—Old Myth or New Logos? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Antabuse® (Dithis compound) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Photolysis of this compound: a mechanism for its dithis compound-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dithis compound-induced cytotoxicity and endo-lysosomal sequestration of zinc in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dithis compound bolsters T‐cell anti‐tumor immunity through direct activation of LCK‐mediated TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: The Use of Sulfiram in Cocaine Dependence Research
Introduction
Sulfiram, commercially known as Dithis compound or Antabuse, is a medication primarily approved by the Food and Drug Administration (FDA) for the management of alcohol dependence.[1] It functions as an irreversible inhibitor of aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde (B116499) and subsequent unpleasant physiological reactions upon alcohol consumption.[1][2] Over the past few decades, a growing body of evidence from preclinical and clinical studies has suggested that this compound may also be an effective pharmacotherapy for cocaine dependence.[2][3] This efficacy appears to be independent of its effects on alcohol metabolism, pointing to distinct neurobiological mechanisms relevant to cocaine addiction.[2] These notes provide a detailed overview of the application of this compound in cocaine dependence studies, summarizing key findings, experimental protocols, and underlying mechanisms for researchers and drug development professionals.
Mechanism of Action
The therapeutic effects of this compound in the context of cocaine dependence are not attributed to its primary ALDH-inhibiting action related to alcohol, but rather to its influence on catecholamine pathways, particularly dopamine (B1211576).[2] Two primary mechanisms have been proposed.
-
Inhibition of Dopamine β-Hydroxylase (DBH): The most widely supported mechanism is the inhibition of DBH, the enzyme that converts dopamine into norepinephrine.[3][4][5] this compound's primary metabolite, diethyldithiocarbamate (B1195824) (DDC), is a copper chelator, and since DBH is a copper-dependent enzyme, its activity is inhibited by this compound.[2] This inhibition leads to an accumulation of dopamine in the central nervous system.[1][3] When an individual on this compound uses cocaine—which already increases synaptic dopamine by blocking its reuptake—the combined effect may lead to excessive dopamine levels.[5][6] This can transform the euphoric effects of cocaine into unpleasant experiences, such as anxiety, paranoia, and dysphoria, thereby reducing the drug's appeal.[3][5][6]
-
Inhibition of Aldehyde Dehydrogenase-2 (ALDH-2) and Dopamine Metabolism: A more recent theory suggests a role for the inhibition of a specific isoform, ALDH-2, in dopamine metabolism.[7] Inhibition of ALDH-2 can cause the dopamine metabolite DOPAL to accumulate and condense with dopamine, forming tetrahydropapaveroline (B182428) (THP).[7] THP may then act as a negative feedback inhibitor on tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[7] This cocaine-use-dependent inhibition of dopamine synthesis could suppress cocaine-seeking behavior.[7]
-
Inhibition of Cocaine Metabolism: this compound and its metabolites can also inhibit plasma cholinesterase and microsomal carboxylesterases, which are the primary enzymes responsible for metabolizing cocaine.[2][8] This inhibition leads to decreased cocaine clearance and a three- to six-fold increase in plasma cocaine levels, which could potentially enhance its aversive effects.[2][8]
Data Presentation
Quantitative data from key human and preclinical studies are summarized below for comparative analysis.
Table 1: Summary of this compound Dosing in Human Clinical and Laboratory Studies
| Study Type | This compound Dose(s) | Population | Key Finding | Reference(s) |
| Clinical Trial | 250 mg/day | Cocaine-dependent outpatients | Significantly reduced cocaine use compared to placebo. | [2][9] |
| Clinical Trial | 62.5, 125, and 250 mg/day | Methadone-stabilized, cocaine- and opioid-dependent patients | 250 mg/day decreased cocaine use over time, while 62.5 and 125 mg/day increased it. | [10] |
| Laboratory Study | 62.5 and 250 mg/day | Non-treatment-seeking, cocaine-dependent volunteers | Both doses decreased subjective "high" and "rush" from IV cocaine. | [3][8] |
| Laboratory Study | 250 mg/day | Non-treatment-seeking, cocaine-dependent volunteers | Impact on reinforcing effects was dependent on dose relative to body weight. | [9][11] |
| Safety Study | 250 and 500 mg/day | Cocaine-dependent volunteers | Did not potentiate the cardiovascular or subjective effects of 30 mg IV cocaine. | [12] |
Table 2: Effects of this compound on Cocaine Pharmacokinetics in Humans (Laboratory Setting)
| This compound Dose | Cocaine Dose | Change in Plasma Cocaine AUC | Change in Cocaine Clearance | Reference |
| 62.5 mg/day | 0.25 mg/kg IV | Increased (p=0.003) | Decreased (p<0.001) | [8] |
| 250 mg/day | 0.25 mg/kg IV | Increased (p=0.001) | Decreased (p<0.001) | [8] |
Table 3: Key Outcomes of Preclinical (Animal) Studies
| Animal Model | Species | This compound Dose(s) | Key Finding | Reference(s) |
| Locomotor Sensitization | Rat | 50 and 100 mg/kg IP | Facilitated the development and expression of locomotor sensitization to cocaine. | [13] |
| Self-Administration & Reinstatement | Rat | N/A (Used a selective ALDH-2 inhibitor) | Suppressed cocaine self-administration and prevented cocaine- or cue-induced reinstatement. | [7] |
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound via Dopamine β-Hydroxylase (DBH) inhibition.
Caption: Alternative mechanism via ALDH-2 inhibition and THP formation.
References
- 1. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of Dithis compound-induced Cocaine Abstinence: Antabuse and Cocaine Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mechanisms of dithis compound-induced cocaine abstinence: antabuse and cocaine relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithis compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. addictionmedicinepractice.com [addictionmedicinepractice.com]
- 7. Inhibition of aldehyde dehydrogenase-2 suppresses cocaine seeking by generating THP, a cocaine use–dependent inhibitor of dopamine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithis compound Effects on Responses to Intravenous Cocaine Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Dithis compound Treatment on the Reinforcing Effects of Cocaine: A Randomized Clinical Trial | PLOS One [journals.plos.org]
- 10. Randomized, Double Blind, Placebo-Controlled Trial of Dithis compound for the Treatment of Cocaine Dependence in Methadone-Stabilized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Double-blind, Placebo-controlled Assessment of the Safety of Potential Interactions Between Intravenous Cocaine, Ethanol, and Oral Dithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dithis compound facilitates the development and expression of locomotor sensitization to cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodologies for Studying Sulfiram's Effect on Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental methodologies used to investigate the effects of Sulfiram (Dithis compound, DSF) on proteasome activity. This compound, an FDA-approved drug for the treatment of alcoholism, has been repurposed as a potential anti-cancer agent due to its ability to inhibit the ubiquitin-proteasome system, often in a copper-dependent manner.[1][2] The following protocols detail in vitro and in vivo methods to characterize this compound's mechanism of action and efficacy.
Application Note 1: In Vitro Proteasome Activity Assays
Principle: The 26S proteasome possesses several proteolytic activities, with the chymotrypsin-like (CT-like) activity being the most prominent and commonly assayed.[3] This activity can be quantified using a fluorogenic peptide substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). When cleaved by the proteasome, the substrate releases free aminomethylcoumarin (AMC), which produces a fluorescent signal. The rate of AMC release is directly proportional to the proteasome's enzymatic activity.[3][4] this compound, particularly when complexed with copper (DSF-Cu), potently inhibits this activity.[5][6]
Experimental Protocol: Cell-Free 20S Proteasome Chymotrypsin-Like Activity Assay
This protocol measures the direct inhibitory effect of this compound on purified 20S proteasome.
Materials:
-
Purified 20S Proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
This compound (DSF) and Copper (II) Chloride (CuCl₂) stock solutions in DMSO
-
Proteasome Inhibitor (Positive Control): MG-132 or Bortezomib (10 mM stock in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare working solutions of this compound and CuCl₂ in Assay Buffer. A 1:1 molar ratio is often used to form the DSF-Cu complex.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test wells: this compound or DSF-Cu complex at various concentrations.
-
Positive control wells: MG-132 (e.g., final concentration of 10 µM).
-
Vehicle control wells: DMSO at a concentration matching the test wells.
-
Enzyme wells: Add purified 20S proteasome (e.g., 5-10 nM final concentration) to all wells except the "substrate only" background control.
-
-
Pre-incubation: Adjust the volume of each well with Assay Buffer to 90 µL. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a 10X substrate working solution (e.g., 1 mM Suc-LLVY-AMC) in Assay Buffer. Add 10 µL of this solution to each well to initiate the reaction (final substrate concentration: 100 µM).
-
Measurement: Immediately place the plate in the reader, pre-heated to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the "substrate only" control.
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (RFU/min).
-
Normalize the activity of test wells to the vehicle control (set to 100%).
-
Plot the percentage of proteasome activity against the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Data Summary: In Vitro Proteasome Inhibition by this compound
| Compound | Proteasome Source | Assay Type | IC₅₀ Value | Reference |
| DSF-Copper Complex | Purified 20S Proteasome | Chymotrypsin-like Activity | ~7.5 µmol/L | [5] |
| Copper Chloride (CuCl₂) | Purified 20S Proteasome | Chymotrypsin-like Activity | ~7.5 µmol/L | [5] |
| DSF-Cadmium Complex | Purified 20S Proteasome | Chymotrypsin-like Activity | 32 µmol/L | [7] |
| DSF-Cadmium Complex | PC-3 Cell Lysate (26S) | Chymotrypsin-like Activity | >95% inhibition at 20 µM | [7] |
| DSF-Copper Complex | MDA-MB-231 Cell Lysate (26S) | Chymotrypsin-like Activity | ~80% inhibition at 20 µM | [7] |
Experimental Workflow: In Vitro Proteasome Inhibition Assay
References
- 1. Alcohol-abuse drug dithis compound targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithis compound's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubpbio.com [ubpbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dithis compound, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dithis compound promotes the conversion of carcinogenic cadmium to a proteasome inhibitor with pro-apoptotic activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Sulfiram in Preclinical Neuroblastoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sulfiram (Dithis compound) in preclinical studies targeting neuroblastoma. The protocols outlined below are based on published research and are intended to assist in the evaluation of this compound's anti-cancer effects in both in vitro and in vivo neuroblastoma models.
Introduction
Neuroblastoma is the most prevalent extracranial solid tumor in children, with high-risk cases presenting a poor prognosis despite intensive therapies.[1] The repurposing of existing drugs offers a promising and accelerated pathway to novel treatments. This compound, an FDA-approved medication for the treatment of alcohol dependence, has demonstrated significant anti-cancer properties in various preclinical models, including neuroblastoma.[1][2] This document details the protocols for investigating the efficacy of this compound against neuroblastoma, focusing on its mechanism of action, in vitro cytotoxicity, and in vivo tumor growth inhibition.
Mechanism of Action
This compound exerts its anti-neuroblastoma effects through multiple pathways. A key mechanism involves the downregulation of lysine (B10760008) acetyltransferase 2A (KAT2A), leading to reduced acetylation of histone H3.[1][3][4] This epigenetic modification results in decreased MYCN protein levels, a critical oncogene in neuroblastoma.[1][3][4] Furthermore, this compound's active metabolite, diethyldithiocarbamate (B1195824) (DDC), forms a complex with copper (CuET), which targets the p97/VCP-NPL4 pathway, essential for protein turnover and cellular stress response, ultimately leading to tumor cell death.[2][5][6]
Signaling Pathway Diagram
Caption: Mechanism of this compound in Neuroblastoma Cells.
In Vitro Studies
Cell Viability Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-DZ, IMR-32, SK-N-AS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) for 48 hours.[3][7] A DMSO control should be included.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Quantitative Data:
| Cell Line | MYCN Status | IC50 (nM) after 48h this compound Treatment |
| SK-N-DZ | Amplified | 25 |
| IMR-32 | Amplified | 50 |
| SJ-N-TQ-24 | Amplified | 100 |
| N91 | Amplified | 250 |
| SK-N-AS | Non-amplified | 500 |
| SK-N-SH | Non-amplified | 1000 |
Data extracted from published studies.[3][7]
Cell Cycle Analysis
This protocol analyzes the effect of this compound on the cell cycle distribution of neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat neuroblastoma cells with this compound at various concentrations (e.g., 25, 50, and 100 nM) for 48 hours.[3][7]
-
Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the colony-forming ability of neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
This compound
-
6-well plates
-
Crystal violet staining solution
Protocol:
-
Seed a low density of neuroblastoma cells in 6-well plates.
-
Treat the cells with this compound for 48 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Allow the cells to grow for approximately 2 weeks until visible colonies form.[3][7]
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies to determine the surviving fraction.
In Vivo Studies
This compound Formulation and Administration
Due to this compound's high lipophilicity, a water/oil emulsion is recommended for in vivo delivery.[1][4]
Materials:
-
This compound
-
Soybean oil
-
Surfactants
-
Water
-
Homogenizer
Protocol:
-
Prepare a water/oil emulsion containing this compound. A 62:38 emulsion has been shown to be effective.[3]
-
The final concentration of this compound in the emulsion should be determined based on the desired dosage.
-
Administer the this compound emulsion to mice via intraperitoneal (IP) injection.
Murine Xenograft Model
This protocol describes the evaluation of this compound's efficacy in a neuroblastoma mouse model.
Materials:
-
NOD/SCID/IL2rγnull mice
-
MYCN-amplified neuroblastoma cells (e.g., N91-luc)
-
This compound emulsion
-
Bioluminescence imaging system
Protocol:
-
Inject 5 x 10^5 N91-luc neuroblastoma cells intravenously into the lateral tail vein of the mice.[4]
-
Monitor tumor engraftment and growth via bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the this compound emulsion (e.g., three times a week for four weeks).[4] A vehicle-only emulsion should be used for the control group.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor mouse body weight as an indicator of toxicity.[3]
-
At the end of the study, euthanize the mice and collect tumors for further analysis.
Experimental Workflow Diagram:
Caption: In Vivo Neuroblastoma Xenograft Study Workflow.
Data Analysis and Interpretation
-
In Vitro: IC50 values provide a quantitative measure of this compound's potency. Cell cycle analysis will reveal if this compound induces cell cycle arrest. Clonogenic assays demonstrate the long-term impact on cell survival.
-
In Vivo: Tumor bioluminescence data should be plotted over time to compare tumor growth between treated and control groups. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of any observed differences. Body weight data is crucial for assessing the toxicity of the treatment.
Conclusion
The protocols and data presented here provide a solid framework for the preclinical investigation of this compound as a therapeutic agent for neuroblastoma. By targeting key oncogenic pathways and demonstrating efficacy in both in vitro and in vivo models, this compound presents a compelling case for drug repurposing in pediatric oncology. Further studies are warranted to explore its potential in combination with other chemotherapeutic agents.[4]
References
- 1. Repurposing dithis compound, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing dithis compound, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol-abuse drug dithis compound targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Sulfiram using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of Sulfiram (Dithis compound) using High-Performance Liquid Chromatography (HPLC). The following methods have been compiled from validated and published research to ensure reliability and reproducibility in a laboratory setting.
Introduction
This compound, chemically known as tetraethylthiuram disulfide, is a medication used for the management of chronic alcoholism. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1] This document outlines two primary HPLC methods for the determination of this compound.
Method 1: Isocratic Reversed-Phase HPLC for Pharmaceutical Dosage Forms
This method is suitable for the routine quality control analysis of this compound in solid dosage forms such as tablets. It utilizes an isocratic elution with a C18 stationary phase and UV detection.
Quantitative Data Summary
| Parameter | Value | Reference |
| Mobile Phase | Methanol (B129727):Phosphate (B84403) Buffer (pH 3.0 ± 0.1) (80:20 v/v) | [2] |
| Stationary Phase | Luna 5 µm C18 (250 x 4.6 mm) | [2] |
| Flow Rate | 0.7 mL/min | [2] |
| Detection Wavelength | 275 nm | [2] |
| Linearity Range | 1 - 4 µg/mL | [2] |
| Correlation Coefficient (r) | 0.9989 | [2] |
| Mean Recovery | 100.2% | [2] |
| Relative Standard Deviation (RSD) | 1.58% | [2] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound tablets (Sample)
2. Equipment:
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
-
pH meter
3. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.
-
Mobile Phase: Mix methanol and phosphate buffer (pH 3.0) in a ratio of 80:20 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations of 1, 2, 3, and 4 µg/mL by diluting the standard stock solution with the mobile phase.
4. Sample Preparation:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 2 µg/mL).
5. Chromatographic Conditions:
-
Column: Luna 5 µm C18 (250 x 4.6 mm)
-
Mobile Phase: Methanol:Phosphate Buffer (pH 3.0) (80:20 v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 275 nm
-
Column Temperature: Ambient
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained.
-
Calculate the amount of this compound in the tablet formulation.
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound in tablets.
Method 2: Reversed-Phase HPLC for Biological Fluids
This method is designed for the determination of this compound and its metabolites in biological matrices like plasma or urine. It involves a liquid-liquid extraction step for sample clean-up.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile:Water (gradient) | [4] |
| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) | [2][5] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection Wavelength | 245 nm | [5][6][7] |
| Linearity Range | 2.5 - 15 µg/mL | [5][7] |
| Correlation Coefficient (r) | 0.998 | [5][7] |
| Sample Type | Plasma, Urine | [3] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Extraction solvent (e.g., n-hexane, ethyl acetate)
-
Internal Standard (e.g., Mefruside)[2]
-
Biological matrix (plasma or urine)
2. Equipment:
-
HPLC system with UV or DAD detector
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by spiking the drug-free biological matrix with known amounts of this compound to achieve the desired concentration range.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine sample, add the internal standard.
-
Add 5 mL of the extraction solvent (e.g., n-hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
Inject the reconstituted sample into the HPLC system.
5. Chromatographic Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water. A typical gradient could be:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 245 nm
-
Column Temperature: 30 °C
6. Data Analysis:
-
Prepare a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Experimental Workflow
Caption: Workflow for this compound quantification in biological fluids.
Conclusion
The HPLC methods described provide robust and reliable approaches for the quantification of this compound in both pharmaceutical and biological samples. Method 1 is a straightforward isocratic method ideal for quality control, while Method 2 offers the necessary selectivity and sensitivity for complex biological matrices through a gradient elution and sample extraction. The choice of method will depend on the specific application and laboratory capabilities. It is recommended to validate the chosen method according to ICH guidelines to ensure data integrity.[8]
References
- 1. ijrpc.com [ijrpc.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Determination of dithis compound and metabolites from biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expediting Dithis compound Assays through a Systematic Analytical Quality by Design Approach [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Sulfiram in Aqueous Solutions: A Technical Support Guide for Researchers
For immediate assistance, please refer to our comprehensive troubleshooting guides and frequently asked questions below. This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and degradation of Sulfiram in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in in-vitro assays. | This compound degradation: this compound is known to be unstable in aqueous solutions, particularly when exposed to light. It can degrade into other compounds, with Dithis compound (B1670777) being a primary degradation product. This degradation can lead to a decrease in the concentration of the active this compound over the course of an experiment.[1] | 1. Protect from light: Prepare and store all this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2] 2. Prepare fresh solutions: It is highly recommended to prepare this compound solutions immediately before use. 3. Use appropriate solvents: For stock solutions, consider using organic solvents like DMSO or ethanol (B145695), and then diluting into your aqueous buffer immediately before the experiment. 4. Monitor stability: If experiments are long, consider re-dosing or conducting a time-course analysis to understand the rate of degradation under your specific experimental conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation products: Exposure to light, non-neutral pH, or elevated temperatures can lead to the formation of various degradation products. Photodegradation is a significant pathway, leading to the formation of Dithis compound and other related substances.[1] | 1. Conduct forced degradation studies: To identify potential degradation products, perform stress testing on your this compound standard. This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic conditions. 2. Use a stability-indicating HPLC method: Ensure your analytical method can separate this compound from all potential degradation products. This may require optimizing the mobile phase, column, and other chromatographic parameters. 3. Characterize unknown peaks: If significant unknown peaks appear, consider using techniques like LC-MS to identify their mass and elucidate their structure. |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility: this compound has limited solubility in water. Its degradation product, Dithis compound, also has poor aqueous solubility. | 1. Prepare stock solutions in organic solvents: Dissolve this compound in a suitable organic solvent such as DMSO or ethanol at a higher concentration before diluting into the final aqueous buffer. 2. Optimize final solvent concentration: When diluting the stock solution, ensure the final concentration of the organic solvent in the aqueous medium is low enough to not affect your experimental system (typically <1%). 3. Sonication: Briefly sonicate the final solution to aid dissolution, but be cautious of potential degradation from heat. 4. pH adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of your buffer can improve solubility. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in an aqueous solution under normal laboratory conditions?
A1: this compound is unstable in aqueous solutions, especially when exposed to light. Under fluorescent room light, this compound has been shown to convert to Dithis compound at an initial rate of approximately 0.7% per hour.[1] Therefore, it is crucial to protect solutions from light and to use them as freshly as possible.
Q2: What are the main degradation pathways of this compound in aqueous solutions?
A2: The primary documented degradation pathway for this compound in aqueous solutions is photodegradation, which leads to the formation of Dithis compound.[1] Hydrolysis and thermal degradation are also potential pathways, though specific data on the rates and products of these pathways for this compound are not as well-documented as for other related compounds like sulfonamides.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For solid this compound, storage in a cool, dark, and dry place is recommended. For stock solutions prepared in organic solvents like DMSO or ethanol, it is best to store them in tightly sealed amber vials at -20°C or -80°C for long-term storage. It is advisable to make small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh for each experiment.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To develop such a method for this compound, you should:
-
Perform forced degradation studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate its degradation products.
-
Select an appropriate column and mobile phase: A reverse-phase C18 column is a common starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), should be optimized to achieve good separation between this compound and its degradation products.
-
Optimize detection: Use a UV detector at a wavelength where this compound and its major degradants have good absorbance.
-
Validate the method: Once you have a method that shows good separation, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table summarizes the known quantitative data on this compound degradation.
| Condition | Degradation Rate | Primary Degradation Product | Reference |
| Fluorescent room light (in solution) | ~0.7% per hour | Dithis compound | [1] |
Note: There is a significant lack of publicly available quantitative data on the degradation kinetics of this compound under varying pH and temperature conditions. Researchers are advised to perform their own stability studies under their specific experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Follow the same incubation and dilution procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a controlled temperature (e.g., 70°C) for a specified period.
-
Also, heat a solution of this compound (1 mg/mL in a suitable solvent) under the same conditions.
-
After the exposure, dissolve the solid sample and dilute both the solid and solution samples to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
After the exposure period, dilute the samples to a suitable concentration for HPLC analysis.
-
3. HPLC Analysis:
-
Analyze all the stressed samples, along with a non-degraded control sample, using an HPLC method.
-
The method should be capable of separating the parent this compound peak from any new peaks that are formed due to degradation.
Visualizations
This compound Degradation and Troubleshooting Workflow
References
Technical Support Center: Optimizing Sulfiram Dosage for In Vivo Cancer Research
Welcome to the technical support center for researchers utilizing Sulfiram (Dithis compound, DSF) in in vivo cancer models. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a mouse xenograft model?
A1: A common starting dose for this compound in mouse xenograft models is in the range of 30-50 mg/kg, administered intraperitoneally (IP) three to five times per week.[1][2][3] However, the optimal dose is highly dependent on the cancer type, mouse strain, and whether this compound is used as a monotherapy or in combination with other agents, such as copper.[4][5]
Q2: Is the addition of copper necessary for this compound's anti-cancer effect in vivo?
A2: The potentiation of this compound's anti-cancer activity by copper is well-documented.[4][6][7] The active metabolite of this compound, diethyldithiocarbamate (B1195824) (DTC), forms a complex with copper (CuET), which is believed to be a key mediator of its tumor-suppressing effects.[4][8] Therefore, co-administration with a copper source is often recommended to enhance efficacy.
Q3: What is the primary mechanism of action for this compound's anti-cancer activity?
A3: this compound exerts its anti-cancer effects through multiple mechanisms. A key mechanism involves the inhibition of the p97 (VCP)/NPL4 pathway, which is crucial for protein turnover and stress-response pathways in cells.[4][8] Other reported mechanisms include the induction of reactive oxygen species (ROS), inhibition of the proteasome and NF-κB signaling, and targeting of cancer stem cells by inhibiting aldehyde dehydrogenase (ALDH).[5][6][9][10]
Q4: What are the common side effects or toxicities of this compound observed in mice?
A4: At therapeutic doses used for anti-cancer research, this compound is generally well-tolerated in mice, with no significant body weight loss often reported.[11] However, at higher doses, toxicity can occur. One study noted that while 50 mg/kg did not induce significant bone marrow toxicity, higher doses (200-800 mg/kg) have been shown to be genotoxic to bone marrow cells.[1][2] Co-administration with certain drugs can also enhance toxicity, for instance, profound liver pathology was observed when combined with benzaldehyde (B42025) dimethane sulfonate.[12]
Q5: How can the bioavailability of this compound be improved for in vivo studies?
A5: this compound has poor bioavailability, which can be a limiting factor in its therapeutic efficacy.[13][14][15] To overcome this, researchers have explored various formulation strategies, including the use of nanoparticles and emulsions to improve drug delivery.[16][17] For instance, folate-receptor-targeted PLGA-PEG nanoparticles have been shown to enhance the delivery of this compound to breast cancer cells.[16]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant anti-tumor effect observed. | Sub-optimal dosage. | Conduct a dose-response study to determine the most effective dose for your specific cancer model. Consider a dosage range of 30-60 mg/kg. |
| Lack of copper supplementation. | Co-administer this compound with a copper supplement, such as copper gluconate, to enhance its anti-cancer activity.[4] | |
| Poor drug bioavailability. | Consider using a different formulation, such as a nanoparticle or emulsion-based delivery system, to improve this compound's solubility and uptake.[16][17] | |
| Significant weight loss or signs of toxicity in mice. | Dosage is too high. | Reduce the dosage or the frequency of administration. A dose of 50 mg/kg has been shown to be tolerated in mice without significant bone marrow toxicity.[1][2] |
| Vehicle-related toxicity. | Ensure the vehicle used to dissolve this compound is non-toxic. Common vehicles include olive oil or a suspension in gum arabic. | |
| Drug interaction. | If using combination therapy, be aware of potential drug interactions that could increase toxicity.[12] | |
| Inconsistent results between experiments. | Instability of this compound solution. | This compound can be unstable in solution and may degrade, especially when exposed to light.[18] Prepare fresh solutions for each experiment and protect them from light. |
| Variability in drug administration. | Ensure consistent administration techniques (e.g., intraperitoneal injection) and accurate dosing for all animals. |
Quantitative Data Summary
Table 1: Examples of this compound Dosage in In Vivo Cancer Models
| Cancer Type | Animal Model | This compound Dosage | Administration Route & Frequency | Combination Agent | Reference |
| Breast Cancer | Mouse Xenograft (MDA-MB-231) | Equivalent to those used by alcoholics | Per-oral | Copper Gluconate | [4] |
| Breast Cancer | Mouse Orthotopic (4T1) | 6 mg/kg (in nanoparticles) | Intravenous (7 consecutive days) | None (as nanoparticle formulation) | [16] |
| Esophageal Squamous Cell Carcinoma | Mouse Xenograft (WHCO1) | 30 mg/kg or 50 mg/kg | Not specified (3 times per week for 21 days) | Metformin (B114582) | [3] |
| General Toxicity Study | CD2F1 Mice | 50 mg/kg | Intraperitoneal | None | [1][2] |
| Pancreatic Ductal Adenocarcinoma | Not specified | Not specified | Not specified | SRC Inhibitors | [19] |
| Pancreatic Ductal Adenocarcinoma | Mouse Allograft (PAN02) | 10 μM (in vitro) | Not applicable | Chemoimmunotherapy | [20] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Dosage (Dose-Response Study)
-
Animal Model: Utilize an appropriate cancer cell line-derived xenograft or patient-derived xenograft (PDX) mouse model.
-
Group Allocation: Randomly assign mice to several groups (n=8-10 mice per group), including a vehicle control group and at least three this compound dosage groups (e.g., 25 mg/kg, 50 mg/kg, and 75 mg/kg).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sterile olive oil). If using copper co-administration, prepare a separate solution of copper gluconate in sterile water.
-
Administration: Administer this compound via intraperitoneal (IP) injection three to five times per week. If using, administer copper gluconate orally.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Monitoring: Monitor animal body weight and overall health status regularly.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Compare tumor growth inhibition and any observed toxicity across the different dosage groups to determine the optimal dose.
Protocol 2: In Vivo Toxicity Assessment
-
Animal Model: Use healthy mice of the same strain as your cancer model.
-
Group Allocation: Assign mice to a control group (vehicle only) and a high-dose this compound group (e.g., 50 mg/kg).[1]
-
Administration: Administer this compound or vehicle intraperitoneally daily for a set period (e.g., 5 days).[1]
-
Monitoring: Record body weight daily and observe for any clinical signs of toxicity.
-
Blood and Tissue Collection: At the end of the treatment period, collect blood for complete blood count (CBC) and serum chemistry analysis. Harvest major organs (liver, kidney, spleen, bone marrow) for histopathological examination.
-
Analysis: Compare the results from the this compound-treated group to the control group to assess for any signs of toxicity, such as changes in blood cell counts, elevated liver enzymes, or tissue damage.[1]
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways affected by this compound in cancer cells.
Caption: A typical experimental workflow for optimizing this compound dosage.
Caption: A logical guide for troubleshooting common issues.
References
- 1. Evaluation of the effects of dithis compound, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effects of dithis compound, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithis compound with or without metformin inhibits oesophageal squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol-abuse drug dithis compound targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithis compound: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithis compound as a Therapeutic Agent for Metastatic Malignant Melanoma—Old Myth or New Logos? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer effects of dithis compound: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the aldehyde dehydrogenase inhibitor dithis compound on the plasma pharmacokinetics, metabolism, and toxicity of benzaldehyde dimethane sulfonate (NSC281612, DMS612, BEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and in vivo ocular absorption studies of dithis compound solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Delivery of dithis compound into breast cancer cells using folate-receptor-targeted PLGA-PEG nanoparticles: in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photolysis of this compound: a mechanism for its dithis compound-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dithis compound Synergizes with SRC Inhibitors to Suppress the Growth of Pancreatic Ductal Adenocarcinoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dithis compound combined with chemoimmunotherapy potentiates pancreatic cancer treatment efficacy through the activation of cGAS-STING signaling pathway via suppressing PARP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Sulfiram Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of Sulfiram and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation product of this compound (also known as Dithis compound) is diethyldithiocarbamic acid (DDC). DDC is unstable and can further decompose into carbon disulfide (CS2) and diethylamine.[1] Other metabolites can also be formed through processes like methylation and glucuronidation.[1]
Q2: What are the main factors that influence this compound's stability?
A2: this compound's stability is significantly influenced by pH, temperature, and light. It is particularly unstable in acidic conditions, which promote its conversion to DDC.[1] Exposure to light can also lead to the formation of various degradation products, including Dithis compound (B1670777) itself if starting from a related compound like this compound.[2]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for the routine analysis of this compound.[2][3] For more detailed identification and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques that provide molecular weight and structural information.[2][4]
Q4: How can I perform a forced degradation study on this compound?
A4: Forced degradation studies, as recommended by ICH guidelines, involve subjecting this compound to various stress conditions to predict its degradation pathways and validate the stability-indicating nature of analytical methods.[5][6] This typically includes exposure to acidic, basic, and neutral hydrolysis, oxidation, heat, and photolytic stress.[5][6] The goal is to achieve a target degradation of approximately 10-20%.[6]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Tailing peaks have a drawn-out latter half.
-
Fronting peaks have a sloping leading edge.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column: Dithiocarbamates can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[7] | Use an End-Capped Column: Select a column where these active sites are deactivated.[7] Modify Mobile Phase: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to block silanol interactions.[7] |
| Column Overload: Injecting too concentrated a sample. | Reduce Sample Concentration: Dilute the sample or decrease the injection volume. |
| Inappropriate Mobile Phase pH: The pH can affect the ionization state of both the analyte and the stationary phase. | Optimize Mobile Phase pH: Adjust the pH to a range where the analytes are in a single, un-ionized form if possible. Be cautious, as this compound is unstable in acidic conditions.[7] |
| Column Contamination or Void: Buildup of contaminants or a void at the column inlet can distort peak shape.[8] | Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, a void may have formed, and the column may need to be replaced.[8][9] |
Issue 2: Inconsistent Retention Times
Symptoms:
-
The time it takes for a peak to elute from the column varies between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Pump Malfunction: Inconsistent flow rate from the HPLC pump.[10] | Pump Maintenance: Check for leaks, prime the pump to remove air bubbles, and ensure check valves are functioning correctly.[8][10] |
| Mobile Phase Preparation: Inconsistent mobile phase composition or inadequate degassing.[10] | Prepare Fresh Mobile Phase: Ensure accurate measurement of solvents and complete degassing before use.[10] |
| Column Temperature Fluctuations: Changes in column temperature affect retention.[10] | Use a Column Oven: Maintain a constant and consistent column temperature.[10] |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.[10] | Increase Equilibration Time: Ensure the column is fully equilibrated before each injection.[10] |
Issue 3: Ghost Peaks or Spurious Peaks
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in the blank run.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.[11] | Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase. Clean the System: Flush the injector and the entire system with a strong solvent.[11] |
| Sample Carryover: Residual sample from a previous injection is introduced into the current run. | Optimize Wash Solvents: Use a strong solvent in the autosampler wash sequence to effectively clean the needle and injection port. |
| Degradation in the Vial: The sample may be degrading in the autosampler vial before injection. | Use Amber Vials and Control Temperature: Protect samples from light and consider using a cooled autosampler if available. |
Data Presentation: this compound Forced Degradation Studies
The following tables summarize the expected outcomes of forced degradation studies on this compound. The percentage of degradation will vary based on the specific experimental conditions.
Table 1: Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound (% Degradation) | DDC (% Formation) | CS2 (% Formation) | Diethylamine (% Formation) |
| 0.1 M HCl (Acidic) | 2 | ||||
| 4 | |||||
| 8 | |||||
| Water (Neutral) | 24 | ||||
| 48 | |||||
| 0.1 M NaOH (Basic) | 2 | ||||
| 4 | |||||
| 8 |
Table 2: Oxidative Degradation of this compound
| Condition | Time (hours) | This compound (% Degradation) | Major Degradation Products (%) |
| 3% H₂O₂ | 2 | ||
| 4 | |||
| 8 | |||
| 10% H₂O₂ | 2 | ||
| 4 | |||
| 8 |
Table 3: Thermal and Photolytic Degradation of this compound
| Condition | Duration | This compound (% Degradation) | Major Degradation Products (%) |
| 60°C (Thermal) | 24 hours | ||
| 48 hours | |||
| UV Light (254 nm) | 8 hours | ||
| 24 hours | |||
| Fluorescent Light | 7 days | ||
| 14 days |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products. Method development and validation are essential for specific applications.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~3) is often a good starting point. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration. Filter through a 0.45 µm filter before injection.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at room temperature or slightly elevated (e.g., 40-60°C). Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of base, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature. Monitor the degradation at different time intervals.
-
Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven (e.g., 60-80°C). Dissolve samples taken at different times in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution or solid sample of this compound to UV light (e.g., 254 nm) or fluorescent light. Protect a control sample from light. Analyze samples at various time points.
Mandatory Visualizations
Caption: Metabolic and degradation pathway of this compound.
Caption: Workflow for forced degradation studies of this compound.
Caption: Mechanism of action of this compound via ALDH inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of aqueous suspensions of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Dithis compound Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Overcoming Challenges in Sulfiram's Low Water Solubility for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Sulfiram's low water solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound?
This compound is classified as a poorly water-soluble drug. Its aqueous solubility is approximately 4.09 mg/L at 25 °C[1][2]. This low solubility can present significant challenges for in vitro and in vivo experiments that require the compound to be in solution.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO)[3]. It is also soluble in other organic solvents such as ethanol (B145695), methanol (B129727), acetone, chloroform, and benzene[2][4]. When using co-solvents, it is crucial to consider their potential effects on the experimental system and to keep their final concentration as low as possible, typically below 2.5% for DMSO and acetone, and below 5% for ethanol and methanol in cell-based assays, to avoid solvent-induced toxicity[4].
Q3: My this compound is not dissolving in aqueous buffer. What can I do?
Directly dissolving this compound in aqueous buffers is challenging due to its hydrophobic nature. Here are a few troubleshooting steps:
-
Prepare a concentrated stock solution in an organic solvent: First, dissolve the this compound in a suitable organic solvent like DMSO to create a concentrated stock solution.
-
Serial dilution: Then, serially dilute the stock solution in your aqueous buffer to the desired final concentration. It is important to add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Use of surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain this compound in solution.
Q4: I am observing precipitation of this compound when I add my DMSO stock to the cell culture medium. How can I prevent this?
Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds. To mitigate this:
-
Lower the final concentration: If experimentally feasible, try using a lower final concentration of this compound.
-
Increase the volume of the medium: Add the DMSO stock to a larger volume of medium to reduce the localized concentration at the point of addition.
-
Pre-warm the medium: Having the cell culture medium at 37°C can sometimes help with solubility.
-
Consider alternative formulation strategies: If precipitation persists, more advanced formulation techniques like solid dispersions or emulsions may be necessary.
Troubleshooting Guide: Enhancing this compound Solubility
For experiments requiring higher concentrations of this compound or for in vivo studies where organic solvents are not ideal, the following formulation strategies can be employed.
Method 1: Solid Dispersion with Soluplus®
Solid dispersion is a technique where the drug is dispersed in a polymer carrier to enhance its solubility and dissolution rate. A study has shown that preparing a solid dispersion of Dithis compound (B1670777) (a closely related compound) with Soluplus® can significantly increase its aqueous solubility by up to 8.7-fold[1][5].
Quantitative Data Summary
| Formulation | Drug:Polymer Ratio (w/w) | Solubility Increase (fold) | Dissolution Rate |
| Raw Dithis compound | N/A | 1 | Low |
| Spray-dried Dithis compound-Soluplus® | 1:5 | 8.7 | >80% release in 5 minutes |
Experimental Protocol: Preparation of this compound-Soluplus® Solid Dispersion via Spray Drying
-
Solution Preparation:
-
Dissolve this compound and Soluplus® in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol) at the desired ratio (e.g., 1:5 w/w)[1].
-
Stir the solution until both components are fully dissolved.
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer.
-
Set the inlet temperature, aspirator rate, and feed pump rate to optimized parameters for the specific solvent system and instrument. These parameters need to be determined empirically but typical starting points could be an inlet temperature of 80-120°C.
-
Spray the solution into the drying chamber. The solvent will rapidly evaporate, leaving behind a fine powder of the solid dispersion.
-
-
Powder Collection and Characterization:
Method 2: Water-in-Oil (W/O) Emulsion
For in vivo administration, particularly for intraperitoneal injections, a water-in-oil (W/O) emulsion can be a suitable delivery vehicle for lipophilic drugs like this compound. This formulation can help to overcome its low water solubility and provide a stable preparation for injection[6].
Experimental Protocol: Formulation of a this compound Water-in-Oil Emulsion
This is a general protocol that may require optimization for your specific needs.
-
Oil Phase Preparation:
-
Dissolve the required amount of this compound in a biocompatible oil (e.g., sesame oil, mineral oil).
-
Add a suitable W/O emulsifier (e.g., Span 80) to the oil phase and mix thoroughly[7]. The concentration of the emulsifier is critical and may need to be optimized.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous phase, which can be saline or a buffered solution.
-
-
Emulsification:
-
Stability Assessment:
-
Visually inspect the emulsion for any signs of phase separation.
-
For more rigorous assessment, droplet size analysis can be performed.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: ALDH Inhibition
This compound is a well-known inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for alcohol metabolism. Inhibition of ALDH leads to the accumulation of acetaldehyde (B116499), causing unpleasant physiological effects when alcohol is consumed[10][11][12].
Caption: this compound inhibits ALDH, leading to acetaldehyde accumulation.
Experimental Workflow: Solubility Enhancement and Characterization
The following workflow outlines the general steps for enhancing this compound's solubility and characterizing the resulting formulation.
Caption: Workflow for enhancing and characterizing this compound solubility.
This compound's Anticancer Effects: Inhibition of NF-κB Signaling
Recent studies have explored this compound's potential as an anticancer agent, partly through its ability to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation[5][13][14][15].
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Dithis compound | C10H20N2S4 | CID 3117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithis compound bolsters T‐cell anti‐tumor immunity through direct activation of LCK‐mediated TCR signaling | The EMBO Journal [link.springer.com]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithis compound inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
- 9. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 10. Inhibition of aldehyde dehydrogenase by dithis compound and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo inhibition of aldehyde dehydrogenase by dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Dithis compound Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome encapsulated Dithis compound inhibits NFκB pathway and targets breast cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the bioavailability of Sulfiram in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Disulfiram (B1670777) (DSF) in research models.
Frequently Asked Questions (FAQs)
Q1: Why are the plasma concentrations of Dithis compound in my research models unexpectedly low or highly variable?
A1: Low and variable plasma concentrations are a significant challenge when working with Dithis compound. Several factors contribute to this issue:
-
Poor Physicochemical Properties: DSF has very low aqueous solubility (approximately 4.09 mg/L at 25 °C) and is unstable in acidic environments like the stomach.[1][2] This limits its dissolution and absorption after oral administration.
-
Rapid Metabolism: Dithis compound is a prodrug that is extensively and rapidly metabolized.[3] Its half-life in the bloodstream is extremely short, estimated to be as little as four minutes.[2][4] It is quickly reduced to diethyldithiocarbamate (B1195824) (DDC) by endogenous thiols.[5]
-
First-Pass Metabolism: After absorption, DSF undergoes significant first-pass metabolism in the liver, further reducing the amount of active compound reaching systemic circulation.[2]
-
Inter-subject Variability: There is considerable inter-subject variability in DSF pharmacokinetics, which may be due to differences in metabolism, body fat content, or protein-binding capacity in plasma.[6] This can lead to unpredictable plasma levels.[6]
-
Formulation Dependence: The bioavailability of DSF is highly dependent on its formulation. Studies have shown that effervescent tablets result in significantly higher bioavailability compared to standard non-effervescent tablets.[7][8]
Q2: What is the active form of Dithis compound in vivo and how does this affect bioavailability studies?
A2: Dithis compound itself is largely a prodrug.[3] Upon administration, it is rapidly converted to its primary metabolite, diethyldithiocarbamate (DDC).[5] DDC can then follow several metabolic pathways. A key pathway, particularly for its anticancer effects, involves chelating with copper to form a copper-DDC complex, Cu(DDC)₂, which is more stable and highly hydrophobic, facilitating its absorption.[5][9] Therefore, when designing experiments, it is crucial to measure not only the parent DSF but also its key metabolites like DDC and potentially Cu(DDC)₂ to get a complete pharmacokinetic profile. The formation of these metabolites is essential for the drug's therapeutic action.[10]
Q3: What are the most effective strategies to improve the oral bioavailability of Dithis compound?
A3: The primary strategies focus on overcoming its poor solubility and rapid degradation.
-
Nanotechnology-Based Drug Delivery Systems: This is the most promising approach. Encapsulating DSF in carriers like polymeric nanoparticles, lipid-based nanoparticles, or micelles can protect it from degradation in the gastrointestinal tract and blood, improve its stability, prolong its half-life, and enhance its delivery to target sites.[2][11][12][13] For instance, encapsulation in PLGA nanoparticles extended DSF's half-life in serum from 2 minutes to 7 hours in one study.[13]
-
Solid Dispersions: Creating solid dispersions of DSF with polymers like Soluplus® can transform the drug from a crystalline to a more soluble amorphous state.[1] This technique has been shown to increase DSF's water solubility by up to 8.7-fold and achieve over 80% drug release within 5 minutes.[1]
-
Formulation Optimization: As mentioned, using effervescent tablet formulations can dramatically increase absorption compared to standard tablets.[7]
-
Co-administration with Food: Administering DSF with a light meal may increase its bioavailability and reduce inter-individual variation.[7][14]
Q4: How should I prepare and handle plasma samples to ensure accurate measurement of Dithis compound and its metabolites?
A4: Due to the inherent instability of DSF, special care is required during sample handling. DSF is rapidly eliminated, making its detection challenging.[15] It is recommended to use a validated analytical method, such as UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry).[15][16] Blood samples should be pre-stabilized with a stabilizing agent immediately upon collection to prevent ex vivo degradation before plasma separation and analysis.[15][16]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma levels of parent DSF. | Rapid in vivo metabolism to DDC and other metabolites.[3][5] Poor absorption due to low solubility.[1] Degradation in the GI tract.[2] | 1. Measure active metabolites (e.g., DDC, S-methyl-DDC) in addition to the parent drug.[5][17] 2. Utilize a nano-delivery system (e.g., polymeric or lipid nanoparticles) to protect DSF and improve its pharmacokinetic profile.[13][18] 3. Improve solubility by preparing a solid dispersion of DSF with a suitable polymer.[1] |
| High variability in bioavailability between animals. | Significant inter-subject differences in metabolism.[6] Inconsistent drug intake or effect of food.[7] | 1. Increase the number of animals per group to improve statistical power. 2. Standardize feeding protocols. Administering DSF with a light, standardized meal may increase absorption and reduce variability.[7] 3. Ensure accurate and consistent dosing for all subjects. |
| Compound degrades in collected plasma samples prior to analysis. | Inherent instability of the disulfide bond in DSF.[15] | 1. Use pre-stabilized collection tubes containing a stabilizing agent for blood collection.[15][16] 2. Process blood samples immediately after collection (centrifuge at low temperatures). 3. Store plasma at -70°C or lower until analysis.[17] 4. Follow a validated UPLC-MS/MS protocol designed for unstable compounds.[15] |
| Poor dissolution of DSF for in vitro or formulation studies. | Low aqueous solubility of crystalline DSF.[1][2] | 1. Employ solubility enhancement techniques such as micronization or nanosuspension to increase surface area.[19][20] 2. Use co-solvents or surfactants, though their effects on experimental outcomes must be carefully controlled.[21] 3. Prepare an amorphous solid dispersion of DSF with a carrier polymer.[1] |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of Dithis compound
| Parameter | Value | Reference(s) |
| Classification | Biopharmaceutics Classification System (BCS) Class II | [1] |
| Aqueous Solubility | ~4.09 mg/L (at 25 °C) | [1] |
| Oral Absorption | 80 - 90% of the dose is absorbed | [6][22][23] |
| Plasma Half-life (Parent Drug) | ~4 minutes in blood; ~7 hours for metabolites | [2][4][24] |
| Metabolism | Rapidly and extensively metabolized to DDC and other metabolites | [5][12] |
| Excretion | Metabolites are excreted primarily in the urine; up to 20% of the intact drug is eliminated in feces.[5][25] |
Table 2: Impact of Formulation on Dithis compound Bioavailability
| Formulation Strategy | Key Finding | Reference(s) |
| Effervescent vs. Non-Effervescent Tablets | Bioavailability from non-effervescent tablets was only 27-34% of that from effervescent tablets. | [7] |
| Administration with Food | A light meal appeared to increase bioavailability two- to threefold and reduce inter-individual variation. | [7] |
| PLGA Nanoparticles | Encapsulation extended the serum half-life from ~2 minutes (free drug) to 7 hours. | [13] |
| Solid Dispersion with Soluplus® | Increased aqueous solubility up to 8.7-fold and achieved >80% dissolution in 5 minutes. | [1] |
Experimental Protocols
Protocol 1: General Method for Preparing Dithis compound-Loaded PLGA Nanoparticles
This protocol is a generalized representation based on the emulsion-solvent evaporation method described in the literature.[13] Researchers should optimize parameters for their specific needs.
-
Organic Phase Preparation: Dissolve a specific amount of Dithis compound and PLGA (poly(lactic-co-glycolic acid)) in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing at high speed. This should be done on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) at 4°C. Discard the supernatant.
-
Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry (lyophilize) to obtain a dry powder of DSF-loaded nanoparticles, which can be stored for later use.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Quantification of Dithis compound in Rat Plasma via UPLC-MS/MS
This protocol is adapted from validated methods in the literature.[15][16] It is crucial to use an internal standard (IS) for accurate quantification.
-
Sample Collection: Collect whole blood from rats into tubes pre-treated with an anticoagulant (e.g., heparin) and a stabilizing agent to prevent DSF degradation.
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma to a clean tube and store at -70°C until analysis.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard (e.g., diphenhydramine).
-
Perform a solid-phase extraction using an appropriate SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte.
-
Elute the analyte and IS from the cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
UPLC-MS/MS Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, often with additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve ionization.[15]
-
Flow Rate: Typically around 0.2-0.4 mL/min.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for both Dithis compound and the internal standard. For DSF, a common transition is m/z 296.95 → 115.94.[15]
-
-
Quantification: Construct a calibration curve using standard solutions of known concentrations and calculate the concentration of DSF in the plasma samples based on the peak area ratio of the analyte to the internal standard.
Visualizations
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of bioequivalence between dithis compound formulations. Exemplified by a tablet/effervescent tablet study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Lack of bioequivalence between dithis compound formulations | Semantic Scholar [semanticscholar.org]
- 9. Old wine in new bottles: Advanced drug delivery systems for dithis compound-based cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative aspects of dithis compound and its metabolites in the dithis compound-ethanol reaction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Recent advances in the delivery of dithis compound: a critical analysis of promising approaches to improve its pharmacokinetic profile and anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the delivery of dithis compound: a critical analysis of promising approaches to improve its pharmacokinetic profile and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. A novel UPLC-ESI-MS/MS method for the quantitation of dithis compound, its role in stabilized plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dithis compound Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dithis compound as an anti-inflammatory agent: mechanisms, nano-delivery strategies, and applications in non-oncologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. japer.in [japer.in]
- 21. researchgate.net [researchgate.net]
- 22. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. wjpls.org [wjpls.org]
- 25. Dithis compound Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
Sulfiram in Cell Culture: A Technical Support Guide to Preventing Precipitation
For researchers and drug development professionals utilizing Sulfiram in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve these issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Dithis compound (B1670777)?
This compound is an organosulfur compound. It is closely related to Dithis compound, and in some contexts, the terms are used interchangeably. Dithis compound is a drug historically used for the treatment of alcohol dependence.[1][2][3] Both compounds exhibit biological activity by inhibiting enzymes such as aldehyde dehydrogenase (ALDH).[1][4][5][6]
Q2: Why is my this compound precipitating in the cell culture medium?
This compound has low solubility in aqueous solutions like cell culture media.[6] Precipitation commonly occurs due to:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume.
-
Improper Dilution: Adding a concentrated stock solution (e.g., in DMSO) too quickly or without adequate mixing can cause the compound to "crash out" of the solution.
-
High Solvent Concentration: While solvents like DMSO are necessary to dissolve this compound, high final concentrations in the media can be toxic to cells and contribute to precipitation.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins that can interact with this compound and reduce its solubility.[7]
-
Temperature and pH Shifts: Changes in the temperature or pH of the media upon the addition of the stock solution can affect this compound's solubility.
Q3: How can I visually identify this compound precipitation?
This compound precipitation can manifest as:
-
A cloudy or hazy appearance in the culture medium.
-
Fine, crystalline particles floating in the medium or settled at the bottom of the culture vessel.
-
Larger, more distinct crystals.
It is crucial to differentiate this from microbial contamination, which typically presents as uniform turbidity and may be accompanied by a rapid pH change.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
Cause: This is often due to improper dilution techniques or exceeding the immediate solubility limit.
Solution:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in 100% sterile, anhydrous DMSO.
-
Employ a Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, dilute the stock into a small volume of serum-free media, vortexing gently, and then add this intermediate dilution to the final culture volume.
-
Ensure Rapid and Even Dispersion: While gently swirling or vortexing the cell culture media, add the this compound stock solution drop-wise. This facilitates rapid and uniform mixing, preventing localized high concentrations that lead to precipitation.
Issue 2: Precipitate Appears in the Culture Vessel After a Period of Incubation
Cause: This may indicate that the this compound is unstable in the culture medium over time or that the final concentration, although initially soluble, is supersaturated.
Solution:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your experiment. It is advisable to determine the IC50 for your specific cell line to use a relevant and soluble concentration.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods, as its stability can be compromised.[7][8]
-
Minimize Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally at or below 0.5%.[9][10][11] For sensitive cell lines, a concentration of 0.1% or lower is recommended.[10][12]
Data Presentation: Solvent Concentration and Cell Viability
The final concentration of the solvent used to dissolve this compound is critical for maintaining both compound solubility and cell health. The following table summarizes generally accepted DMSO tolerance levels in cell culture.
| Final DMSO Concentration | General Effect on Cell Lines | Recommendations |
| < 0.1% | Generally considered safe with minimal effects.[10][12] | Recommended for sensitive primary cells and long-term exposure studies.[10] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[9][10] | A common and generally safe range for many in vitro assays. |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation may be observed.[9][10][13] | Short-term exposure may be possible for some robust cell lines, but requires validation. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[10] | Generally considered toxic and should be avoided. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential degradation with excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To correctly dilute the this compound stock solution into cell culture media to achieve the desired final concentration while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Determine the final concentration of this compound and the final volume of media required for your experiment.
-
Calculate the volume of this compound stock solution needed. Ensure the final DMSO concentration will be within the tolerated range for your cell line (refer to the table above).
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop to the side of the tube.
-
Continue to mix the solution for a few seconds to ensure it is homogenous.
-
Use the freshly prepared this compound-containing medium to treat your cells immediately.
Visualizations: Signaling Pathways and Experimental Workflow
This compound's Impact on Cellular Signaling
This compound is known to modulate several key signaling pathways, primarily through the inhibition of aldehyde dehydrogenase (ALDH) and dopamine (B1211576) β-hydroxylase (DBH).[1][5][14] Its effects on other pathways, such as NF-κB and Wnt signaling, have also been reported.[15]
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. The 5 Differences Between Dithis compound and Naltrexone - GoodRx [goodrx.com]
- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 4. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 5. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Photolysis of this compound: a mechanism for its dithis compound-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of aqueous suspensions of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-alcohol dependency drug dithis compound inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Experimental Protocols to Minimize Sulfiram Side Effects
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Sulfiram (Dithis compound) in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate unintended side effects and ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in experimental models?
A1: this compound's cytotoxic effects are multifactorial. It is rapidly metabolized to diethyldithiocarbamate (B1195824) (DDC). The primary mechanisms include:
-
Aldehyde Dehydrogenase (ALDH) Inhibition: this compound and its metabolites irreversibly inhibit ALDH, a key enzyme in alcohol metabolism and other cellular processes.[1][2][3] This inhibition leads to the accumulation of toxic acetaldehyde (B116499) if ethanol (B145695) is present.[1][4][5]
-
Proteasome Inhibition: The complex formed by this compound's metabolite and copper can inhibit proteasome activity, leading to the accumulation of misfolded proteins and triggering apoptosis (programmed cell death).[6]
-
Induction of Reactive Oxygen Species (ROS): Especially in the presence of divalent cations like copper, this compound can generate significant intracellular ROS, causing oxidative stress and cellular damage.[6][7]
-
Enzyme Inhibition via Thiol-Disulfide Exchange: this compound contains a disulfide bond that can react with sulfhydryl groups on cysteine residues of various enzymes, leading to their inactivation.[5]
Q2: Why do I observe high toxicity in my primary cells but not in established cancer cell lines?
A2: Primary cells are generally more sensitive to chemical agents than immortalized cancer cell lines.[6] This increased sensitivity can be attributed to several factors, including more robust cell cycle checkpoints and intact apoptotic pathways in primary cells. Cancer cell lines often have dysregulated checkpoints and are more resistant to apoptosis-inducing stimuli. Therefore, a concentration that is therapeutic or sub-toxic in a cancer line may be highly cytotoxic to primary cells.
Q3: What is the role of copper in this compound's activity, and should I add it to my experiments?
A3: The anticancer activity of this compound is often enhanced in the presence of copper.[8] this compound's metabolite, DDC, chelates copper, and this DDC-copper complex is a potent inhibitor of the proteasome and can enhance ROS production.[7][9] However, this also increases cytotoxicity. If you are not studying its anticancer effects, the addition of exogenous copper is likely unnecessary and will increase the risk of off-target toxicity. It is crucial to be aware of baseline copper levels in your culture medium and supplements (e.g., fetal bovine serum) as they can be sufficient to potentiate this compound's effects.
Q4: My this compound solution appears to precipitate in the culture medium. What should I do?
A4: this compound has poor aqueous solubility. Precipitation can occur if the final concentration exceeds its solubility limit in the culture medium. To address this, ensure your DMSO (or other solvent) stock concentration is sufficiently high so that the final solvent concentration in the medium is minimal (typically <0.1%). Prepare fresh dilutions for each experiment from a concentrated, frozen stock. If precipitation persists, consider a brief sonication of the stock solution before dilution or using a different solvent system if compatible with your experimental model.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses common issues of excessive or unintended cell death in in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| High toxicity in all cell lines, including controls. | Concentration is too high: Initial concentrations may be excessive for your specific cell type.[8] | Perform a dose-response experiment starting from a very low concentration (e.g., nanomolar range) to determine the optimal therapeutic window.[8] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1% for DMSO). Run a "vehicle-only" control. | |
| Copper contamination: Trace amounts of copper in media or supplements can potentiate this compound's toxicity. | Analyze media for copper content. If high levels are suspected, use a copper chelator in control experiments or switch to a different batch of media/serum. | |
| Inconsistent results between experiments. | This compound degradation: this compound is unstable in aqueous solutions. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound is in aqueous media before being added to cells. |
| Cellular state: Cell passage number, confluency, and overall health can affect sensitivity. | Use cells within a consistent, low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. | |
| Biphasic dose-response (toxicity decreases at higher concentrations). | Complex cellular response: Some breast cancer cell lines have shown a time-dependent biphasic response, where viability is restored at later time points for specific concentrations (e.g., 10 μM).[10] | Conduct a time-course experiment (e.g., 8, 24, 48, 72 hours) in addition to your dose-response study to fully characterize the cellular response to this compound.[10] |
Quantitative Data Summary
The effective concentration of this compound is highly variable depending on the experimental model.
Table 1: Examples of this compound Dose and Effects in Different Models
| Model System | Dose/Concentration | Observed Effect | Reference |
| Human Volunteers | 200 mg daily | Produced a substantial dithis compound-alcohol reaction (DAR) after an ethanol challenge. | [11] |
| Cocaine-dependent Patients | 250 mg daily | Significantly reduced cocaine use compared to placebo. | [4][5] |
| In Vitro (MCF-7 Breast Cancer Cells) | 10 μM | Initial cytotoxicity observed at <8 hours, but viability was restored at >24 hours. | [10] |
| In Vitro (MCF-7 Breast Cancer Cells) | 0.01 - 10 μM | A time-dependent biphasic cytotoxic response was observed after 72 hours. | [10] |
| In Vivo (Mouse Model of Lyme Disease) | 75 mg/kg daily for 5 days | Reduction or clearance of spirochetes from most tissues. | [4] |
Visualizations
This compound's Core Mechanism of Action
Caption: Core cytotoxic pathways of this compound and its active metabolite, DDC.
Experimental Workflow for Dose-Response Analysis
Caption: Standard workflow for determining the optimal this compound concentration.
Troubleshooting Logic for Unexpected Toxicity
Caption: A logical guide for troubleshooting unexpected experimental toxicity.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder (handle in a fume hood with appropriate PPE).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Sterile, amber microcentrifuge tubes or vials.
-
Sterile, pyrogen-free pipette tips.
-
-
Procedure for 100 mM Stock Solution:
-
Calculate the mass of this compound needed (Molar Mass ≈ 296.54 g/mol ). For 1 mL of 100 mM stock, weigh out 29.65 mg.
-
Under sterile conditions, add the this compound powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Brief sonication may aid dissolution.
-
Aliquot into smaller, single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 100 mM stock solution immediately before use.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (e.g., 0.1%). For a 1:1000 dilution (e.g., adding 1 µL of a 100 mM stock to 1 mL of medium for a final concentration of 100 µM), the final DMSO concentration will be 0.1%.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to adhere and enter logarithmic growth phase.
-
-
Treatment:
-
Prepare this compound working solutions at 2x the final desired concentration in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the 2x this compound solutions to the appropriate wells.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated or vehicle control: Viability % = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the viability percentage against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
References
- 1. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Off-label and investigational drugs in the treatment of alcohol use disorder: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The cytotoxic mechanisms of dithis compound and copper( ii ) in cancer cells - Toxicology Research (RSC Publishing) DOI:10.1039/C5TX00210A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dithis compound-induced cytotoxicity and endo-lysosomal sequestration of zinc in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-effect relationship of dithis compound in human volunteers. I: Clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfiram Experimental Design & Metabolism Management: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the rapid metabolism of Sulfiram (Dithis compound) in experimental settings. Navigate through our troubleshooting guides and frequently asked questions to optimize your experimental designs and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading so quickly in my in vitro experiment?
A1: this compound is notoriously unstable, particularly in aqueous solutions and plasma. Its in vitro half-life in plasma can be as short as 2 to 4 minutes.[1] This rapid degradation is due to reduction by sulfhydryl groups present in proteins and other molecules.[1] For cell culture experiments, preparing fresh stock solutions and minimizing the time the compound is in the culture medium before analysis is crucial. For stock solutions, dissolving this compound in DMSO at a concentration of 10 mM and storing it at -80°C for up to 3 months can maintain its stability.[2]
Q2: What are the primary active metabolites of this compound I should be aware of?
A2: The therapeutic and biological effects of this compound are largely attributed to its metabolites. Upon administration, this compound is rapidly reduced to diethyldithiocarbamate (B1195824) (DDC). DDC is then further metabolized to several active compounds, including S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (Me-DTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (Me-DTC-SO2), which are potent inhibitors of aldehyde dehydrogenase (ALDH).[3] It is important to consider the activity of these metabolites when designing experiments and interpreting data.
Q3: How does the presence of copper affect my this compound experiments?
A3: Copper is a critical cofactor for the anticancer activity of this compound. This compound's metabolite, DDC, chelates copper to form a copper-DDC complex (Cu(DDC)₂), which is considered a major active ingredient responsible for its anticancer effects.[4][5] The presence of copper can significantly enhance the cytotoxicity of this compound in cancer cell lines.[6] Therefore, the availability of copper in your experimental system (e.g., in cell culture media) should be considered, and in some experimental designs, the co-administration of copper may be necessary to observe the desired effects.
Q4: What is the most significant challenge when administering this compound in animal models?
A4: The primary challenge in animal studies is this compound's rapid metabolism and poor bioavailability following oral administration, largely due to the first-pass effect in the liver. This leads to high inter-subject variability in plasma concentrations.[1][3] To overcome this, researchers often employ alternative delivery routes or advanced formulations.
Q5: Can I use alternative routes of administration to bypass the first-pass effect?
A5: Yes, alternative routes of administration can significantly improve the bioavailability of this compound by avoiding first-pass metabolism. These routes include intravenous, intraperitoneal, sublingual, and transdermal administration.[7] For preclinical animal studies, intravenous or intraperitoneal injections of formulated this compound are common.[2][8]
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation in Media | Prepare fresh this compound stock solutions in DMSO for each experiment. Minimize incubation times where possible. | More consistent and reproducible dose-response curves. |
| Variable Copper Concentrations | Standardize copper levels in your cell culture medium or co-administer a defined concentration of a copper source (e.g., copper chloride) with this compound. | Reduced variability in cytotoxicity and a clearer understanding of copper's role in the observed effects. |
| Cell Line Sensitivity | Verify the expression levels of ALDH and copper transporters in your cell lines, as these can influence sensitivity to this compound. | Correlation between protein expression and drug sensitivity, aiding in the selection of appropriate cell models. |
| Formation of Inactive Precipitates | Ensure complete dissolution of this compound in DMSO before adding to aqueous media. Visually inspect for any precipitation. | Homogeneous drug concentration in the experimental setup. |
Issue 2: Low Bioavailability and High Variability in In Vivo Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid First-Pass Metabolism | Utilize nanoformulations (e.g., PLGA nanoparticles, liposomes) to protect this compound from degradation and facilitate controlled release. | Increased plasma half-life and more consistent systemic exposure. |
| Poor Aqueous Solubility | For intravenous administration, formulate this compound in a suitable vehicle such as a water/oil emulsion or a solution containing cyclodextrins.[2] | Improved solubility and stability of the administered drug. |
| Inter-individual Metabolic Differences | Increase the number of animals per group to account for biological variability. Monitor plasma levels of this compound and its active metabolites. | More statistically robust data and a better understanding of the pharmacokinetic profile. |
Quantitative Data Summary
Table 1: Half-life of this compound and its Major Metabolite
| Compound | Matrix | Species | Half-life | Reference |
| This compound | Plasma (in vitro) | Human | 2-4 minutes | [1] |
| This compound | Plasma | Human | ~7 hours | [7] |
| Diethyldithiocarbamate (DDC) | Plasma | Human | ~15 hours | [7] |
Note: The in vivo half-life of this compound can be highly variable between individuals.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from the nanoprecipitation method.[9][10]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Dialysis membrane (MWCO: 12 kDa)
-
Magnetic stirrer
-
Syringe
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Prepare the Diffusing Phase: Dissolve an appropriate amount of PLGA and this compound (e.g., a 10:1 polymer to drug weight ratio) in DMSO.
-
Prepare the Dispersing Phase: Prepare a 0.5% (w/v) solution of PVA in deionized water.
-
Nanoprecipitation: While moderately stirring the dispersing phase on a magnetic stirrer, add the diffusing phase dropwise using a syringe. The recommended ratio of diffusing phase to dispersing phase is 1:20 (v/v).
-
Dialysis: Transfer the resulting nanoparticle suspension into a dialysis bag and dialyze against deionized water for 24 hours to remove the DMSO.
-
Purification: Centrifuge the dialyzed nanoparticle suspension at 20,000 x g for 15 minutes to pellet the nanoparticles and remove any free, unencapsulated this compound. Wash the nanoparticle pellet with deionized water.
-
Lyophilization: Freeze-dry the purified nanoparticle pellet for long-term storage at 4°C.
Protocol 2: In Vitro Stability Assessment of this compound using HPLC
This protocol provides a general framework for assessing the stability of this compound in a given buffer or medium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Experimental buffer/medium (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 column
-
Mobile phase (e.g., methanol:phosphate buffer)[11]
-
Internal standard (optional, but recommended)
Procedure:
-
Sample Preparation: Spike a known concentration of this compound from the stock solution into the experimental buffer/medium pre-warmed to the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Reaction Quenching: Immediately quench the degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop further reactions.
-
Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the samples onto the HPLC system. Monitor the peak area of this compound at an appropriate wavelength (e.g., 275 nm).[11]
-
Data Analysis: Plot the concentration or peak area of this compound against time. Calculate the half-life of this compound under the tested conditions.
Visualizations
This compound Metabolic Pathway
Caption: Simplified metabolic pathway of this compound to its active metabolites.
Experimental Workflow for Managing this compound Instability
Caption: Recommended experimental workflow to mitigate this compound's instability.
References
- 1. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing dithis compound, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. Dithis compound Copper Nanoparticles Prepared with a Stabilized Metal Ion Ligand Complex Method for Treating Drug-Resistant Prostate Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Delivery of dithis compound into breast cancer cells using folate-receptor-targeted PLGA-PEG nanoparticles: in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle preparation [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Optimizing storage conditions to maintain Sulfiram potency
Welcome to the technical support center for Sulfiram. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and maintaining the potency of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound powder?
A1: Solid this compound should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F). It is crucial to protect it from light by using an amber or opaque container and to keep the container tightly sealed to prevent exposure to air and humidity.
Q2: How stable is this compound in an aqueous suspension?
A2: Aqueous suspensions of this compound (at a concentration of 25 mg/mL) have been shown to be stable for extended periods when stored in amber bottles at 24°C. One study reported stability for up to 178 days for suspensions made from tablets and 295 days for those made from bulk powder.[1]
Q3: What are the primary degradation pathways for this compound?
A3: this compound's primary degradation involves its metabolism or reduction to diethyldithiocarbamate (B1195824) (DDTC). DDTC is notably unstable in acidic environments, where it decomposes into diethylamine (B46881) and carbon disulfide. The disulfide bond in this compound itself is also susceptible to reduction. Additionally, exposure to light can lead to photolytic degradation.[2]
Q4: I noticed a slight discoloration of my this compound powder. Is it still usable?
A4: A change in color or the physical appearance of the powder can be an indication of degradation. It is recommended to perform a potency test, for instance using HPLC, to verify its purity before use. Any significant deviation from the expected potency suggests that the compound may be compromised and should not be used for experiments to ensure data integrity.
Q5: Can I store this compound solutions in the refrigerator or freezer?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results | 1. Degradation of this compound stock solution.2. Inaccurate concentration of the working solution.3. Inter-subject variability in metabolic rates if used in vivo.[3] | 1. Prepare fresh stock solutions for each experiment or validate the stability of stored solutions.2. Verify the concentration of your stock solution using a validated analytical method like HPLC.3. Be aware of potential pharmacokinetic variability and consider it in the experimental design and data analysis. |
| Precipitation observed in this compound solution | 1. Poor solubility of this compound in the chosen solvent.2. Supersaturation of the solution.3. Change in temperature affecting solubility. | 1. This compound has low aqueous solubility. Consider using a suitable organic solvent or a validated formulation for aqueous preparations.2. Ensure the concentration is within the solubility limits for the solvent and temperature.3. If the solution was refrigerated, allow it to return to room temperature and check for re-dissolution before use. Sonication may aid in re-dissolving the precipitate. |
| Loss of potency in stored this compound | 1. Exposure to light, heat, or humidity.2. Improper container sealing, leading to oxidation.3. Acidic conditions leading to the degradation of its metabolite, DDTC.[4] | 1. Always store this compound in tightly sealed, amber or opaque containers at controlled room temperature.2. Use of desiccants in the storage container can help mitigate humidity.3. For solutions, ensure the pH of the solvent is not acidic if the stability of the DDTC metabolite is also important for the experiment. |
Data on this compound Stability
The following table summarizes the known stability data for this compound under different conditions.
| Preparation | Storage Temperature | Container | Duration of Stability | Potency Retention | Reference |
| Aqueous Suspension (from tablets) | 24°C | Amber bottle | 178 days | Potency remained constant | [1] |
| Aqueous Suspension (from bulk powder) | 24°C | Amber bottle | 295 days | Potency remained constant | [1] |
Experimental Protocols
Protocol: Potency Determination of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the potency of a this compound sample. It is recommended to validate the method for your specific instrumentation and experimental needs.
1. Materials and Reagents:
-
This compound reference standard
-
This compound sample for testing
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphate (B84403) buffer (pH 3.0)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm)
-
Sonicator
-
Analytical balance
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of Acetonitrile and phosphate buffer (e.g., 65:35 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 274 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of the this compound reference standard.
-
Dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask to get a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent to create a calibration curve.
5. Preparation of Sample Solution:
-
Accurately weigh an amount of the this compound sample powder expected to contain about 10 mg of this compound.
-
Dissolve and dilute it in the same manner as the standard solution to achieve a final concentration within the range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the potency as the percentage of the measured concentration relative to the expected concentration.
Visualizations
Signaling Pathways of this compound
This compound exerts its biological effects through multiple pathways. A key mechanism is the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde (B116499) if alcohol is consumed. Its metabolite, DDTC, can chelate metal ions like copper, which in turn inhibits the proteasome and the NF-κB signaling pathway, contributing to its anti-cancer effects.
Caption: Mechanism of this compound action and its cellular effects.
Experimental Workflow for this compound Potency Assay
The following diagram outlines the logical flow of an experiment to determine the potency of a this compound sample using HPLC.
Caption: Workflow for this compound potency determination via HPLC.
References
- 1. Stability of aqueous suspensions of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous structure-activity determination of dithis compound photolysis products by on-line continuous-flow liquid secondary ion mass spectrometry and enzyme inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Development of Sustained-Release Sulfiram Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of sustained-release formulations of Sulfiram.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating sustained-release this compound?
A1: The main challenges associated with formulating sustained-release this compound include its poor water solubility, which can lead to low bioavailability. Additionally, this compound is susceptible to degradation in the low pH of the stomach and can be rapidly metabolized.[1][2] Overcoming these issues is crucial for developing an effective sustained-release system. Other challenges include preventing initial burst release or "dose dumping," ensuring formulation complexity remains manageable for manufacturing, and addressing the potential for inconsistent release profiles.[3][4][5]
Q2: What are the common approaches for developing sustained-release this compound formulations?
A2: Common methods include creating solid dispersion oral tablets and implantable pellets.[1][2][6] For oral tablets, polymers such as Kolliphor® P 188, Kolliphor® P 237, Kollidon® SR, and HPMC are used to enhance solubility and sustain release.[1][2] The hot-melt method is one technique used for preparing these solid dispersions.[1][2] Implantable systems, often prepared by direct compression, offer an alternative to oral administration to improve patient compliance and bioavailability.[6][7] More advanced approaches using nanotechnology, such as polymeric nanoparticles and liposomes, are also being investigated to improve stability, pharmacokinetics, and targeted delivery.[8][9]
Q3: How can the stability of this compound in a formulation be assessed?
A3: The stability of this compound in formulations is typically assessed using High-Performance Liquid Chromatography (HPLC).[10] This method is reproducible and can accurately quantify the amount of active this compound over time, even in the presence of degradation products like diethyldithiocarbamic acid.[10] Stability studies often involve storing the formulation under specific conditions (e.g., room temperature, elevated temperatures) and analyzing samples at various intervals.[10] For oral formulations, stability in simulated gastric fluid (SGF) is a critical parameter to evaluate, as this compound can degrade in acidic environments.[1][2]
Q4: Which analytical methods are suitable for quantifying this compound in sustained-release formulations?
A4: Both UV-Vis spectrophotometry and HPLC are commonly used for the quantification of this compound.[11][12][13]
-
UV-Vis Spectrophotometry: This is a simple, economical, and rapid method. This compound shows maximum absorbance at approximately 216 nm in a methanolic solution.[11] The method can be validated according to ICH guidelines for linearity, accuracy, and precision.[11]
-
HPLC: This method offers high specificity and reproducibility.[10][13] A common approach involves using a C18 column with a suitable mobile phase, such as methanol (B129727) and water mixtures, with UV detection.[8] HPLC is particularly useful for stability studies as it can separate the parent drug from its degradation products.[10]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency
| Potential Cause | Suggested Solution |
| Poor solubility of this compound in the polymer matrix or solvent. | Select a polymer with better miscibility with this compound. For solid dispersions, polymers like Kolliphor® P 188 and P 237 have demonstrated good loading capacities (around 43-46%) using the hot-melt method.[1][2] For nanoparticle formulations, optimize the solvent system to ensure both drug and polymer are fully dissolved during preparation. |
| Drug leakage during the formulation process. | Optimize process parameters. If using an emulsion-based method for nanoparticles, adjust the homogenization speed or sonication time. For implantable pellets made by direct compression, ensure adequate pressure is applied to form a stable matrix. |
| Inaccurate quantification of the drug. | Verify the accuracy of your analytical method (HPLC or UV-Vis). Ensure complete extraction of the drug from the formulation before analysis. Perform validation studies, including accuracy and precision, for your quantification method.[11] |
Issue 2: Significant Initial Burst Release
| Potential Cause | Suggested Solution |
| Surface-associated drug. | This is common in matrix and nanoparticle systems. Incorporate a washing step in your protocol after formulation to remove any loosely bound drug from the surface of the particles or tablet. |
| High concentration of hydrophilic polymer. | While hydrophilic polymers can improve solubility, they can also lead to rapid initial swelling and drug release.[5] Consider blending with a hydrophobic polymer or increasing the concentration of a sustained-release polymer like Kollidon® SR, which has been shown to protect the drug in simulated gastric fluid.[1][2] |
| Porosity of the formulation. | High porosity can allow for rapid penetration of the dissolution media. For tablets, increasing the compression force can reduce porosity. For polymeric systems, adjusting the polymer concentration or drying method can result in a denser matrix. |
Issue 3: Inconsistent In Vitro Drug Release Profiles
| Potential Cause | Suggested Solution |
| Variability in experimental conditions. | The in vitro release of this compound is highly dependent on the dissolution method and agitation speed.[6][14] Standardize your protocol, including the dissolution apparatus (e.g., vial method, rotary flask shaker), volume of media, and agitation rate (RPM).[6][14] |
| Inhomogeneity of the formulation. | Ensure that this compound is uniformly dispersed within the polymer matrix. For solid dispersions, ensure complete melting and mixing. For directly compressed tablets, use appropriate excipients and blending times to achieve a uniform powder mix. |
| Changes in the formulation during the release study (e.g., polymer erosion). | The release mechanism can be a combination of diffusion and erosion.[5] Characterize the release kinetics using mathematical models (Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6][15] This can help in identifying the root cause of variability. |
Data Summary Tables
Table 1: Polymer Performance in Solid Dispersion Oral Tablets
| Polymer | Drug Loading Capacity (%) | Degradation in SGF after 120 min (%) | Key Finding | Reference |
| Kolliphor® P 188 | ~43% | Not specified | Achieves an amorphous state of this compound. | [1][2] |
| Kolliphor® P 237 | ~46% | Not specified | Achieves an amorphous state of this compound. | [1][2] |
| Kollidon® SR (80%) | Not specified | 16% | Provides significant protection from degradation in acidic conditions. | [1][2] |
| HPMC (80%) | Not specified | 75% | Results in much faster release and less protection compared to Kollidon® SR. | [1][2] |
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Value / Condition | Reference |
| Column | C18 | [8] |
| Mobile Phase | Methanol / Water mixtures | [8][13] |
| Detector | UV-Vis | [13] |
| Linearity Range | 12.5–100 µg/ml | [8] |
| Relative Standard Deviation (RSD) | <1.70% | [8] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Sustained-Release Solid Dispersion Tablets via Hot Melt Method
This protocol is adapted from methodologies described for enhancing the solubility and sustaining the release of poorly water-soluble drugs like this compound.[1][2]
-
Preparation: Accurately weigh this compound and the chosen polymers (e.g., Kolliphor® P 188 and Kollidon® SR).
-
Blending: Thoroughly mix the powders in a mortar and pestle or a suitable blender to ensure homogeneity.
-
Hot-Melt Extrusion: Transfer the powder blend to a hot-melt extruder. Set the temperature to 80°C (ensure this is below the degradation temperature of this compound but sufficient to melt the polymers).[1][2]
-
Extrusion: Process the blend through the extruder to create a solid dispersion extrudate.
-
Milling: Allow the extrudate to cool and solidify. Mill the extrudate into a fine powder using a laboratory mill.
-
Tableting: Add any additional excipients (e.g., lubricants like magnesium stearate) to the milled powder and blend. Compress the final blend into tablets using a tablet press.
-
Characterization: Evaluate the tablets for hardness, friability, weight variation, and drug content uniformity.
Protocol 2: In Vitro Drug Release Study
This protocol outlines different methods for assessing the release of this compound from a sustained-release formulation.[6][14]
-
Media Preparation: Prepare the dissolution medium. For oral formulations, this may include simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). For implants, a phosphate (B84403) buffer at physiological pH (e.g., 6.0 and 7.4) is appropriate.[6][7]
-
Apparatus Setup (Choose one):
-
Vial Method: Place a single tablet/implant in a vial containing a specific volume of dissolution medium. At each sampling time, the vial is shaken for a short period (e.g., 5 minutes).[14]
-
Rotary Flask Shaker Method: Place the formulation in a flask with dissolution medium on a rotary shaker set to a constant agitation speed (e.g., 25 RPM).[14]
-
Dialysis Bag Diffusion Method: Enclose the formulation in a dialysis bag with a specific molecular weight cutoff. Place the bag in a larger volume of acceptor medium, which is stirred continuously.[16]
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Sample Analysis: Filter the collected samples. Analyze the concentration of this compound in each sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release versus time and analyze the release kinetics using appropriate mathematical models (e.g., Zero-Order, First-Order, Higuchi).[15]
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for developing sustained-release this compound formulations.
Caption: Troubleshooting logic for inconsistent in vitro release profiles.
Caption: Decision pathway for determining drug release kinetics.
References
- 1. Development and characterisation of sustained release solid dispersion oral tablets containing the poorly water soluble drug dithis compound. | Sigma-Aldrich [merckmillipore.com]
- 2. Development and characterisation of sustained release solid dispersion oral tablets containing the poorly water soluble drug dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained-Release Tablets: Evaluation and Challenges in Formulation | International Journal of Health Advancement and Clinical Research (tz) [ijhacr.com]
- 4. ijhacr.com [ijhacr.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in the delivery of dithis compound: a critical analysis of promising approaches to improve its pharmacokinetic profile and anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of aqueous suspensions of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. rjptonline.org [rjptonline.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles [mdpi.com]
Technical Support Center: Enhancing Sulfiram Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the techniques used to enhance the delivery of Sulfiram (and its dimer, Dithis compound (B1670777)/DSF) across the blood-brain barrier (BBB). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols based on published research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most therapeutic agents from entering the brain.[1][2] this compound's clinical application for brain-related conditions is often hindered by its poor solubility, rapid metabolism in the bloodstream, and low bioavailability within the central nervous system (CNS).[3] Overcoming these limitations requires advanced delivery strategies to ensure therapeutic concentrations of the drug reach the brain.
Q2: What are the leading strategies to enhance this compound delivery across the BBB?
A2: Current research focuses on several key strategies:
-
Nanoparticle Encapsulation: This is the most widely studied approach. Encapsulating this compound into biodegradable polymeric nanoparticles, such as those made from mPEG-PLGA or PCL, protects the drug from rapid metabolism, increases its stability, and facilitates transport across the BBB.[4][5]
-
Intranasal Delivery: This non-invasive method bypasses the BBB by utilizing the olfactory and trigeminal pathways for direct nose-to-brain transport.[6][7] Formulations like nanoemulsion in-situ gels have shown promise for delivering this compound directly to the brain, minimizing systemic exposure.[7][8]
-
Prodrug Approach: This chemical modification strategy involves converting this compound into a more lipophilic (fat-soluble) prodrug that can more easily diffuse across the BBB.[9] Once in the brain, the prodrug is converted back to the active this compound molecule and becomes "trapped," increasing its concentration at the target site.[10]
-
Active Targeting: This involves decorating the surface of nanoparticles with specific ligands (e.g., peptides) that bind to receptors on the BBB endothelial cells, triggering receptor-mediated transcytosis to transport the drug into the brain.[3][11]
Q3: How do nanoparticles help this compound cross the BBB?
A3: Nanoparticles can cross the BBB through several mechanisms. Their small size (typically under 100 nm) may facilitate transport.[4][12] In the context of brain tumors, nanoparticles can accumulate in the tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, where the leaky blood vessels of the tumor allow nanoparticles to enter more easily than they can exit.[4][13] The surface properties of the nanoparticles can also be engineered to interact with the BBB and promote crossing.
Q4: Which nanoparticle formulation has shown the most promise in preclinical studies?
A4: Passively-targeted Dithis compound-nanoparticles (DSFNPs) using a biodegradable mPEG-PLGA matrix have demonstrated significant potential.[4][14] Studies report that these nanoparticles are highly stable, approximately 70 nm in size, and achieve over 90% drug entrapment.[4][13] In vivo imaging has shown selective accumulation in the brain, and these formulations have led to significant regression of intracranial medulloblastoma xenografts in animal models.[4][14]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (%EE) of this compound in Nanoparticles
-
Possible Cause: Poor solubility of this compound in the chosen organic solvent or unfavorable interactions between the drug and the polymer. This compound is hydrophobic, which can present challenges for certain formulation methods.[15]
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different organic solvents or solvent mixtures to improve the solubilization of both this compound and the polymer (e.g., PLGA, PCL).[5]
-
Adjust Drug-to-Polymer Ratio: Systematically vary the initial ratio of this compound to polymer. A higher polymer concentration can sometimes create a more robust matrix to entrap the drug.
-
Modify Formulation Technique: Compare different nanoparticle fabrication methods, such as nanoprecipitation, emulsion-diffusion, or solvent evaporation. The dynamics of each method can significantly impact drug loading.
-
Consider Polymer Blends: Some studies have improved encapsulation efficiency by blending polymers, such as PLGA with polycaprolactone (B3415563) (PCL), which can alter the properties of the nanoparticle core.[12]
-
Issue 2: Inconsistent or Large Particle Size of Nanoparticles
-
Possible Cause: Suboptimal process parameters, such as stirring speed, sonication energy, or solvent addition rate. The concentration of polymer and stabilizer can also heavily influence particle size.
-
Troubleshooting Steps:
-
Control Mixing Energy: Precisely control the homogenization or sonication energy and duration. Over-processing can sometimes lead to particle aggregation.
-
Optimize Stabilizer Concentration: The concentration of surfactants or PEG is critical. Insufficient stabilizer will lead to aggregation, while excessive amounts can also be detrimental.
-
Regulate Solvent Addition: In nanoprecipitation methods, the rate at which the organic phase is added to the aqueous phase is a key parameter. A slower, controlled addition rate often results in smaller, more uniform particles.
-
Purification Method: Ensure the purification process (e.g., centrifugation, dialysis) is optimized to remove residual solvent and free drug without causing particle aggregation.
-
Issue 3: Poor In Vitro BBB Permeability Results
-
Possible Cause: The nanoparticle formulation is not effectively interacting with or traversing the in vitro BBB model (e.g., transwell assay with endothelial cells).
-
Troubleshooting Steps:
-
Verify Cell Model Integrity: Before the experiment, confirm the integrity of your in vitro BBB model by measuring the transendothelial electrical resistance (TEER). Low TEER values indicate a leaky barrier.
-
Assess Nanoparticle Stability: Ensure your nanoparticles are stable in the cell culture media. Unstable particles may aggregate or prematurely release the drug, affecting transport measurements.
-
Evaluate Surface Chemistry: The surface charge (zeta potential) and hydrophilicity of the nanoparticles are crucial for their interaction with the cell membrane. A neutral or slightly negative zeta potential is often preferred to minimize non-specific binding and toxicity.[7]
-
Consider Active Targeting: If passive transport is insufficient, consider functionalizing the nanoparticle surface with ligands like transferrin or specific peptides (e.g., CAQK) to engage receptor-mediated transport mechanisms.[3][11]
-
Quantitative Data Summary
The tables below summarize key quantitative data from studies on different this compound (DSF) delivery systems.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Type | Polymer/Carrier | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| DSF-NPs | mPEG-PLGA | ~70 | Not Specified | >90% | [4][14] |
| DSF-INEG | Nanoemulsion in situ gel | 63.4 ± 1.1 | -23.5 ± 0.2 | Not Specified | [7] |
| C-β-LG/DSF | CAQK-modified β-lactoglobulin | 156.54 ± 4.52 | Not Specified | Not Specified | [3] |
| DSF-SPI-Ns | Soy Protein Isolate | 164.28 ± 2.07 | -22.30 ± 2.11 | 91.61 ± 1.15% | [15] |
| PCL-DSF NPs | Poly-ε-caprolactone | 113.4 ± 16.29 | -20.7 ± 4.58 | Not Specified | [5] |
Table 2: In Vitro Blood-Brain Barrier Permeability Data
| Formulation | In Vitro Model | Incubation Time | Permeability Increase (vs. Free DSF) | Apparent Permeability (Papp) (cm/s) | Reference |
| Free DSF | IMR-90 Cells | 2 hours | - | 6.037 x 10⁻⁸ | [4] |
| DSF-NPs (mPEG-PLGA) | IMR-90 Cells | 2 hours | 5-fold | 4.01 x 10⁻⁷ | [4] |
Experimental Protocols
Protocol 1: Synthesis and Characterization of mPEG-PLGA Nanoparticles for this compound Encapsulation (DSFNPs)
This protocol is a generalized representation based on methods described for creating polymeric nanoparticles.[4][14]
1. Materials:
-
Dithis compound (DSF)
-
mPEG-PLGA (monomethoxy-poly(ethylene glycol)-co-poly(lactic-co-glycolic acid))
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Deionized water
2. Nanoparticle Formulation (Oil-in-Water Single Emulsion Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve a specific amount of mPEG-PLGA and DSF in the organic solvent (e.g., DCM). For example, 100 mg of polymer and 10 mg of DSF in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 2% w/v PVA in deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Use a probe sonicator at a specified power output (e.g., 40W) for a set duration (e.g., 2 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of dilute surfactant solution (e.g., 0.3% PVA) and stir at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This hardens the nanoparticles.
-
Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C). Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in deionized water and lyophilize (freeze-dry) for long-term storage.
3. Characterization:
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and size distribution.
-
Zeta Potential: Use Laser Doppler Anemometry to measure the surface charge of the nanoparticles, which indicates their stability in suspension.
-
Morphology: Visualize the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Entrapment Efficiency (%EE) and Drug Loading (%DL):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., acetonitrile) to break them apart and release the drug.
-
Quantify the amount of DSF using High-Performance Liquid Chromatography (HPLC).
-
Calculate %EE and %DL using the following formulas:
-
%EE = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
-
%DL = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
-
Visualizations
Diagram 1: Experimental Workflow for DSFNPs Formulation and Testing
Caption: Workflow for this compound nanoparticle synthesis and evaluation.
Diagram 2: Comparison of this compound Brain Delivery Strategies
Caption: Logical comparison of primary routes for this compound brain delivery.
Diagram 3: Mechanism of Nanoparticle-Mediated BBB Crossing
Caption: Simplified mechanism of a this compound nanoparticle crossing the BBB.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Recent Strategies for Targeted Brain Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithis compound as an anti-inflammatory agent: mechanisms, nano-delivery strategies, and applications in non-oncologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain- and brain tumor-penetrating dithis compound nanoparticles: Sequence of cytotoxic events and efficacy in human glioma cell lines and intracranial xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithis compound-Loaded Nanoparticles Inhibit Long-Term Proliferation on Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in drug delivery methods for the treatment of brain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nose-to-brain delivery of dithis compound nanoemulsion in situ gel formulation for glioblastoma targeting therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brain- and brain tumor-penetrating dithis compound nanoparticles: Sequence of cytotoxic events and efficacy in human glioma cell lines and intracranial xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Globular protein stabilized nanoparticles for delivery of dithis compound: fabrication, characterization, in vitro toxicity, and cellular uptake - RSC Advances (RSC Publishing) [pubs.rsc.org]
Creating stable water-in-oil emulsions for Sulfiram delivery in animal studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to creating and troubleshooting stable water-in-oil (W/O) emulsions for the delivery of Sulfiram in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why use a water-in-oil (W/O) emulsion for this compound delivery?
A1: this compound is a lipophilic (fat-soluble) drug. A W/O emulsion encapsulates the drug in the continuous oil phase, which can protect it from degradation in aqueous environments like the bloodstream and gastric fluid, potentially enhancing its stability and bioavailability for in vivo studies.
Q2: What are the key components of a stable W/O emulsion for this compound?
A2: The essential components are an oil phase, an aqueous phase, and an emulsifier (or a blend of emulsifiers). The oil phase serves as the carrier for the lipophilic this compound. The aqueous phase is the dispersed phase. Emulsifiers are crucial for stabilizing the emulsion by reducing the interfacial tension between the oil and water phases.[1][2][3]
Q3: What type of emulsifiers are suitable for W/O emulsions?
A3: For W/O emulsions, lipophilic (oil-soluble) emulsifiers with a low Hydrophilic-Lipophilic Balance (HLB) value, typically between 3 and 6, are required.[4][5] Common examples include sorbitan (B8754009) esters (like Span 80) and polyglycerol polyricinoleate (PGPR). Often, a combination of emulsifiers is used to improve stability.
Q4: How does homogenization affect the stability of the emulsion?
A4: High-shear homogenization is critical for creating stable W/O emulsions. It reduces the water droplet size, leading to a more uniform and stable emulsion.[4] The speed and duration of homogenization are key parameters to optimize.
Q5: Can electrolytes improve the stability of a W/O emulsion?
A5: Yes, adding electrolytes such as magnesium sulfate (B86663) (MgSO₄) or sodium chloride (NaCl) to the aqueous phase can enhance the stability of W/O emulsions.[6] Electrolytes help to reduce the repulsive forces between water droplets, preventing coalescence.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phase Separation (Oil and Water Layers Separate) | - Incorrect emulsifier or insufficient concentration.- Inadequate homogenization.- Unfavorable oil-to-water ratio. | - Ensure you are using a low HLB (3-6) emulsifier. Try increasing the emulsifier concentration.- Increase homogenization speed and/or time to reduce droplet size.- Adjust the oil-to-water ratio; a higher internal phase volume can sometimes increase stability.[7] |
| Creaming (Formation of a concentrated layer of the dispersed phase) | - Density difference between the oil and water phases.- Large droplet size. | - Increase the viscosity of the external (oil) phase by adding a thickening agent.- Improve homogenization to reduce droplet size.[1] |
| Coalescence (Merging of water droplets) | - Insufficient emulsifier at the oil-water interface.- High mobility of water droplets. | - Increase the emulsifier concentration to ensure complete coverage of the water droplets.- Add electrolytes to the aqueous phase to reduce droplet mobility and attractive forces.[6] |
| Greasy or Tacky Texture | - High concentration of heavy oils in the external phase. | - Substitute a portion of the heavy oils with lighter emollients or silicones to improve the sensory profile.[5][7] |
| Low Drug Encapsulation Efficiency | - Poor solubility of this compound in the chosen oil phase.- Drug precipitation during emulsification. | - Select an oil in which this compound has high solubility.- Ensure the drug is fully dissolved in the oil phase before starting the emulsification process. |
Data Presentation
Table 1: Formulation Parameters for W/O Emulsions
| Parameter | Range/Value | Rationale |
| Oil Phase Concentration | 60-80% (v/v) | As the continuous phase, a higher oil content is typical for W/O emulsions.[8] |
| Aqueous Phase Concentration | 20-40% (v/v) | Represents the dispersed phase. |
| Emulsifier Concentration | 3-10% (w/v) | A sufficient concentration is needed to stabilize the oil-water interface.[7] |
| HLB Value of Emulsifier(s) | 3 - 6 | Low HLB values are characteristic of emulsifiers that promote the formation of W/O emulsions.[4] |
| Electrolyte Concentration (in aqueous phase) | 0.5-2% (w/v) | Helps to stabilize the emulsion by reducing electrostatic repulsion between water droplets. |
Table 2: Processing and Characterization Parameters for W/O Emulsions
| Parameter | Typical Values | Impact on Emulsion Properties |
| Homogenization Speed | 5,000 - 10,000 rpm | Higher speeds generally lead to smaller droplet sizes and improved stability. |
| Homogenization Time | 5 - 15 minutes | Longer times can improve droplet size reduction, but over-processing can sometimes lead to instability. |
| Droplet Size (Diameter) | 1 - 10 µm | Smaller, more uniform droplet sizes are indicative of a more stable emulsion.[3] |
| Viscosity | Variable (depends on formulation) | Higher viscosity of the continuous phase can reduce creaming and improve stability. |
| Stability (at 4°C and RT) | > 1 week | A key indicator of the emulsion's shelf-life and suitability for experimental use. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound W/O Emulsion
This protocol provides a general method for preparing a W/O emulsion for this compound delivery. Optimization of specific parameters may be required for your particular application.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, sesame oil, or a mixture)
-
Aqueous phase (e.g., sterile water or phosphate-buffered saline)
-
Lipophilic emulsifier(s) (e.g., Span 80, PGPR)
-
Electrolyte (e.g., MgSO₄)
-
High-shear homogenizer
-
Sterile beakers and syringes
Procedure:
-
Prepare the Oil Phase:
-
Dissolve the desired concentration of this compound completely in the oil phase. Gentle heating may be used if necessary, but ensure the solution is cooled to room temperature before proceeding.
-
Add the lipophilic emulsifier(s) to the oil phase and mix until fully dissolved.
-
-
Prepare the Aqueous Phase:
-
Dissolve the electrolyte (e.g., MgSO₄) in the aqueous phase.
-
-
Emulsification:
-
Place the oil phase in a sterile beaker under the high-shear homogenizer.
-
Begin homogenization of the oil phase at a moderate speed.
-
Slowly add the aqueous phase to the oil phase drop by drop while the homogenizer is running.
-
Once all the aqueous phase has been added, increase the homogenization speed (e.g., to 7,500 rpm) and continue for a set time (e.g., 10 minutes) to ensure the formation of small, uniform droplets.
-
-
Characterization:
-
Visually inspect the emulsion for homogeneity.
-
Measure the droplet size using a particle size analyzer or microscope.
-
Assess the short-term stability by observing for any phase separation after several hours at room temperature and under refrigeration.
-
Protocol 2: Intraperitoneal Injection of the this compound Emulsion in Mice
Materials:
-
Prepared this compound W/O emulsion
-
Sterile 1 mL syringe
-
26-28 gauge needle
-
70% ethanol (B145695) for disinfection
-
Appropriate mouse restraint device
Procedure:
-
Preparation:
-
Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.[9]
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[9]
-
Tilt the mouse's head downwards to allow the abdominal organs to move cranially.[9]
-
Insert the needle at a 30-45° angle into the peritoneal cavity.[9]
-
Gently aspirate to ensure no blood or other fluid is drawn, which would indicate improper needle placement.
-
Slowly inject the emulsion.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any signs of distress or adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation of a stable this compound W/O emulsion.
Caption: Simplified signaling pathway showing this compound's inhibitory action on key enzymes.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. youtube.com [youtube.com]
- 5. Formulating W/O Emulsions w/out Worry! | Gattefossé [gattefosse.com]
- 6. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
- 7. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. ltk.uzh.ch [ltk.uzh.ch]
- 10. animalstudyregistry.org [animalstudyregistry.org]
Validation & Comparative
Comparative Efficacy of Disulfiram and its Analogs in Aldehyde Dehydrogenase Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of Disulfiram (B1670777) and its related compounds in inhibiting aldehyde dehydrogenase (ALDH). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biochemical pathways and workflows to support further research and development in this area.
Dithis compound is a well-established irreversible inhibitor of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for oxidizing acetaldehyde, a toxic metabolite of ethanol.[1][2][3] Its therapeutic effect in the management of alcohol use disorder stems from the accumulation of acetaldehyde, which induces unpleasant physiological reactions.[3][4][5] While Dithis compound itself can inhibit ALDH, it is rapidly metabolized in vivo to several active metabolites that are also potent inhibitors of the enzyme.[1][4][6]
A related compound, this compound (monothis compound), is noted to be a weak ALDH inhibitor in its native state. However, it can be photoconverted into Dithis compound, which is a highly potent inhibitor.[7] This guide will focus on the comparative efficacy of Dithis compound and its primary active metabolites against ALDH.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for Dithis compound and its key metabolites against cytosolic (ALDH1) and mitochondrial (ALDH2) aldehyde dehydrogenase isoforms.
| Compound | ALDH Isoform | IC50 (µM) | Notes |
| Dithis compound | ALDH1 | 0.15 ± 0.02 | Potent inhibitor of the cytosolic isoform.[6] |
| ALDH2 | 1.45 ± 0.40 | Less potent against the mitochondrial isoform compared to ALDH1.[6] | |
| Yeast ALDH | 2.65 | Determined using baker's yeast ALDH.[8] | |
| rmALDH | 36.4 | Recombinant rat liver mitochondrial monomeric ALDH.[9] | |
| MeDTC Sulfoxide | ALDH1 | 0.27 ± 0.04 | A key metabolite of Dithis compound, potent against ALDH1.[6] |
| (S-methyl-N,N-diethylthiocarbamate sulfoxide) | ALDH2 | 1.16 ± 0.56 | Potent inhibitor of ALDH2.[6] |
| ALDH2 | 1.4 ± 0.3 | Measured after 15 minutes of preincubation.[10] | |
| rmALDH | 4.62 | Recombinant rat liver mitochondrial monomeric ALDH.[9] | |
| MeDTC Sulfone | ALDH1 | 0.12 ± 0.02 | Another potent metabolite of Dithis compound.[6] |
| (S-methyl-N,N-diethylthiocarbamate sulfone) | ALDH2 | 0.40 ± 0.10 | The most potent inhibitor of ALDH2 among the tested compounds.[6] |
| MeDDC Sulfoxide | ALDH2 | 2.2 ± 0.5 | An intermediate metabolite of Dithis compound.[10] |
| (S-methyl-N,N-diethyldithiocarbamate sulfoxide) | |||
| MeDDC Sulfine | ALDH2 | 62 ± 14 | A relatively weak intermediate metabolite of Dithis compound.[10] |
Mechanism of ALDH Inhibition
Dithis compound and its metabolites act as irreversible inhibitors of ALDH.[1][6] The mechanism of inhibition involves the covalent modification of a cysteine residue (Cys302) within the active site of the enzyme.[1][9][11] In the case of Dithis compound, it is thought to induce the formation of an intramolecular disulfide bond between two cysteine residues in the active site.[9] Its metabolite, MeDTC-SO, directly carbamoylates the Cys302 residue, leading to the inactivation of the enzyme.[1][9][12] This irreversible inhibition prevents the enzyme from metabolizing acetaldehyde, leading to its accumulation.
Experimental Protocols
The determination of ALDH inhibition and the calculation of IC50 values are typically performed using in vitro enzyme activity assays. Below are generalized protocols based on methodologies cited in the literature.
General ALDH Inhibition Assay Protocol
This protocol outlines the key steps for measuring the inhibition of ALDH activity.
-
Enzyme and Reagent Preparation :
-
Purified recombinant human ALDH1 or ALDH2 is diluted to a working concentration (e.g., 100–200 nM) in a suitable assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8).[6]
-
A stock solution of the coenzyme NAD+ is prepared.
-
Stock solutions of the inhibitors (Dithis compound, metabolites) are prepared, typically in DMSO.
-
The aldehyde substrate (e.g., propionaldehyde (B47417) or acetaldehyde) is prepared in the assay buffer.
-
-
Assay Procedure :
-
The assay is typically performed in a 96-well plate format.
-
The enzyme, NAD+, and varying concentrations of the inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).[8][10]
-
The enzymatic reaction is initiated by the addition of the aldehyde substrate.
-
The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Data Analysis :
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor.
-
IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
In Vivo ALDH Inhibition Assessment
To assess ALDH inhibition in a biological system, the following steps are generally followed:
-
Animal Model and Dosing :
-
Enzyme Activity Measurement :
-
The ALDH activity in the mitochondrial extracts is measured using an assay similar to the in vitro protocol described above.
-
The percentage of inhibition is calculated by comparing the activity in treated animals to that in control (vehicle-treated) animals.[1]
-
Visualizing Key Processes
To better understand the biochemical and experimental frameworks, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic activation of Dithis compound to potent ALDH inhibitors.
Caption: Experimental workflow for determining ALDH inhibition.
References
- 1. In vivo inhibition of aldehyde dehydrogenase by dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithis compound and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis of this compound: a mechanism for its dithis compound-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Overview--in vitro inhibition of aldehyde dehydrogenase by dithis compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of aldehyde dehydrogenase by dithis compound and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sulfiram as a Selective ALDH1A1 Inhibitor in Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme is a critical player in the development of resistance to chemotherapy and the maintenance of cancer stem cell-like properties in ovarian cancer.[1][2][3][4] Its inhibition presents a promising therapeutic strategy to overcome chemoresistance and target the root of tumor recurrence. Sulfiram (commercially known as Antabuse or Antabus), a drug traditionally used for the treatment of alcoholism, has been identified as a potent inhibitor of ALDH enzymes.[5][6][7] This guide provides a comprehensive comparison of this compound with other notable ALDH1A1 inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its efficacy and selectivity in the context of ovarian cancer.
Comparative Analysis of ALDH1A1 Inhibitors
The following table summarizes the inhibitory activity of this compound and other selective ALDH1A1 inhibitors against various ALDH isoforms. This data is crucial for assessing the selectivity of these compounds.
| Compound | Target ALDH Isoform(s) | IC50 / Ki Value | Cell Lines Tested | Key Findings | Reference |
| This compound (Dithis compound) | Broad ALDH inhibitor (including ALDH1A1 and ALDH2) | IC50: 0.15 µM (for ALDH1A1) | Ovarian cancer cell lines | Shows anti-neoplastic activity in vitro, but in vivo activity may be limited. Its broader effects might be more suitable for eradicating tumor-initiating cells. | [8][9][10][11] |
| CM37 | Selective ALDH1A1 inhibitor | Ki: 300 nM | OVCAR5, SKOV3, OVCAR3, COV362 | Reduces proliferation of ovarian cancer cells as spheroids and expression of stemness markers. Induces DNA damage. | [12] |
| Compound 974 | Selective ALDH1A1 inhibitor | Not specified in abstracts | OVCAR3, OVCAR5 | Inhibits stemness phenotypes and suppresses chemotherapy-induced senescence and stemness. | [2][13][14] |
| NCT-505 & NCT-506 | Isoenzyme-specific ALDH1A1 inhibitors | Not specified in abstracts | OV90, OVCAR8 | Did not show a selective effect on spheroid viability compared to Dithis compound. | [9][10][15] |
| CM39 derived inhibitors (13g, 13h) | ALDH1A subfamily-selective inhibitors | Not specified in abstracts | Not specified in abstracts | Depleted CD133+ putative cancer stem cell pool and synergized with cisplatin. | [16] |
| DEAB | Pan-ALDH inhibitor | Not specified in abstracts | A2780cp20 | Used as a control inhibitor in ALDEFLUOR assays to define the ALDH-positive population. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of ALDH1A1 inhibitors.
ALDEFLUOR™ Assay for ALDH Activity
This assay is used to identify and quantify the population of cells with high ALDH enzymatic activity.
Principle: The ALDEFLUOR™ reagent is a non-toxic substrate for ALDH that freely diffuses into intact cells. In the presence of ALDH, it is converted into a fluorescent product that is retained inside the cell. The intensity of the fluorescence is proportional to the ALDH activity.
Protocol:
-
Prepare a single-cell suspension from the ovarian cancer cell line of interest.
-
Resuspend the cells in ALDEFLUOR™ assay buffer.
-
Add the activated ALDEFLUOR™ reagent to the cell suspension.
-
Immediately transfer a fraction of the cell suspension to a tube containing diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to serve as a negative control.
-
Incubate both test and control samples for 30-60 minutes at 37°C.
-
Centrifuge the cells and resuspend them in fresh, cold assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.
Cell Viability Assay (e.g., MTS or CCK8 Assay)
These colorimetric assays are used to determine the effect of ALDH1A1 inhibitors on the viability and proliferation of ovarian cancer cells.
Principle: Tetrazolium compounds (like MTS or WST-8 in CCK8) are bioreduced by metabolically active cells into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Seed ovarian cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the ALDH1A1 inhibitor (e.g., this compound) or a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the MTS or CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Spheroid Formation Assay
This assay assesses the ability of cancer cells to grow as three-dimensional spheroids, a characteristic of cancer stem cells.
Protocol:
-
Coat the wells of a 96-well plate with a non-adherent surface like agar (B569324) or use ultra-low attachment plates.
-
Dissociate ovarian cancer cells into a single-cell suspension.
-
Seed a low number of cells (e.g., 500-1000 cells/well) in serum-free media supplemented with growth factors (e.g., EGF, bFGF).
-
Treat the cells with the ALDH1A1 inhibitor or a vehicle control.
-
Incubate the plate for 7-14 days to allow for spheroid formation.
-
Image the spheroids using a microscope and quantify their number and size.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as ALDH1A1, and markers of apoptosis or cell cycle regulation.
Protocol:
-
Lyse the treated and untreated ovarian cancer cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ALDH1A1).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Experimental workflow for validating this compound as a selective ALDH1A1 inhibitor.
Caption: ALDH1A1 signaling in ovarian cancer and the inhibitory action of this compound.
Conclusion
Validating this compound as a selective ALDH1A1 inhibitor requires a multifaceted approach, encompassing enzymatic assays, cell-based functional assays, and molecular analyses. While this compound demonstrates potent inhibition of ALDH1A1, its broader specificity for other ALDH isoforms necessitates careful consideration and comparison with more selective inhibitors. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound in targeting ALDH1A1-driven chemoresistance in ovarian cancer. Further in vivo studies are warranted to fully elucidate its efficacy and translate these preclinical findings into clinical applications.
References
- 1. ALDH1A1 Maintains Ovarian Cancer Stem Cell-Like Properties by Altered Regulation of Cell Cycle Checkpoint and DNA Repair Network Signaling | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ALDH1A1 maintains ovarian cancer stem cell-like properties by altered regulation of cell cycle checkpoint and DNA repair network signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dithis compound - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Dithis compound’s Antineoplastic Effects on Ovarian Cancer [scirp.org]
- 9. Dithis compound Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel Dithis compound Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of Sulfiram and Its Novel Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-established drug Sulfiram (Dithis compound) and its novel synthetic analogs. This analysis is supported by experimental data on their anticancer and antimicrobial activities, detailed experimental protocols, and visualizations of key biological pathways.
Introduction
This compound, commercially known as Antabuse, has been a cornerstone in the treatment of alcohol dependence for decades. Its mechanism of action primarily involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde (B116499) and subsequent unpleasant physiological effects upon alcohol consumption.[1] Beyond its use in addiction therapy, researchers have explored this compound's potential as an anticancer and antimicrobial agent.[1][2][3] However, its clinical application for these alternative indications is often hampered by side effects associated with ALDH2 inhibition.[2] This has spurred the development of novel synthetic analogs designed to retain or enhance the desired therapeutic effects while minimizing adverse reactions. This guide presents a comparative analysis of this compound and these emerging analogs, focusing on their performance in preclinical studies.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the anticancer and antimicrobial efficacy of this compound and its novel synthetic analogs.
Anticancer Activity
The anticancer potential of this compound and its analogs has been evaluated in various cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC50) values and the percentage of induced apoptosis. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) | Reference |
| This compound (DSF) | Jurkat | - | 44% (at 50 µM for 3h) | [2] |
| Analog 2g | Jurkat | - | 73% (at 50 µM for 3h) | [2] |
| Analog 2r | Jurkat | - | 52% (at 50 µM for 3h) | [2] |
| Compound 6 | HCT-116 (Colon) | 3.53 | - | [4] |
| HepG-2 (Liver) | 3.33 | - | [4] | |
| MCF-7 (Breast) | 4.31 | - | [4] | |
| Compound 15 | HCT-116 (Colon) | 3.66 | - | [4] |
| HepG-2 (Liver) | 3.31 | - | [4] | |
| MCF-7 (Breast) | 4.29 | - | [4] | |
| Compound SHD-2 | HeLa (Cervical) | 0.31 | - | [5] |
| Vinblastine (Standard) | HCT-116 (Colon) | 3.21 | - | [4] |
| HepG-2 (Liver) | 7.35 | - | [4] | |
| MCF-7 (Breast) | 5.83 | - | [4] | |
| Doxorubicin (Standard) | HCT-116 (Colon) | 6.74 | - | [4] |
| HepG-2 (Liver) | 7.52 | - | [4] | |
| MCF-7 (Breast) | 8.19 | - | [4] |
Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound (DSF) | MRSA | - | [6] |
| Analog 10d | MRSA (JE2) | - | [7] |
| S-octyl disulfide 2d | MRSA | Most active in series | [6] |
| Compound 5a | E. coli | 7.81 | [8] |
| Compound 9a | E. coli | 7.81 | [8] |
| Ciprofloxacin (Standard) | E. coli | - | [8] |
| Vancomycin (Standard) | MRSA (JE2) | - | [7] |
| Fosfomycin (B1673569) (Standard) | MRSA (JE2) | - | [7] |
Synthesis of Novel Analogs
The synthesis of novel this compound analogs often involves modifications to the dithiocarbamate (B8719985) core. A common strategy is the one-pot, multicomponent reaction for the synthesis of S-aryl dithiocarbamates. This typically involves reacting a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then reacted with an electrophile, such as a substituted benzyl (B1604629) chloride or an iodine(III) reagent with an anisidine derivative, to yield the final product.[5][9][10] Another approach involves the synthesis of sulfonamide derivatives through the condensation of amino-containing drugs or amino acids with sulfonyl chlorides.[8][11] These synthetic strategies allow for the introduction of various functional groups to modulate the lipophilicity, steric bulk, and electronic properties of the molecules, with the aim of enhancing their biological activity and selectivity.[6]
Experimental Protocols
Aldehyde Dehydrogenase (ALDH) Activity Assay
This assay is crucial for determining the inhibitory effect of this compound and its analogs on its primary target enzyme.
Principle: The activity of ALDH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified ALDH enzyme
-
NAD+ solution
-
Substrate (e.g., acetaldehyde)
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a cuvette or 96-well plate, add the assay buffer, NAD+ solution, and the test compound or DMSO (for control).
-
Add the ALDH enzyme solution and incubate for a specified time (e.g., 2-5 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate (e.g., acetaldehyde).
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., Jurkat, HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[12]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Inoculator
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects through the modulation of various signaling pathways. While ALDH inhibition is the most well-known mechanism for this compound, its anticancer and antimicrobial effects are more complex.
Anticancer Mechanisms:
-
Induction of Apoptosis: this compound and its analogs can induce programmed cell death (apoptosis) in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.[2][13]
-
Inhibition of the Ubiquitin-Proteasome System: The complex of this compound's metabolite, diethyldithiocarbamate, with copper can inhibit the proteasome, leading to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately causing cell death.[2][14]
-
NF-κB Inhibition: The this compound-copper complex has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, which is crucial for cancer cell survival and proliferation.[2]
-
Tubulin Polymerization Inhibition: Some sulfonamide-based analogs have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[15]
Antimicrobial Mechanisms:
-
Thiol-Disulfide Exchange: The antimicrobial activity of dithiocarbamates is often attributed to their ability to undergo thiol-disulfide exchange reactions with essential bacterial proteins and cofactors, disrupting cellular redox homeostasis.[6]
-
Metal Chelation: Dithiocarbamates are potent metal chelators. This property can disrupt essential metal-dependent enzymatic processes in bacteria.
Visualizations
Signaling Pathway for Anticancer Activity of this compound Analogs
Caption: Anticancer signaling pathways of this compound analogs.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for anticancer screening of novel analogs.
Conclusion
Novel synthetic analogs of this compound demonstrate significant potential as anticancer and antimicrobial agents, with some exhibiting superior efficacy compared to the parent compound in preclinical studies. The ability to chemically modify the this compound scaffold allows for the fine-tuning of its pharmacological properties, potentially leading to the development of new therapeutics with improved efficacy and reduced side effects. Further research, including in vivo studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of these promising compounds. This guide provides a foundational resource for researchers in the field, summarizing key comparative data and methodologies to inform future drug discovery and development efforts.
References
- 1. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of New Dithis compound Analogs [jstage.jst.go.jp]
- 3. wjpls.org [wjpls.org]
- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evaluation of dithis compound analogs as antimicrobial agents and their application as inhibitors of fosB-mediated fosfomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfiram and Naltrexone for the Treatment of Adolescent Alcohol Dependence
This guide provides a comprehensive comparison of the therapeutic efficacy of Sulfiram (Dithis compound) and Naltrexone (B1662487) in adolescent populations with alcohol use disorder. The following sections detail the mechanisms of action, comparative efficacy data from clinical trials, and the experimental protocols utilized in key studies. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic agents.
Mechanisms of Action
This compound (Dithis compound): this compound acts as an alcohol-aversive agent. It irreversibly inhibits the enzyme aldehyde dehydrogenase (ALDH), which is crucial for the metabolism of alcohol.[1] When an individual treated with this compound consumes alcohol, there is a buildup of acetaldehyde, a toxic metabolite.[2] This accumulation leads to a highly unpleasant physical reaction known as the dithis compound-ethanol reaction (DER), characterized by flushing, nausea, vomiting, headache, and palpitations.[1][2] The therapeutic effect of this compound is primarily based on the psychological deterrence of alcohol consumption due to the anticipation of this severe adverse reaction.[3]
Naltrexone: Naltrexone is an opioid receptor antagonist, primarily targeting the mu-opioid receptors in the brain.[4][5] It functions by blocking the effects of endogenous opioids (endorphins) that are released during alcohol consumption.[4] This blockade attenuates the rewarding and pleasurable effects of alcohol, thereby reducing the motivation to drink.[6][7] Naltrexone is also believed to reduce alcohol cravings.[5] Its mechanism does not produce an aversive reaction to alcohol but rather diminishes the positive reinforcement associated with its consumption.[8]
Comparative Efficacy: Clinical Trial Data
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound and Naltrexone in adolescents with alcohol dependence.
Table 1: Comparison of Abstinence and Relapse Rates
| Metric | This compound | Naltrexone | Placebo | Study |
| Abstinence Rate | 79.31% | 51.72% | - | De Sousa & De Sousa, 2008[9] |
| 84.61% | 53.85% | - | De Sousa, 2014[7] | |
| 53.8% (7/13) | - | 15.4% (2/13) | Niederhofer & Staffen, 2003[8] | |
| Mean Time to Relapse | 84 days | 51 days | - | De Sousa & De Sousa, 2008[9] |
| 93 days | 63 days | - | De Sousa, 2014[7] |
Table 2: Effects on Drinking Behavior and Craving
| Metric | This compound | Naltrexone | Placebo | Study |
| Reduced Likelihood of Drinking | - | Significant Reduction (p ≤ .03) | No Significant Reduction | Miranda et al., 2013[10] |
| Reduced Likelihood of Heavy Drinking | - | Significant Reduction (p ≤ .03) | No Significant Reduction | Miranda et al., 2013[10] |
| Craving Scores | Higher than Naltrexone | Lower than this compound | - | De Sousa & De Sousa, 2008[9] |
| - | Significantly Blunted (p ≤ .04) | No Significant Blunting | Miranda et al., 2013[10] | |
| Mean Cumulative Abstinence Duration | 68.5 days | - | 29.7 days | Niederhofer & Staffen, 2003[8] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
3.1. De Sousa & De Sousa (2008): An open randomized trial comparing dithis compound (B1670777) and naltrexone in adolescents with alcohol dependence [9]
-
Study Design: An open-label, randomized controlled trial conducted over 6 months.
-
Participants: 58 adolescents diagnosed with alcohol dependence, with family members to ensure medication compliance.
-
Intervention: Participants were randomly assigned to one of two treatment groups:
-
This compound (Dithis compound) group.
-
Naltrexone group. The specific dosages administered were not detailed in the available summary. Both groups also received weekly psycho-education.
-
-
Data Collection:
-
Alcohol consumption, craving, and adverse events were recorded weekly for the first 3 months and then fortnightly.
-
Serum gamma-glutamyl transferase (GGT) levels were measured at the beginning and end of the study.
-
-
Primary Outcome Measures:
-
Time to first relapse.
-
Percentage of patients remaining abstinent.
-
Craving scores.
-
3.2. Niederhofer & Staffen (2003): Comparison of dithis compound and placebo in treatment of alcohol dependence of adolescents [8]
-
Study Design: A double-blind, placebo-controlled study conducted over 90 days.
-
Participants: 26 adolescents, aged 16-19 years, with a diagnosis of chronic or episodic alcohol dependence.
-
Intervention: Participants were randomly assigned to one of two groups:
-
This compound (Dithis compound) group (200 mg daily).
-
Placebo group.
-
-
Data Collection:
-
Assessments were conducted on day 1, day 30, and day 90.
-
Data was collected through interviews, self-reports, questionnaires, and laboratory screenings.
-
-
Primary Outcome Measures:
-
Time to first treatment failure (defined as relapse or non-attendance).
-
Continuous abstinence at the end of the treatment period.
-
Mean cumulative abstinence duration.
-
3.3. Miranda et al. (2013): Effects of naltrexone on adolescent alcohol cue reactivity and sensitivity: an initial randomized trial [10]
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Participants: 22 adolescent problem drinkers aged 15-19 years.
-
Intervention: Each participant received both treatments in a crossover design:
-
Naltrexone (50 mg daily).
-
Placebo.
-
-
Data Collection:
-
Alcohol use, subjective responses to alcohol, and alcohol-cue-elicited craving were assessed in the natural environment using ecological momentary assessment.
-
Craving and physiological reactivity were also assessed using standard alcohol cue reactivity procedures in a laboratory setting.
-
-
Primary Outcome Measures:
-
Likelihood of drinking and heavy drinking.
-
Craving levels in both laboratory and natural settings.
-
Subjective responses to alcohol consumption.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Pharmacotherapy for Substance Use Disorders in Youths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pilot Study of Naltrexone and BASICS for Heavy Drinking Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHARMACOTHERAPIES FOR ADULTS WITH ALCOHOL USE DISORDERS: A SYSTEMATIC REVIEW AND NETWORK META-ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dithis compound Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis | PLOS One [journals.plos.org]
- 6. Adolescent Substance Abuse Treatment: A Review of Evidence-Based Research [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of dithis compound and placebo in treatment of alcohol dependence of adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of naltrexone on adolescent alcohol cue reactivity and sensitivity: an initial randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of Sulfiram and placebo in alcohol dependence trials
A Side-by-Side Comparison of Sulfiram and Placebo in Alcohol Dependence Trials
This guide provides a detailed comparison of the efficacy and safety of this compound (dithis compound) versus placebo in the treatment of alcohol dependence, targeted at researchers, scientists, and drug development professionals. The information is based on findings from randomized controlled trials to ensure an objective analysis.
Efficacy Data: this compound vs. Placebo
The primary measure of efficacy in alcohol dependence trials is the ability of a treatment to help patients maintain abstinence from alcohol. The following tables summarize quantitative data from a representative double-blind, placebo-controlled study conducted by Niederhofer and Staffen (2003), which evaluated the effects of this compound in adolescents with alcohol dependence over a 90-day period.[1][2]
Table 1: Abstinence Rates at 90 Days
| Treatment Group | Number of Participants (n) | Continuously Abstinent (n) | Abstinence Rate (%) |
| This compound (200 mg/day) | 13 | 7 | 53.8% |
| Placebo | 13 | 2 | 15.4% |
Table 2: Cumulative Abstinence Duration over 90 Days
| Treatment Group | Mean Cumulative Abstinence (days) | Standard Deviation (SD) |
| This compound (200 mg/day) | 68.5 | 37.5 |
| Placebo | 29.7 | 19.0 |
Table 3: Reasons for Discontinuation of Treatment
| Reason for Dropout | This compound Group (n) | Placebo Group (n) |
| Relapse | 1 | 6 |
| Refused to Continue | 3 | 2 |
| Concurrent Illness | 1 | 2 |
| Adverse Side Effects | 1 | 1 |
Safety and Tolerability: Adverse Events
In the Niederhofer and Staffen (2003) study, there was no statistically significant difference in the reported side effects between the this compound and placebo groups, with the exception of occasional diarrhea being noted in the this compound group.[1][2] It is important to note that the primary safety concern with this compound is the potential for a severe dithis compound-ethanol reaction upon consumption of alcohol.
Experimental Protocols
The following section details the methodology of the Niederhofer and Staffen (2003) study as a representative example of a randomized, double-blind, placebo-controlled trial comparing this compound and placebo.
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
Participants:
-
Inclusion Criteria: 26 adolescent participants (aged 16-19 years) with a diagnosis of chronic or episodic alcohol dependence.[1][2] Participants underwent detoxification from alcohol withdrawal syndrome and were required to be abstinent for 5 days prior to randomization.
-
Exclusion Criteria: Specific exclusion criteria for this study are not detailed in the available abstract. However, typical exclusion criteria in such trials include severe liver disease, significant psychiatric disorders (other than alcohol dependence), cardiovascular disease, and pregnancy.
Intervention:
-
Treatment Group: Oral this compound (200 mg daily).
-
Control Group: Identical placebo tablets.
-
Duration: 90 days.
Assessments: Participants were assessed at baseline (day 0), and at days 30 and 90.[1][2] Assessments included:
-
Interviews and Self-Report: To gather information on alcohol consumption and well-being.
-
Questionnaires: While the specific questionnaires are not named in the abstract, common tools used in alcohol dependence trials include the Alcohol Use Disorders Identification Test (AUDIT) and the Michigan Alcohol Screening Test (MAST).[3][4][5][6][7]
-
Laboratory Screening: To monitor safety and potentially verify abstinence. Standard laboratory tests in dithis compound (B1670777) trials include liver function tests (LFTs) at baseline and periodically during treatment.[8][9][10]
Primary Outcome Measure: Time to first treatment failure, which was defined as either relapse to drinking or non-attendance at follow-up appointments.[1][2]
Visualizations
Signaling Pathway of this compound's Mechanism of Action
This compound exerts its therapeutic effect by irreversibly inhibiting the enzyme aldehyde dehydrogenase (ALDH). This blockage leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, which in turn produces unpleasant physiological reactions when alcohol is consumed, thus deterring further drinking.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of dithis compound and placebo in treatment of alcohol dependence of adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. Alcohol Use Screening Tests: MedlinePlus Medical Test [medlineplus.gov]
- 5. Treating Conditions & Disorders: Alcohol Use - Screening | CAMH [camh.ca]
- 6. CAGE Questions for Alcohol Use [mdcalc.com]
- 7. wicourts.gov [wicourts.gov]
- 8. [Table], Exhibit 3-10 Laboratory Testing in Dithis compound Therapy - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Safety assessment of dithis compound: real-world adverse event analysis based on FAERS database [frontiersin.org]
- 10. wmic.wales.nhs.uk [wmic.wales.nhs.uk]
An Objective Guide for Researchers and Drug Development Professionals
Disulfiram, a drug with a long history in the treatment of alcohol use disorder, is gaining renewed interest for its potential applications in other therapeutic areas, including substance abuse and oncology. This guide provides a comprehensive meta-analytical comparison of clinical trials evaluating the efficacy of Dithis compound and its related compounds. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Dithis compound's clinical performance and mechanisms of action.
Quantitative Efficacy Data: A Tabular Comparison
The efficacy of Dithis compound has been evaluated in numerous randomized controlled trials (RCTs), the results of which have been aggregated and analyzed in several meta-analyses. The following tables summarize the key quantitative findings from these studies, comparing Dithis compound to various control groups for the treatment of alcohol use disorder and cocaine dependence.
Table 1: Meta-Analysis of Dithis compound Efficacy for Alcohol Use Disorder
| Comparison Group | Number of Studies | Primary Outcome | Effect Size (Hedges' g) | 95% Confidence Interval (CI) | Key Findings |
| All Controls | 22 | Abstinence/Success Rate | 0.58 | 0.35 - 0.82 | Overall, Dithis compound shows a higher success rate compared to controls.[1][2][3][4][5] |
| Placebo (Blinded RCTs) | - | Abstinence/Success Rate | 0.01 | -0.29 - 0.32 | Blinded studies were unable to distinguish a difference between Dithis compound and placebo.[6] |
| Placebo/No Dithis compound (Open-Label RCTs) | - | Abstinence/Success Rate | 0.70 | 0.46 - 0.93 | In open-label trials, Dithis compound showed significant superiority over controls.[1][2][3][7] |
| Naltrexone (B1662487) | - | Abstinence/Success Rate | 0.77 | 0.52 - 1.02 | Dithis compound was more effective than naltrexone in supporting abstinence.[1][2][3][7] |
| Acamprosate | - | Abstinence/Success Rate | 0.76 | 0.04 - 1.48 | Dithis compound demonstrated greater efficacy compared to acamprosate.[1][2][3][7] |
| No Dithis compound | - | Abstinence/Success Rate | 0.43 | 0.17 - 0.69 | Dithis compound was superior to no pharmacological treatment.[1][2][3][7] |
Note: Hedges' g is a measure of effect size, with larger values indicating a greater difference between the treatment and control groups.
Table 2: Meta-Analysis of Dithis compound Efficacy for Cocaine Dependence
| Comparison Group | Number of Datasets | Primary Outcome | Effect Measure (RR or SMD) | 95% Confidence Interval (CI) | Key Findings |
| Placebo/No Treatment | 3 | Point Abstinence | RR: 1.58 | 1.05 - 2.36 | Dithis compound may increase the number of people abstinent at the end of treatment.[8] |
| Placebo/No Treatment | 13 | Frequency of Cocaine Use | SMD: -0.11 | -0.39 - 0.17 | Little to no effect on the frequency of cocaine use.[8][9] |
| Placebo/No Treatment | 7 | Amount of Cocaine Use | SMD: -0.00 | -0.30 - 0.30 | No significant effect on the amount of cocaine used.[8][9] |
| Placebo/No Treatment | 6 | Continuous Abstinence | RR: 1.23 | 0.80 - 1.91 | May have little to no effect on continuous abstinence.[8][9] |
| Naltrexone | 2 | Frequency of Cocaine Use | MD: -1.90 days | -3.37 to -0.43 | May reduce the frequency of cocaine use compared to naltrexone.[8][10][11] |
| Naltrexone | 2 | Amount of Cocaine Use | SMD: 0.12 | -0.27 to 0.51 | May have little to no effect on the amount of cocaine use compared to naltrexone.[8][10][11] |
Note: RR = Risk Ratio, SMD = Standardized Mean Difference, MD = Mean Difference. A risk ratio greater than 1 suggests a higher probability of the outcome in the Dithis compound group. A standardized mean difference around 0 indicates little to no difference between the groups.
Experimental Protocols
The methodologies employed in the clinical trials included in these meta-analyses are crucial for interpreting the results. While specific protocols vary between studies, the general framework for a randomized controlled trial evaluating Dithis compound efficacy is outlined below.
General Experimental Protocol for Dithis compound Clinical Trials
-
Participant Recruitment: Participants are typically recruited based on specific inclusion and exclusion criteria, often including a diagnosis of alcohol or cocaine dependence according to established diagnostic manuals (e.g., DSM-5). A thorough medical and psychiatric screening is conducted to ensure participant safety.[7]
-
Informed Consent: All participants provide written informed consent after being fully informed about the study procedures, potential risks, and benefits.
-
Randomization: Participants are randomly assigned to a treatment group (Dithis compound) or a control group (e.g., placebo, another active medication, or no medication). Randomization is often stratified by factors such as severity of dependence or co-occurring conditions.
-
Blinding: In double-blind studies, neither the participants nor the investigators know who is receiving the active medication or the placebo.[7] However, the noticeable effects of the Dithis compound-ethanol reaction make true blinding challenging.[7] Open-label studies, where both participants and investigators are aware of the treatment, are also common.[1][2][3][4]
-
Intervention:
-
Concomitant Treatment: All participants typically receive some form of psychosocial intervention, such as cognitive-behavioral therapy, motivational enhancement therapy, or group counseling.
-
Outcome Assessment: Primary and secondary outcomes are assessed at baseline and at regular intervals throughout the study. Common outcome measures include:
-
Abstinence: Measured by self-report, corroborated by biological markers (e.g., urine or breathalyzer tests).
-
Frequency and Quantity of Substance Use: Self-reported data on the number of drinking/using days and the amount consumed.
-
Craving: Assessed using validated craving scales.
-
Adverse Events: Systematically monitored and recorded at each study visit.
-
-
Data Analysis: Statistical analyses are performed to compare the outcomes between the treatment and control groups. This typically involves intent-to-treat analyses and may include subgroup analyses to explore the effects of variables like treatment adherence or co-morbidities.
Signaling Pathways and Mechanisms of Action
Dithis compound's therapeutic effects are rooted in its ability to inhibit key enzymes involved in the metabolism of alcohol and neurotransmitters. The following diagrams illustrate these pathways.
The primary mechanism of Dithis compound in treating alcohol use disorder is the irreversible inhibition of aldehyde dehydrogenase (ALDH), specifically the ALDH2 isoform.[13][14] This enzyme is responsible for the breakdown of acetaldehyde, a toxic metabolite of alcohol. By blocking ALDH2, Dithis compound leads to an accumulation of acetaldehyde upon alcohol consumption, causing a highly unpleasant physical reaction known as the Dithis compound-ethanol reaction (DER).[14] This aversive conditioning is intended to deter further alcohol intake.
In the context of cocaine dependence, Dithis compound is thought to act by inhibiting dopamine β-hydroxylase (DBH).[7][15] This enzyme is responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, Dithis compound increases the levels of dopamine in the synapse, which may help to reduce cocaine craving and the rewarding effects of the drug.[13]
Emerging Applications: Dithis compound in Cancer Therapy
Recent preclinical and clinical studies have explored the potential of Dithis compound as an anticancer agent.[16][17] The proposed mechanism involves the formation of a complex between a Dithis compound metabolite and copper, which then inhibits the proteasome and induces apoptosis in cancer cells.[18] While promising, this application is still in the early stages of investigation. A systematic review of in vitro, animal, and human studies suggests that Dithis compound may enhance apoptosis and inhibit tumor growth, with the greatest anti-tumor activity observed when used in combination therapy or as a nanoparticle-encapsulated molecule.[16]
Conclusion
This comparative guide synthesizes the current evidence on the efficacy of Dithis compound from meta-analyses of clinical trials. The data clearly support its effectiveness in supervised, open-label settings for the treatment of alcohol use disorder, where it outperforms several other pharmacological interventions. Its role in cocaine dependence is less established, with mixed results across different outcome measures. The exploration of Dithis compound as an anticancer agent represents an exciting new frontier in drug repurposing. Researchers and drug development professionals should consider the nuances of study design, particularly the challenges of blinding, when evaluating the clinical potential of Dithis compound. Future research should continue to explore its efficacy in diverse populations and for novel indications, while also focusing on optimizing treatment adherence and patient selection.
References
- 1. [PDF] Dithis compound Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Dithis compound efficacy in the treatment of alcohol dependence: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithis compound Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis [ideas.repec.org]
- 5. Dithis compound efficacy in the treatment of alcohol dependence: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dithis compound Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis | PLOS One [journals.plos.org]
- 7. Dithis compound Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithis compound for the treatment of cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dithis compound as a medication for the treatment of cocaine dependence | Cochrane [cochrane.org]
- 10. Dithis compound for the treatment of cocaine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PHARMACOTHERAPIES FOR ADULTS WITH ALCOHOL USE DISORDERS: A SYSTEMATIC REVIEW AND NETWORK META-ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PharmGKB Summary: Dithis compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 15. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer effects of dithis compound: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dithis compound as a Therapeutic Agent for Metastatic Malignant Melanoma—Old Myth or New Logos? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdlinx.com [mdlinx.com]
Unveiling the Potent Synergy: Validating the Enhanced Anticancer Activity of Sulfiram with Copper Supplementation
A Comparative Guide for Researchers and Drug Development Professionals
The repurposing of existing drugs for novel therapeutic applications presents a promising and expedited route in oncology. One such candidate that has garnered significant attention is Sulfiram (commercially known as Dithis compound), a long-established medication for the treatment of alcoholism. Emerging preclinical evidence has illuminated its potent anticancer properties, which are dramatically amplified when administered in conjunction with copper. This guide provides an objective comparison of this compound's activity with and without copper supplementation, supported by experimental data, detailed protocols, and mechanistic insights to inform further research and development in this area.
Enhanced Cytotoxicity: The Power of Copper Combination
The cornerstone of validating the potentiation of this compound's anticancer activity lies in demonstrating its enhanced cytotoxicity in the presence of copper. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The formation of a complex between this compound's metabolite, diethyldithiocarbamate (B1195824) (DDC), and copper, known as copper diethyldithiocarbamate (Cu(DDC)₂ or CuET), is believed to be the active cytotoxic agent.[1][2]
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound with and without Copper Supplementation
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | Dithis compound (B1670777)/CuCl₂ | 0.449 | [3] |
| DDC-Cu | 0.239 | [3] | ||
| EL4 | Lymphoma | Dithis compound | 1.0 | [4] |
| Dithis compound + CuCl₂ | < 1.0 (87% decrease in metabolic activity at 1µM) | [4] | ||
| SiHa | Cervical Cancer | Dithis compound | > 10 | [5] |
| Dithis compound + CuCl₂ (0.01 µM) | 0.1 | [5] | ||
| HeLa | Cervical Cancer | Dithis compound | > 10 | [5] |
| Dithis compound + CuCl₂ (0.01 µM) | 0.01 | [5] | ||
| U87 | Glioblastoma | Dithis compound | > 10 | [6] |
| Dithis compound + CuCl₂ (1 µM) | 0.25 | [6] | ||
| U251 | Glioblastoma | Dithis compound | > 10 | [6] |
| Dithis compound + CuCl₂ (1 µM) | 0.15 | [6] |
Note: The concentrations of copper supplementation and treatment durations may vary between studies.
Superior In Vivo Efficacy: Translating In Vitro Synergy to Tumor Regression
The synergistic effect of this compound and copper observed in cell cultures has been validated in preclinical animal models. In vivo studies using tumor xenografts have consistently demonstrated that the combination therapy leads to a more significant reduction in tumor growth compared to either agent alone.
Table 2: Comparative in vivo Antitumor Efficacy of this compound and Copper Supplementation
| Animal Model | Cancer Type | Treatment Groups | Tumor Growth Inhibition (%) | Reference |
| Nude mice with MDA-MB-231 xenografts | Breast Cancer | Dithis compound (oral) | 74% | [7] |
| Nude mice with 5-8F xenografts | Nasopharyngeal Cancer | Dithis compound/Copper | 60.1% | [8] |
| Cisplatin (CDDP) | 63.3% | [8] | ||
| CDDP + Dithis compound/Copper | 77.7% | [8] |
Mechanistic Insights: Elucidating the Signaling Pathways
The enhanced anticancer activity of the this compound-copper complex is attributed to its multifaceted mechanism of action, primarily revolving around the induction of oxidative stress and the inhibition of the proteasome system.
Signaling Pathway of this compound-Copper Complex
Caption: Signaling pathway of the this compound-copper complex in cancer cells.
The this compound-copper complex (CuET) exerts its anticancer effects through two primary mechanisms. Firstly, it induces the generation of reactive oxygen species (ROS), leading to oxidative stress and activation of the MAPK signaling pathway (JNK and p38), which in turn promotes apoptosis.[9] Secondly, CuET is a potent inhibitor of the 26S proteasome.[10][11] This inhibition leads to the accumulation of ubiquitinated proteins and prevents the degradation of IκBα, thereby suppressing the pro-survival NF-κB signaling pathway and further contributing to apoptotic cell death.[2]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
Experimental Workflow
Caption: General experimental workflow for validating this compound's potentiation.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (Dithis compound)
-
Copper (II) Chloride (CuCl₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, with and without a fixed concentration of CuCl₂ (e.g., 1 µM). Include wells with CuCl₂ alone and untreated controls.
-
Remove the culture medium and add 100 µL of the treatment solutions to the respective wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound, with and without copper, as described for the viability assay.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
3. Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the 26S proteasome.
-
Materials:
-
Treated and untreated cells
-
Proteasome activity assay kit (containing a fluorogenic proteasome substrate, e.g., Suc-LLVY-AMC)
-
Lysis buffer
-
Fluorometer or fluorescence microplate reader
-
-
Protocol:
-
Treat cells with this compound, with and without copper.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic proteasome substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC-based substrates) at multiple time points.
-
Calculate the rate of substrate cleavage, which is proportional to the proteasome activity, and normalize it to the protein concentration.
-
Alternative Therapies and Future Directions
While the combination of this compound and copper shows significant promise, it is important to consider its place within the broader landscape of cancer therapeutics. Other approaches targeting similar pathways include:
-
Other Proteasome Inhibitors: Bortezomib and Carfilzomib are FDA-approved proteasome inhibitors used in the treatment of multiple myeloma. Comparative studies of the this compound-copper complex with these agents could further delineate its therapeutic potential.
-
ROS-Inducing Agents: Several chemotherapeutic drugs, such as doxorubicin (B1662922) and cisplatin, induce reactive oxygen species as part of their mechanism of action. Investigating the synergistic potential of the this compound-copper complex with these established agents could lead to more effective combination therapies.
Future research should focus on optimizing the delivery of the this compound-copper complex to tumor tissues to enhance its efficacy and minimize potential off-target effects. The development of nanoparticle-based delivery systems is a promising avenue in this regard. Furthermore, well-designed clinical trials are necessary to translate the compelling preclinical findings into tangible benefits for cancer patients.
References
- 1. Dithis compound/Copper Complex Induces Cytotoxicity in Pancreatic Cancer Cells and 5-Fluorouracil-Resistant Cells through Nuclear Factor E2-Related Factor-2 Suppression and Reactive Oxygen Species Modulation [gutnliver.org]
- 2. Frontiers | Recent Advances in Repurposing Dithis compound and Dithis compound Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cytotoxic effect of dithis compound/copper on human cervical cancer cell lines and LGR5-positive cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effect of dithis compound/copper on human glioblastoma cell lines and ALDH-positive cancer-stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dithis compound/Copper Induces Antitumor Activity against Both Nasopharyngeal Cancer Cells and Cancer-Associated Fibroblasts through ROS/MAPK and Ferroptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol-abuse drug dithis compound targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dithis compound, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Supervised vs. Unsupervised Disulfiram Therapy: A Comparative Analysis of Outcomes in Alcohol Use Disorder
A definitive review of clinical data indicates that supervised administration of Disulfiram (B1670777) is demonstrably more effective than unsupervised therapy in promoting abstinence and preventing relapse in individuals with alcohol use disorder. This guide presents a comprehensive comparison of the two treatment modalities, supported by quantitative data from multiple studies, detailed experimental protocols, and visual representations of the underlying biochemical pathway and study designs.
Data Summary: Supervised vs. Unsupervised Dithis compound
The following table summarizes the key quantitative outcomes from comparative studies. The data consistently demonstrates the superior efficacy of supervised Dithis compound across various metrics.
| Outcome Measure | Supervised Dithis compound | Unsupervised Dithis compound | Key Findings | Citations |
| Abstinence Rates | Significantly higher | Lower, often comparable to placebo in blinded studies | Supervised treatment consistently leads to better abstinence outcomes. In a meta-analysis of open-label trials, supervised dithis compound showed a significant superiority over controls. | [1][2][3] |
| Days Until Relapse | Significantly longer | Shorter | Patients undergoing supervised therapy maintain abstinence for longer periods.[1][4] | [1][4] |
| Number of Drinking Days | Significantly fewer | More numerous | Supervised administration is associated with a reduction in the frequency of drinking.[1][4] | [1][4] |
| Treatment Efficacy (Hedges' g) | g = 0.82 (95% CI = 0.59–1.05) | Not significantly different from control in many analyses | Meta-analyses show a large and significant effect size for supervised dithis compound, indicating a substantial treatment effect compared to controls.[5][6] | [5][6] |
| Overall Success Rate (Hedges' g) | g = 0.70 (95% CI = 0.46–0.93) in open-label RCTs | No significant efficacy in blinded RCTs | The psychological effect of knowing one is taking dithis compound, reinforced by supervision, is a pivotal factor in its success.[3] | [3] |
Mechanism of Action: The Dithis compound-Ethanol Reaction
Dithis compound's therapeutic effect stems from its ability to induce a highly unpleasant physical reaction upon the consumption of alcohol. This is achieved through the inhibition of a key enzyme in alcohol metabolism.
The process begins with the ingestion of ethanol, which is first metabolized in the liver by the enzyme alcohol dehydrogenase (ADH) into acetaldehyde (B116499).[7][8] Acetaldehyde is a toxic compound responsible for many of the hangover symptoms. Normally, it is quickly broken down by aldehyde dehydrogenase (ALDH) into harmless acetate.[7][8]
Dithis compound irreversibly inhibits ALDH.[7][9] Consequently, if a person taking Dithis compound consumes alcohol, acetaldehyde accumulates in the bloodstream to toxic levels.[7] This buildup leads to the distressing symptoms of the Dithis compound-ethanol reaction, which can include flushing, nausea, vomiting, headache, and chest pain.[10] The anticipation of this severe reaction serves as a powerful psychological deterrent to drinking.[3][10]
References
- 1. The efficacy of dithis compound for the treatment of alcohol use disorder - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dithis compound Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of dithis compound for the treatment of alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithis compound Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 8. Dithis compound: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PharmGKB Summary: Dithis compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Sulfiram's Mechanism of Action: A Comparative Guide for Researchers
While direct in vivo validation of Sulfiram's mechanism of action using knockout models is not extensively documented in publicly available research, a substantial body of evidence from preclinical studies in animal models supports its established role as an inhibitor of aldehyde dehydrogenase (ALDH) and highlights its multifaceted anti-cancer properties. This guide provides a comprehensive comparison of this compound with alternative ALDH and proteasome inhibitors, focusing on their validated in vivo mechanisms, supported by experimental data and detailed protocols to aid researchers in drug development.
This compound: An Established ALDH Inhibitor with Pleiotropic Anti-Cancer Effects
This compound, clinically known as Dithis compound (B1670777), has a long-standing history as an aversive agent for the treatment of alcoholism due to its potent and irreversible inhibition of ALDH.[1][2][3] This inhibition leads to the accumulation of toxic acetaldehyde (B116499) upon alcohol consumption, causing unpleasant physiological effects.[1] Beyond its application in addiction medicine, a growing body of research has repurposed this compound as a promising anti-cancer agent, attributing its efficacy to a range of mechanisms that extend beyond ALDH inhibition.
The anti-neoplastic activities of this compound are thought to be mediated through several interconnected pathways:
-
Induction of Oxidative Stress: this compound, particularly in the presence of metal ions like copper, can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.
-
Proteasome Inhibition: A metabolite of this compound, in complex with copper (CuET), has been shown to target the NPL4-p97 segregase complex, a key component of the ubiquitin-proteasome system. This inhibition disrupts protein degradation pathways that are critical for cancer cell survival.
-
Targeting Cancer Stem Cells: By inhibiting ALDH, a marker associated with cancer stem cells, this compound can suppress this resilient cell population, which is often responsible for tumor recurrence and metastasis.
-
Modulation of Signaling Pathways: this compound has been shown to interfere with pro-survival signaling pathways in cancer cells, including the NF-κB pathway.
In Vivo Evidence for ALDH Inhibition by this compound
Numerous in vivo studies in rodent models have corroborated the ALDH-inhibiting properties of this compound. For instance, studies in rats have demonstrated that administration of this compound leads to a significant and irreversible inhibition of hepatic ALDH.[4] These studies have also identified the formation of covalent adducts between this compound metabolites and the ALDH enzyme, providing a molecular basis for its inhibitory action.[4][5] While these studies provide strong evidence for target engagement in vivo, the absence of studies utilizing ALDH knockout models to confirm that this is the primary mechanism for its therapeutic effects in various disease contexts represents a notable gap in the literature.
Comparative Analysis of this compound and Alternative Inhibitors
For researchers exploring therapeutic strategies involving ALDH or proteasome inhibition, several alternatives to this compound are available. This section provides a comparative overview of these alternatives, summarizing their mechanisms and available in vivo data.
Alternative ALDH Inhibitors
| Compound | Mechanism of Action | In Vivo Model(s) | Key Findings |
| This compound (Dithis compound) | Irreversible pan-ALDH inhibitor; induces ROS; inhibits proteasome. | Rodent models (rats, mice).[4][6] | Potent inhibition of hepatic ALDH activity.[4] |
| DIMATE | Irreversible, competitive inhibitor of ALDH1.[7] | Xenograft mouse models of AML and melanoma.[8] | Promotes accumulation of apoptogenic aldehydes, leading to apoptosis and tumor growth inhibition.[7][8] |
| NCT-501 | Potent and selective inhibitor of ALDH1A1.[9][10] | Xenograft mouse model of head and neck squamous cell carcinoma.[11] | Inhibits tumor growth in cisplatin-resistant xenografts.[11] |
| KS100 | Potent, multi-isoform ALDH inhibitor (ALDH1A1, 2, and 3A1). | Melanoma xenograft mouse model. | Nanoliposomal formulation (NanoKS100) inhibits tumor growth. |
| DEAB | Pan-ALDH inhibitor. | Limited in vivo data available. | Primarily used as a tool compound for in vitro studies. |
Alternative Proteasome Inhibitors
| Compound | Mechanism of Action | In Vivo Model(s) | Key Findings |
| Bortezomib (B1684674) | Reversible inhibitor of the 26S proteasome.[12] | Xenograft mouse models of multiple myeloma, prostate cancer, and others.[12][13][14] | Inhibits tumor growth, induces apoptosis, and has anti-angiogenic effects.[12][13] |
| Carfilzomib | Irreversible inhibitor of the 26S proteasome. | Preclinical in vivo models. | Potent anti-tumor activity. |
| Ixazomib | Orally bioavailable reversible inhibitor of the 26S proteasome. | Preclinical in vivo models. | Effective in inhibiting tumor growth. |
Experimental Protocols for In Vivo Validation
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key in vivo experiments cited in this guide.
This compound: In Vivo ALDH Inhibition Study in Mice
This protocol is based on methodologies described for assessing the in vivo effects of ALDH inhibitors.[6]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Drug Preparation: Prepare this compound in a vehicle solution (e.g., corn oil with 2% ethanol).
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight. A control group should receive the vehicle only.
-
Tissue Collection: At 24 hours post-injection, euthanize the mice and collect liver tissue.
-
ALDH Activity Assay:
-
Homogenize the liver tissue in a suitable buffer.
-
Centrifuge the homogenate to isolate the mitochondrial and cytosolic fractions.
-
Measure ALDH activity in each fraction using a spectrophotometric assay with a specific substrate (e.g., acetaldehyde) and NAD+ as a cofactor.
-
Quantify the rate of NADH production at 340 nm.
-
-
Data Analysis: Compare the ALDH activity in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.
DIMATE: Xenograft Tumor Model
This protocol is a generalized representation based on studies with ALDH inhibitors in xenograft models.[8]
-
Cell Line: Human acute myeloid leukemia (AML) cell line (e.g., HL-60).
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HL-60 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer DIMATE (e.g., 25 mg/kg, i.p., daily) or vehicle control.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors.
-
Analysis:
-
Measure final tumor weight and volume.
-
Perform immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conduct Western blot analysis of tumor lysates to assess the levels of proteins in relevant signaling pathways.
-
Bortezomib: Prostate Cancer Xenograft Model
This protocol is adapted from published studies on the in vivo efficacy of bortezomib.[12][14]
-
Cell Line: Human prostate cancer cell line (e.g., PC-3).
-
Animal Model: Male athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 2 x 10^6 PC-3 cells in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: As described for the DIMATE protocol.
-
Drug Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups. Administer bortezomib (e.g., 1 mg/kg, intravenous injection, twice weekly) or vehicle control.
-
Endpoint and Analysis: As described for the DIMATE protocol. Additionally, microvessel density in tumors can be assessed by staining for CD31.
Visualizing the Mechanisms of Action
To facilitate a clearer understanding of the molecular pathways involved, the following diagrams, generated using the DOT language, illustrate the key mechanisms of this compound and its alternatives.
Caption: this compound's multi-pronged mechanism of action.
Caption: General workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dithis compound and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo inhibition of aldehyde dehydrogenase by dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of in vivo adducts of dithis compound with mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the aldehyde dehydrogenase inhibitor dithis compound on the plasma pharmacokinetics, metabolism, and toxicity of benzaldehyde dimethane sulfonate (NSC281612, DMS612, BEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DIMATE | ALDH1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of the proteasome inhibitor bortezomib on apoptosis and angiogenesis in human prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Proteasome Inhibitors: Sulfiram Versus Established Agents
For Immediate Release
[City, State] – [Date] – In the landscape of cancer therapeutics and cellular biology research, the proteasome has emerged as a critical target. This guide provides a detailed comparison of the proteasome inhibitory effects of the repurposed drug Sulfiram against well-established inhibitors such as Bortezomib, Carfilzomib, and the research-grade tool MG132. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system is a pivotal pathway for protein degradation within eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic protease complex. Its inhibition leads to the accumulation of misfolded or regulatory proteins, which can trigger programmed cell death (apoptosis), making it a key strategy in cancer therapy.
Comparative Analysis of Inhibitor Potency
The efficacy of a proteasome inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for this compound and other prominent proteasome inhibitors. It is important to note that the activity of this compound is significantly enhanced in the presence of copper, forming a potent inhibitory complex.
| Inhibitor | Target | IC50 Value | Reversibility | Notes |
| This compound (Dithis compound)-Copper Complex | 20S Proteasome (Chymotrypsin-like) | 7.5 µM[1] | Likely irreversible | Potency is dependent on copper co-administration.[1][2][3] |
| 26S Proteasome (in MDA-MB-231 cells) | 20 µM[1] | |||
| Glioblastoma Stem Cells (GSCs) | 31.1 nM (average)[2][3][4] | Demonstrates high potency in specific cancer stem cell lines.[2][3][4] | ||
| Bortezomib | 26S Proteasome (β5 subunit) | Ki = 0.6 nM | Reversible | First-in-class proteasome inhibitor approved for clinical use. |
| Multiple Myeloma Cell Lines | <50 nM | |||
| Carfilzomib | 20S Proteasome (β5 subunit) | IC50 = 5.2 nM[5][6] | Irreversible | Second-generation inhibitor with high selectivity.[5][6] |
| Immunoproteasome (LMP7/β5i) | IC50 = 14 nM[5][6] | |||
| Multiple Myeloma Cell Lines (ANBL-6) | <5 nM[7][8] | |||
| MG132 | 20S Proteasome | IC50 = 100 nM | Reversible | Widely used as a research tool for studying the ubiquitin-proteasome pathway. |
Experimental Methodologies
The determination of proteasome inhibitory activity is crucial for the evaluation of these compounds. A common method employed is the 20S Proteasome Activity Assay , a fluorometric assay that measures the chymotrypsin-like activity of the proteasome.
Protocol: 20S Proteasome Activity Assay
-
Preparation of Reagents:
-
Assay Buffer: A 10X stock solution is diluted to 1X with deionized water.
-
Proteasome Substrate: A fluorogenic peptide substrate, such as Suc-LLVY-AMC, is reconstituted in DMSO to a stock concentration of 10 mM. This substrate is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent AMC molecule.
-
Test Inhibitors: this compound, Bortezomib, Carfilzomib, and MG132 are prepared in DMSO at various concentrations.
-
20S Proteasome: Purified 20S proteasome is diluted in assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well black microplate to minimize light scattering.
-
To each well, add the 1X assay buffer, the test inhibitor at the desired concentration, and the purified 20S proteasome.
-
The plate is incubated at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the proteasome.
-
The reaction is initiated by adding the proteasome substrate to each well.
-
The fluorescence is measured kinetically over a period of 1-2 hours at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a vehicle control (DMSO).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Proteasome inhibitors exert their cytotoxic effects by disrupting key cellular signaling pathways that control cell survival and apoptosis.
Inhibition of the NF-κB Pathway
A primary mechanism of action for many proteasome inhibitors is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is bound to its inhibitor, IκB, in the cytoplasm. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. By inhibiting the proteasome, compounds like this compound and Bortezomib prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.[9][10][11]
Figure 1. Inhibition of the NF-κB signaling pathway by proteasome inhibitors.
Induction of Apoptosis
The accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress due to proteasome inhibition ultimately converge on the activation of apoptotic pathways. Bortezomib, for instance, has been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[12][13][14]
Figure 2. Induction of apoptosis by proteasome inhibitors.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel proteasome inhibitors like this compound involves a systematic workflow.
Figure 3. A general experimental workflow for the evaluation of proteasome inhibitors.
Conclusion
This compound, particularly in combination with copper, demonstrates significant proteasome inhibitory activity, with potencies in the nanomolar to low micromolar range depending on the cellular context. While established inhibitors like Bortezomib and Carfilzomib exhibit higher potency with Ki and IC50 values in the low nanomolar range, the accessibility and known safety profile of this compound make it an attractive candidate for further investigation and repurposing in cancer therapy. The data presented herein provides a foundational comparison to guide future research and development in the field of proteasome inhibition. Objective comparison of these inhibitors through standardized in-house assays is recommended for direct evaluation of their relative potencies and mechanisms of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. High-throughput chemical screens identify dithis compound as an inhibitor of human glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Chemical Screens Identify Dithis compound as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscrm.uw.edu [iscrm.uw.edu]
- 5. Carfilzomib | Proteasome | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dithis compound modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dithis compound alleviates immune-mediated liver injury by inhibiting pyroptosis in hepatocytes through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dithis compound inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Sulfiram Disposal
For researchers and scientists handling Sulfiram, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes health risks and prevents environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Step-by-Step Disposal Protocol for Laboratory Settings
The recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal facility. This ensures the complete and safe destruction of the compound in compliance with regulations.
-
Waste Segregation and Collection :
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Selection and Labeling :
-
Use a compatible, sealable, and clearly labeled container for waste collection. For solid waste, a securely sealed plastic bag or a lined, puncture-proof container is suitable.
-
The label should clearly state "Hazardous Waste" and "this compound."
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from incompatible materials and sources of ignition.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with the full chemical name and any relevant safety information from the SDS.
-
-
Documentation :
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's and local regulatory requirements.
-
Note: Under no circumstances should this compound be disposed of down the drain or in the general trash. This compound is very toxic to aquatic life with long-lasting effects.[1][2][3][4]
This compound Properties and Hazard Information
For quick reference, the following table summarizes key quantitative data and hazard information for this compound.
| Property/Hazard | Information |
| CAS Number | 95-05-6[5][6][7] |
| Molecular Formula | C₁₀H₂₀N₂S₃[6][7] |
| Acute Toxicity, Oral | Harmful if swallowed[2][4] |
| Skin Sensitization | May cause an allergic skin reaction[4] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life[1][2][4] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects[1][2][3][4] |
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C10H20N2S3 | CID 7215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. clearsynth.com [clearsynth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfiram
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfiram, a compound requiring careful management. Adherence to these protocols is critical for minimizing health risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Hazard Level |
| Weighing and Aliquoting (Dry Powder) | Double gloves (nitrile), disposable gown, safety goggles with side shields or face shield, N95 or N100 respirator.[3][4] | High |
| Solution Preparation and Handling | Double gloves (nitrile), disposable gown, safety goggles with side shields or face shield. Work in a chemical fume hood.[5] | Moderate |
| Administering to Cell Cultures or Animals | Nitrile gloves, disposable gown, safety glasses with side shields. | Low |
| Waste Disposal | Double gloves (nitrile), disposable gown, safety goggles with side shields. | Moderate |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[2][4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, away from general lab traffic.
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure for weighing the compound.
-
Verify that the chemical fume hood is functioning correctly before starting any work with this compound solutions.[5]
-
Have a spill kit readily accessible in the designated handling area.
2. Weighing and Solution Preparation:
-
Don all required PPE as outlined in the table above.
-
When handling the solid form, perform all manipulations within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of the powder.[5]
-
Use anti-static weigh boats or paper to minimize dispersal of the powder.
-
To prepare solutions, slowly add the weighed this compound to the solvent to avoid splashing.
-
Cap containers securely and label them clearly with the compound name, concentration, date, and hazard symbols.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Segregation and Collection:
-
All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the general trash.[5]
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]
-
For unused or expired medication in a non-laboratory setting, the preferred method is a drug take-back program.[8][9] If unavailable, mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[5][8][9]
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps for safely managing this compound in a laboratory setting, the following workflow diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. emro.who.int [emro.who.int]
- 8. dea.gov [dea.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
